molecular formula C74H96N10O10S2 B1246207 Lopinavir/Ritonavir CAS No. 369372-47-4

Lopinavir/Ritonavir

货号: B1246207
CAS 编号: 369372-47-4
分子量: 1349.7 g/mol
InChI 键: OFFWOVJBSQMVPI-RMLGOCCBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Kaletra is a mixture containing lopinavir and ritonavir. It is a prescription medicine that is used with other antiretroviral medicines to treat Human Immunodeficiency Virus-1 (HIV-1) infection in adults and children 14 days of age and older. It has a role as an antiviral drug, a HIV protease inhibitor and an anticoronaviral agent. It contains a lopinavir and a ritonavir.
Kaletra is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children 14 days of age and older. Kaletra is always used in combination with other HIV medicines.
Kaletra contains two different medicines: lopinavir and ritonavir.

属性

CAS 编号

369372-47-4

分子式

C74H96N10O10S2

分子量

1349.7 g/mol

IUPAC 名称

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C37H48N6O5S2.C37H48N4O5/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30;1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46);5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t28-,31-,32-,33-;30-,31-,32-,34-/m00/s1

InChI 键

OFFWOVJBSQMVPI-RMLGOCCBSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

手性 SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

规范 SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

其他CAS编号

369372-47-4

同义词

Aluvia
Kaletra
Lopimune
lopinavir-ritonavir drug combination

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Lopinavir/Ritonavir in HIV-1 Protease Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967)/Ritonavir (B1064) (LPV/r) is a co-formulated protease inhibitor (PI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[2] Ritonavir, also a protease inhibitor, is included at a sub-therapeutic dose to act as a pharmacokinetic enhancer, significantly increasing Lopinavir's bioavailability by inhibiting its metabolism.[3][4] This guide provides an in-depth technical overview of the mechanism of action of Lopinavir/Ritonavir, focusing on its interaction with the HIV-1 protease. It includes quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.

HIV-1 Protease: A Critical Viral Enzyme

The HIV-1 protease is an aspartic protease that functions as a homodimer, with each subunit contributing a catalytic aspartate residue (Asp25) to the active site.[5][6] This enzyme is crucial for the maturation of infectious virions.[7] It cleaves newly synthesized Gag and Gag-Pol polyproteins at specific sites to release functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[6][8] Inhibition of the HIV-1 protease results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[1] The active site of the protease is covered by two flexible β-hairpin flaps, which must open to allow the substrate to enter.[8]

Mechanism of Action of Lopinavir

Lopinavir is a peptidomimetic inhibitor designed to mimic the transition state of the natural substrate of the HIV-1 protease.[2][9] It binds to the active site of the protease with high affinity and selectivity, preventing the cleavage of the viral polyproteins.[10] The hydroxyl group of Lopinavir interacts with the carboxyl groups of the catalytic aspartate residues (Asp25 and Asp25') in the active site through hydrogen bonds.[8] This competitive inhibition blocks the normal enzymatic activity of the protease.[11]

The Role of Ritonavir: Pharmacokinetic Boosting

Administered alone, Lopinavir has poor bioavailability due to rapid and extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][12] Ritonavir is a potent inhibitor of CYP3A4.[3] By co-administering a low dose of Ritonavir with Lopinavir, the metabolism of Lopinavir is significantly reduced, leading to higher plasma concentrations and a longer elimination half-life of Lopinavir.[12][13] This "boosting" effect allows for less frequent dosing and a higher barrier to the development of drug resistance.[1] Ritonavir's mechanism of CYP3A4 inhibition is complex and involves mechanism-based inactivation, where it irreversibly blocks the enzyme.[14][15]

Quantitative Analysis of Inhibitory Activity

The potency of Lopinavir and Ritonavir as HIV-1 protease inhibitors is quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions, such as the type of assay, the presence of serum proteins, and whether the wild-type or a drug-resistant mutant of the protease is used.

InhibitorParameterValueConditionsSource
Lopinavir Ki1.3 - 3.6 pMWild-type and mutant HIV-1 protease[10]
IC506.5 nMHIV cultured in peripheral blood mononuclear cells[16]
IC501.24 ± 0.14 nMWild-type (NL4-3) HIV-1 protease[7]
IC505.39 ± 0.225 nMMulti-drug resistant (MDR769) HIV-1 protease[7]
IC5017 - 93 nMMT-4 cells in the presence of 50% human serum[17]
Serum-free IC500.64 - 0.77 ng/mLMT4-MTT tissue culture system[12][18]
Ritonavir Ki~0.015 nMWild-type HIV-1 protease[4][17]
IC5013 nMIsolated enzyme[17]
IC5068 - 1340 nMMT-4 cells in the presence of 50% human serum[17]
Serum-free IC503.0 - 5.0 ng/mLMT4-MTT tissue culture system[12][18]

Experimental Protocols

Fluorometric HIV-1 Protease Inhibition Assay (for Ki and IC50 Determination)

This in vitro assay measures the ability of a compound to inhibit the activity of purified recombinant HIV-1 protease using a fluorogenic substrate.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM DTT)

  • Test Inhibitors (Lopinavir, Ritonavir) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Create serial dilutions of the test inhibitors and the positive control in Assay Buffer.

  • Set up Reaction Wells:

    • Sample Wells: Add 10 µL of the diluted test inhibitor.

    • Inhibitor Control Wells: Add 10 µL of the diluted positive control inhibitor.

    • Enzyme Control Wells (100% activity): Add 10 µL of Assay Buffer.

    • Solvent Control Wells (Optional): Add 10 µL of the highest concentration of DMSO used in the sample wells.

  • Pre-incubation: Add 80 µL of diluted HIV-1 Protease solution (e.g., 25 nM final concentration) to each well. Mix and incubate the plate at room temperature for 15 minutes.[19]

  • Initiate Reaction: Add 10 µL of the HIV-1 Protease Substrate solution (e.g., 30 µM final concentration) to each well to start the reaction.[19]

  • Measure Fluorescence: Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 330/450 nm) for 1-3 hours at 37°C.[19][20]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km are known.[17]

Cell-Based Anti-HIV Assay (MTT Assay for Antiviral Activity)

This assay determines the ability of a compound to protect a human T-cell line (e.g., MT-4 cells) from the cytopathic effects of HIV-1 infection.

Materials:

  • MT-4 cells

  • HIV-1 stock

  • Test Inhibitors (Lopinavir, Ritonavir)

  • Control Inhibitor

  • Culture Medium (e.g., RPMI 1640 with 10% FBS, penicillin, and streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well clear microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate.

  • Prepare Inhibitor Dilutions: Prepare serial dilutions of the test inhibitors and control inhibitor in culture medium.

  • Infection and Treatment: Add the diluted inhibitors to the respective wells. Infect the cells with HIV-1 at a low multiplicity of infection (MOI). Include uninfected cell controls and infected, untreated controls.

  • Incubation: Incubate the plate for 5 days in a CO2 incubator.[19]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the uninfected control.

    • Determine the EC50 (50% effective concentration) value by plotting the percentage of protection against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

HIV_Protease_Inhibition Mechanism of Lopinavir Action on HIV-1 Protease cluster_virus HIV-1 Virion Maturation cluster_drug Drug Intervention Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease (Dimer) Gag_Pol->Protease Cleavage Site Mature_Proteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) Protease->Mature_Proteins Cleaves Noninfectious_Virion Non-infectious Virion Protease->Noninfectious_Virion Inhibited Cleavage Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assembly Lopinavir Lopinavir Lopinavir->Protease Binds to Active Site (Competitive Inhibition)

Caption: Lopinavir competitively inhibits the HIV-1 protease, preventing the cleavage of Gag-Pol polyproteins.

Ritonavir_Boosting_Mechanism Ritonavir's Pharmacokinetic Boosting of Lopinavir cluster_liver Hepatic Metabolism cluster_intervention Ritonavir Action Lopinavir_oral Oral Lopinavir CYP3A4 Cytochrome P450 3A4 Lopinavir_oral->CYP3A4 Metabolism Lopinavir_plasma Increased Lopinavir Plasma Concentration Lopinavir_oral->Lopinavir_plasma Increased Bioavailability Metabolites Inactive Metabolites CYP3A4->Metabolites Produces Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits

Caption: Ritonavir inhibits CYP3A4, increasing Lopinavir's bioavailability and plasma concentration.

FRET_Assay_Workflow Experimental Workflow for FRET-Based HIV-1 Protease Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare HIV-1 Protease Solution add_enzyme Add Protease (Pre-incubation) prep_enzyme->add_enzyme prep_substrate Prepare FRET Substrate Solution add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: Workflow for determining the IC50 of an HIV-1 protease inhibitor using a FRET-based assay.

Conclusion

The combination of Lopinavir and Ritonavir provides a powerful and durable therapeutic option for the management of HIV-1 infection. Lopinavir's potent and specific inhibition of the HIV-1 protease directly targets a critical step in the viral life cycle. The pharmacokinetic boosting by Ritonavir enhances the efficacy of Lopinavir, highlighting a successful drug-drug interaction strategy in antiviral therapy. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of HIV therapeutics.

References

An In-depth Technical Guide to the Pharmacokinetics of Lopinavir Boosted by Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of lopinavir (B192967) when co-administered with ritonavir (B1064). Lopinavir is a potent protease inhibitor (PI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1] However, its efficacy is significantly hampered by extensive and rapid first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to poor oral bioavailability.[2][3][4] To overcome this limitation, lopinavir is co-formulated with a sub-therapeutic dose of ritonavir, another PI that acts as a potent mechanism-based inactivator of CYP3A4.[5][6][7] This strategy, known as pharmacokinetic boosting, significantly increases lopinavir's plasma concentrations and prolongs its half-life, thereby enhancing its antiviral activity.[1][8]

Mechanism of Ritonavir Boosting

Lopinavir's utility as a standalone oral agent is limited due to its rapid clearance by CYP3A enzymes located in the liver and intestines.[1][4] Ritonavir's primary role in the co-formulation is not its own antiviral activity but its potent and irreversible inhibition of CYP3A4.[5][6][9] By binding to and inactivating CYP3A4, ritonavir effectively shuts down the primary metabolic pathway for lopinavir.[8][10] This inhibition leads to a dramatic increase in the systemic exposure of lopinavir, allowing for therapeutic concentrations to be maintained with a manageable dosing regimen.[1] The antiviral activity of the combination therapy is therefore attributed almost exclusively to lopinavir.[2][11]

cluster_0 Intestine & Liver cluster_1 Mechanism of Boosting LPV Lopinavir (Oral) Metabolism CYP3A4-Mediated Metabolism LPV->Metabolism Inactive_LPV Inactive Metabolites Metabolism->Inactive_LPV Systemic_LPV Low Systemic Lopinavir Concentration Metabolism->Systemic_LPV High First-Pass Effect LPV_RTV Lopinavir + Ritonavir (Oral) RTV Ritonavir LPV_RTV->RTV CYP3A4 CYP3A4 Enzyme LPV_RTV->CYP3A4 Inhibition RTV->Inhibition Inhibits Boosted_LPV High Systemic Lopinavir Concentration CYP3A4->Boosted_LPV Metabolism Blocked Inhibition->CYP3A4 cluster_workflow Experimental Workflow for Lopinavir Quantification A 1. Plasma Sample Collection (Pre-dose and Post-dose Timepoints) B 2. Addition of Internal Standard (e.g., Lopinavir-d8) A->B C 3. Sample Preparation (Protein Precipitation) B->C D 4. LC-MS/MS Analysis (Chromatographic Separation & Mass Detection) C->D E 5. Data Processing (Peak Integration & Area Ratio Calculation) D->E F 6. Quantification (Interpolation from Calibration Curve) E->F G 7. Pharmacokinetic Analysis (Calculation of Cmax, AUC, etc.) F->G LPV Lopinavir CYP3A4 CYP3A4 Enzyme (in Hepatocyte) LPV->CYP3A4 Metabolism RTV Ritonavir RTV->CYP3A4 Metabolism Metabolites Oxidative Metabolites (Inactive) CYP3A4->Metabolites RTV_Metabolite Reactive Intermediate CYP3A4->RTV_Metabolite Elimination Biliary/Fecal Elimination Metabolites->Elimination Inactive_CYP3A4 Inactive CYP3A4 Complex RTV_Metabolite->Inactive_CYP3A4 Covalent Binding (Irreversible Inhibition)

References

In vitro antiviral activity of Lopinavir against novel viruses

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the in vitro antiviral activity of the HIV-1 protease inhibitor Lopinavir (B192967) against a range of novel viral pathogens. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Lopinavir is an antiretroviral protease inhibitor, traditionally used in combination with Ritonavir (LPV/r) for the treatment of HIV-1 infections.[1] Ritonavir's role is primarily to inhibit the cytochrome P450 3A4 enzyme, which metabolizes Lopinavir, thereby increasing Lopinavir's plasma concentration and half-life.[2] Given the urgent need for therapeutics during outbreaks of novel viruses, Lopinavir has been a candidate for drug repurposing due to its potential to inhibit viral proteases essential for replication.[2][3] This document provides a technical overview of the in vitro studies evaluating Lopinavir's efficacy against novel coronaviruses and other emerging viruses.

Mechanism of Action: Protease Inhibition

Many RNA viruses, including coronaviruses and flaviviruses, synthesize their proteins as large polyproteins that must be cleaved into individual, functional viral proteins.[4][5] This cleavage is performed by viral proteases. Lopinavir is designed to target and inhibit these proteases.[6] For coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2, a key enzyme is the 3C-like protease (3CLpro).[2][7] By binding to the active site of this enzyme, Lopinavir prevents the processing of the viral polyprotein, thereby disrupting the viral replication cycle and the formation of new, mature virions.[4][5]

cluster_host_cell Host Cell viral_rna Viral Genomic RNA ribosome Host Ribosome viral_rna->ribosome Translation polyprotein Viral Polyprotein ribosome->polyprotein protease Viral Protease (e.g., 3CLpro) polyprotein->protease Cleavage Site structural_proteins Structural Proteins protease->structural_proteins Cleavage non_structural_proteins Non-Structural Proteins (e.g., RdRp) protease->non_structural_proteins Cleavage virion_assembly New Virion Assembly structural_proteins->virion_assembly non_structural_proteins->virion_assembly lopinavir Lopinavir lopinavir->protease Inhibition

Caption: Lopinavir's mechanism of action against viral replication.

Quantitative In Vitro Efficacy of Lopinavir

The in vitro activity of Lopinavir is typically quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the drug concentration required to inhibit 50% of viral activity. The half-maximal cytotoxic concentration (CC50) is also determined to assess the drug's toxicity to the host cells. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the drug's therapeutic window.

Activity Against Coronaviruses

Lopinavir has been evaluated against several novel coronaviruses with varying results.

VirusCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV Vero~6.4 (4 µg/mL)>80 (50 µg/mL)>12.5[8]
Vero~9.6 (6 µg/mL)>80 (50 µg/mL)8 to 32[8]
Vero E625-50 (IC50)--[9]
MERS-CoV Vero8.024.83.1[1][10]
-11.6>50>4.3[8]
-8.5--[11]
SARS-CoV-2 Vero E626.1--[7]
Vero E65.2>100>19.2[12]

Note: Values were converted from µg/mL to µM where possible, using a molar mass of 628.81 g/mol for Lopinavir. Some studies used Lopinavir/Ritonavir combinations.

Activity Against Other Novel Viruses

Lopinavir's activity has also been explored against other emerging RNA viruses, such as Zika Virus.

VirusCell LineIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
Zika Virus (ZIKV) Vero4.78 ± 0.4130.00~6.3[13]
Huh-73.31 ± 0.3632.12~9.7[13]

Experimental Protocols

The following sections detail common methodologies employed in the in vitro assessment of Lopinavir's antiviral activity.

General Experimental Workflow

A typical workflow for in vitro antiviral testing involves several key stages, from preparing the cells and virus to quantifying the antiviral effect.

A 1. Cell Seeding (e.g., Vero E6 in 96-well plates) B 2. Cell Culture (24h incubation to form monolayer) A->B C 3. Virus Inoculation (e.g., SARS-CoV-2 at MOI 0.05) B->C D 4. Drug Administration (Serial dilutions of Lopinavir added post-infection) C->D E 5. Incubation (48h at 37°C) D->E F 6. Endpoint Analysis E->F G Cytopathic Effect (CPE) Assay (Microscopic observation) F->G Visual H Viral Load Quantification (qRT-PCR of supernatant) F->H Molecular I Cell Viability Assay (e.g., MTS/MTT Assay) F->I Toxicity J 7. Data Analysis (Calculation of EC50, CC50, SI) G->J H->J I->J

Caption: A generalized workflow for in vitro antiviral drug screening.
SARS-CoV-2 Inhibition Assay

This protocol is based on studies evaluating Lopinavir against SARS-CoV-2.[12][14]

  • Cell Line: Vero E6 cells are commonly used due to their susceptibility to SARS-CoV-2 infection.[12]

  • Virus: SARS-CoV-2 isolate is used for infection.

  • Methodology:

    • Vero E6 cells are seeded in 96-well plates and incubated to form a confluent monolayer.

    • Cells are inoculated with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for instance, 0.05.[14][15]

    • After a 1-hour incubation period to allow for viral entry, the inoculum is removed.[14][15]

    • The cells are then treated with cell culture medium containing serial dilutions of Lopinavir. A vehicle-treated group serves as a control.[12]

    • The plates are incubated for 48 hours at 37°C.[8][14]

    • Quantification:

      • Viral Load: The cell culture supernatant is collected, and viral RNA is extracted. Quantitative real-time RT-PCR (qRT-PCR) is performed to measure the viral copy number, which indicates the extent of viral replication.[14]

      • Cytopathic Effect (CPE): The cell monolayer is observed under a microscope to assess virus-induced cell death and morphological changes. The reduction in CPE in treated wells compared to control wells indicates antiviral activity.[8][14][15]

Zika Virus Protease Inhibition Assay

This protocol is based on a study that identified Lopinavir as an inhibitor of the ZIKV NS2B-NS3 protease.[13][16]

  • Target: Recombinant ZIKV NS2B-NS3 protease.

  • Methodology:

    • A fluorogenic substrate specific to the ZIKV protease is used.

    • The recombinant ZIKV protease is incubated with varying concentrations of Lopinavir.

    • The fluorogenic substrate is added to the mixture.

    • The cleavage of the substrate by the protease results in a fluorescent signal, which is measured over time using a fluorometer.

    • The reduction in the rate of fluorescence increase in the presence of Lopinavir indicates inhibition of the protease.

    • The IC50 value is calculated from the dose-response curve.

Cell Viability (Cytotoxicity) Assay

This protocol is essential for determining the CC50 and ensuring that the observed antiviral effect is not due to drug-induced cell death.

  • Cell Line: The same cell line used in the antiviral assay (e.g., Vero, Huh-7) is used.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with the same serial dilutions of Lopinavir used in the antiviral assay but without the virus.

    • After an incubation period equivalent to the duration of the antiviral assay (e.g., 48 hours), a viability reagent (such as MTS or MTT) is added to the wells.

    • The reagent is converted by metabolically active (living) cells into a colored product.

    • The absorbance is measured using a plate reader. The CC50 is the drug concentration that reduces cell viability by 50% compared to untreated controls.[12]

Discussion and Conclusion

In vitro studies have demonstrated that Lopinavir possesses antiviral activity against several novel RNA viruses, including SARS-CoV, MERS-CoV, SARS-CoV-2, and Zika virus.[8][10][13] The primary mechanism is the inhibition of viral proteases crucial for the viral life cycle.[7] However, the reported efficacy varies considerably across studies, which may be attributed to differences in experimental protocols, including the cell lines, viral strains, and specific assays used.[14]

For coronaviruses, the EC50 values for Lopinavir are in the low micromolar range.[8][10][12] While this demonstrates clear in vitro activity, some reports have questioned whether these concentrations are readily achievable and sustainable at the site of infection in vivo, leading to mixed results in clinical trials for COVID-19.[9] For Zika virus, Lopinavir also shows inhibitory effects on both viral replication and the specific NS2B-NS3 protease.[13]

References

Lopinavir's Interaction with Viral Proteases: A Molecular Docking Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Lopinavir (B192967), an antiretroviral protease inhibitor traditionally used in the treatment of HIV-1, has garnered significant attention for its potential repurposing against other viral pathogens. This interest is largely driven by in silico molecular docking studies that predict its ability to bind to and inhibit key viral proteases, thereby disrupting the viral life cycle. This technical guide provides a comprehensive overview of the molecular docking studies of Lopinavir with a focus on its interactions with viral proteases, particularly from HIV-1 and SARS-CoV-2.

Quantitative Analysis of Lopinavir's Binding Affinity

Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand (Lopinavir) and a protein target (viral protease). This is often expressed as a docking score or binding energy, typically in kcal/mol. A more negative value indicates a stronger and more stable interaction. The following tables summarize the binding energies and docking scores of Lopinavir with various viral proteases as reported in several studies.

Table 1: Molecular Docking Scores of Lopinavir with SARS-CoV-2 Main Protease (Mpro or 3CLpro)
PDB IDDocking Score/Binding Energy (kcal/mol)Interacting ResiduesSoftware/MethodReference
5R82Good docking score and glide energyActive site residuesGlide XP[1]
6LU7-8.1One or both catalytic residues (Cys145 and His41)Virtual Screening[2]
Not Specified-37.61 kJ/mol (-8.99 kcal/mol)Not SpecifiedMaestro and PyMOL[3]
Predicted 3D ModelNegative dock energy valuethr75, his176AutoDock[4]
Not Specified-10.89Not SpecifiedDocking and MD[5][6]
6LU7_AFavorable binding affinityNot SpecifiedPyRx (AutoGrid)[7]
Not SpecifiedHigh binding affinityAmino acid residues of the binding siteAutoDock Vina in PyRx[8]
Table 2: Molecular Docking Scores of Lopinavir with HIV-1 Protease
PDB IDDocking Score/Binding Energy (kcal/mol)Inhibition Constant (Ki)Interacting ResiduesSoftware/MethodReference
1HPV-7.682.34 µMNot SpecifiedNot Specified[9]
2Q5KNot SpecifiedNot SpecifiedNot SpecifiedMolecular Operating Environment (MOE)[10]
3U71 (Wild Type)Not Specified2.13 ± 0.23 nMNot SpecifiedAutodock Vina[11]
MUT-1Not Specified46.50 ± 0.14 nMNot SpecifiedAutodock Vina[11]
MUT-2Not Specified52.63 ± 0.65 nMNot SpecifiedAutodock Vina[11]
MUT-3Not Specified76.26 ± 0.09 nMNot SpecifiedAutodock Vina[11]
Table 3: Molecular Docking Scores of Lopinavir with Other Viral and Host Proteins
Target ProteinPDB IDDocking Score/Binding Energy (kcal/mol)Interacting ResiduesSoftware/MethodReference
SARS-CoV-2 Spike Protein Receptor Binding Domain (RBD)2AJF-5.60THRE: 363, ARGE: 395, TYRE: 494, PHEE: 361, SERE: 362, VALE: 394, ILEE: 489Not Specified[12]
SARS-CoV-2 Spike Protein RBD (Omicron)Not Specified-9.8PHE168, GLY167, SER176, GLN175, GLU166, LEU134, LEU137, TYR171, PHE138, LEU174, PHE172AutoDock Vina and AutoDock Tools[5][6][13]
Coronavirus Endopeptidase C30ModeledSuitable bindingNot SpecifiedDiscovery Studio[14]
Papain-like Viral ProteaseModeledLess suitable bindingNot SpecifiedDiscovery Studio[14]

Experimental Protocols for Molecular Docking

The following sections outline a generalized yet detailed methodology for performing molecular docking studies with Lopinavir and viral proteases, based on protocols cited in the literature.

Preparation of the Receptor (Viral Protease)

The initial step involves obtaining and preparing the 3D structure of the target viral protease.

  • Structure Retrieval : The crystal structure of the viral protease is typically downloaded from the RCSB Protein Data Bank (PDB). For instance, the PDB ID 2Q5K corresponds to the wild-type HIV-1 protease bound to Lopinavir[10]. For SARS-CoV-2 Mpro, 6LU7 is a commonly used structure[2].

  • Preprocessing : The downloaded protein structure requires cleaning. This involves:

    • Removing water molecules and any co-crystallized ligands or non-essential residues to prevent interference during docking[5].

    • Adding polar hydrogen atoms to the protein structure, which is crucial for the formation of hydrogen bonds between the receptor and the ligand[5].

    • Assigning charges (e.g., Gasteiger charges) to the protein atoms[11].

Preparation of the Ligand (Lopinavir)

The 3D structure of Lopinavir is also required for docking simulations.

  • Structure Retrieval : The structure of Lopinavir can be obtained from databases like PubChem[11].

  • Geometric Optimization : The ligand's structure is often geometrically optimized using force fields like MMFF94s to obtain a stable, low-energy conformation[5].

  • Charge Assignment : Similar to the receptor, charges are added to the ligand atoms.

Molecular Docking Simulation

With the prepared receptor and ligand, the docking simulation can be performed using specialized software.

  • Software : Commonly used software for molecular docking includes AutoDock Vina, AutoDock Tools, Glide (Schrödinger), DOCK, and PyRx[5][7][8][15].

  • Defining the Binding Site : The active site or binding pocket on the protease must be defined. This can be done by:

    • Using a known co-crystallized ligand to define the center of the binding sphere.

    • Utilizing web servers like CASTp to identify potential active sites[5][16].

    • Specifying a grid box that encompasses the active site residues. For example, in one study using PyRx for docking with SARS-CoV-2 Mpro, the grid box dimensions were set to X = 13.20, Y = 13.20, and Z = 13.20 Å[7].

  • Running the Simulation : The docking software then explores various conformations and orientations of the ligand within the defined binding site and scores them based on a scoring function. The program typically generates multiple binding poses, with the top-ranked pose having the most favorable binding energy.

Analysis of Docking Results

The final step involves analyzing the output of the docking simulation.

  • Binding Energy/Docking Score : The primary quantitative result is the binding energy, which indicates the affinity of the ligand for the protein.

  • Interaction Analysis : The binding pose of Lopinavir is visually inspected to identify key interactions with the amino acid residues of the protease's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Visualization tools like PyMOL and Discovery Studio are often used for this purpose[3][14].

Visualization of Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the typical workflows for molecular docking studies.

Molecular_Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Retrieve Protein Structure (e.g., from PDB) Clean Remove Water & Ligands PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges_P Assign Charges Hydrogens->Charges_P Grid Define Binding Site (Grid Box Generation) Charges_P->Grid LigandDB Retrieve Lopinavir Structure (e.g., from PubChem) Optimize Geometry Optimization LigandDB->Optimize Charges_L Assign Charges Optimize->Charges_L Charges_L->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Scores Analyze Binding Scores Dock->Scores Interactions Visualize Interactions (e.g., PyMOL) Scores->Interactions

A generalized workflow for molecular docking studies.

Data_Flow_Diagram cluster_input Input Data cluster_processing Processing Steps cluster_output Output & Analysis PDB_File Protein Structure File (PDB) Preparation Receptor & Ligand Preparation PDB_File->Preparation Ligand_File Ligand Structure File (SDF, MOL2) Ligand_File->Preparation Docking_Sim Molecular Docking Simulation Preparation->Docking_Sim Post_Processing Pose Clustering & Scoring Docking_Sim->Post_Processing Binding_Energy Binding Affinity (kcal/mol) Post_Processing->Binding_Energy Binding_Pose Ligand Conformation Post_Processing->Binding_Pose Interaction_Analysis H-Bonds, Hydrophobic Interactions Binding_Pose->Interaction_Analysis

Data flow in a typical molecular docking experiment.

Conclusion

Molecular docking studies consistently suggest that Lopinavir has a high binding affinity for the main proteases of both HIV-1 and SARS-CoV-2. The predicted binding energies and the identification of key interacting residues within the active sites of these proteases provide a strong rationale for its consideration as a viral protease inhibitor. While in silico studies are a crucial first step in drug discovery and repurposing, it is imperative that these findings are validated through further in vitro and in vivo experimental studies to ascertain the true therapeutic potential of Lopinavir against various viral diseases. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working in this promising area of drug development.

References

The Genesis and Evolution of Lopinavir: A Protease Inhibitor Revolutionizing HIV Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Lopinavir, a pivotal protease inhibitor in the management of Human Immunodeficiency Virus (HIV) infection. We delve into the core scientific principles that guided its design, the experimental methodologies used to characterize its activity, and the clinical data that established its efficacy and safety profile. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the multifaceted process of bringing a critical antiretroviral agent from the laboratory to the clinic.

Introduction: The Dawn of a New Therapeutic Era

The advent of the HIV/AIDS pandemic in the 1980s spurred an urgent global effort to understand the viral lifecycle and identify therapeutic targets. A critical breakthrough was the identification of the HIV-1 protease, an enzyme essential for the maturation of newly synthesized viral particles. This discovery paved the way for a new class of antiretroviral drugs known as protease inhibitors (PIs). Lopinavir, developed by Abbott Laboratories (now AbbVie), emerged as a second-generation PI designed to overcome the limitations of its predecessors, including the development of drug resistance.

Lopinavir is a peptidometic inhibitor that competitively binds to the active site of the HIV-1 protease.[1][2] Its development was a landmark in structure-based drug design. However, when administered alone, Lopinavir exhibits poor oral bioavailability due to extensive first-pass metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] The pivotal innovation in its clinical application was its co-formulation with a low dose of Ritonavir, another protease inhibitor that acts as a potent inhibitor of CYP3A4.[1] This "boosting" strategy dramatically increases Lopinavir's plasma concentrations and prolongs its half-life, thereby enhancing its antiviral efficacy.[1] The combination, marketed as Kaletra®, became a cornerstone of highly active antiretroviral therapy (HAART).

Mechanism of Action: Halting Viral Maturation

The primary target of Lopinavir is the HIV-1 protease, a dimeric aspartic protease that plays an indispensable role in the viral lifecycle.[1] This enzyme is responsible for cleaving the newly synthesized Gag-Pol polyproteins into functional proteins, including reverse transcriptase, integrase, and the protease itself.[1] This cleavage process, known as viral maturation, is a critical step in the production of infectious virions.

Lopinavir is designed as a peptidometic inhibitor, meaning it mimics the structure of the natural peptide substrates of the HIV-1 protease.[3] A key feature of its structure is a non-cleavable hydroxyethylene scaffold that mimics the transition state of the peptide bond hydrolysis.[1] By competitively binding to the active site of the protease with very high affinity, Lopinavir prevents the enzyme from processing the Gag-Pol polyproteins.[1] As a result, only immature, non-infectious viral particles are produced, which are incapable of infecting new cells.[1] This effectively halts the viral replication cycle and reduces the viral load in infected individuals.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Pharmacological Intervention Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Cleavage Cleavage Gag_Pol->Cleavage Virion_Assembly Virion Assembly & Budding Gag_Pol->Virion_Assembly Incorporation into new virions HIV_Protease HIV-1 Protease HIV_Protease->Cleavage Structural_Proteins Mature Structural Proteins Cleavage->Structural_Proteins Viral_Enzymes Mature Viral Enzymes Cleavage->Viral_Enzymes Structural_Proteins->Virion_Assembly Viral_Enzymes->Virion_Assembly Immature_Virion Immature, Non-infectious Virion Virion_Assembly->Immature_Virion Without Protease Activity Mature_Virion Mature, Infectious Virion Virion_Assembly->Mature_Virion With Protease Activity Lopinavir Lopinavir Inhibition Inhibition Lopinavir->Inhibition Inhibition->HIV_Protease

Figure 1: Simplified signaling pathway of HIV-1 protease action and its inhibition by Lopinavir.

Preclinical Development

The preclinical development of Lopinavir involved a rigorous evaluation of its antiviral activity, selectivity, and resistance profile through a series of in vitro assays.

In Vitro Antiviral Activity

The potency of Lopinavir was determined against both laboratory-adapted strains and clinical isolates of HIV-1.

Table 1: In Vitro Inhibitory Activity of Lopinavir against HIV-1

ParameterValueCell Line/ConditionsReference
Ki (inhibition constant) 1.3 - 3.6 pMWild-type and mutant HIV protease[4]
IC50 (wild-type HIV-1) 6.5 nMHIV cultured in peripheral blood mononuclear cells[5]
IC50 (wild-type HIV-1) 10-27 nMFive different HIV-1 subtype B laboratory strains in lymphoblastic cell lines (in the absence of human serum)[6]
IC50 (wild-type HIV-1) 4-11 nMSeveral HIV-1 subtype B clinical isolates in peripheral blood lymphocytes[6]
IC50 (in 50% human serum) 65-289 nMFive HIV-1 laboratory strains[6]
IC50 (Ritonavir-resistant strains) 5 - 50 nMPatient HIV isolates with mutations conferring resistance to ritonavir[5]
Fold change in IC50 vs. wild-type [7]
0-3 mutations0.8-foldRecombinant virus from patient isolates[7]
4-5 mutations2.7-foldRecombinant virus from patient isolates[7]
6-7 mutations13.5-foldRecombinant virus from patient isolates[7]
8-10 mutations44.0-foldRecombinant virus from patient isolates[7]
Experimental Protocols

This assay measures the direct inhibitory effect of Lopinavir on the enzymatic activity of purified HIV-1 protease.

  • Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorescence. Upon cleavage by HIV-1 protease, the fluorophore is released, resulting in a measurable increase in fluorescence.

  • Methodology:

    • Reagent Preparation: Reconstitute recombinant HIV-1 protease, the FRET (Förster Resonance Energy Transfer) peptide substrate, and Lopinavir in an appropriate assay buffer.

    • Reaction Setup: In a 96-well microplate, add varying concentrations of Lopinavir to the wells. Include positive controls (e.g., another known protease inhibitor) and negative controls (no inhibitor).

    • Enzyme Addition: Add the diluted HIV-1 protease solution to all wells except for a blank control.

    • Incubation: Incubate the plate for a short period to allow for inhibitor binding.

    • Substrate Addition: Initiate the reaction by adding the FRET substrate to all wells.

    • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader.

    • Data Analysis: Calculate the rate of reaction for each Lopinavir concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[1][8]

This assay determines the ability of Lopinavir to inhibit HIV-1 replication in a cellular context.

  • Principle: Susceptible host cells (e.g., T-lymphoid cell lines or peripheral blood mononuclear cells) are infected with HIV-1 in the presence of varying concentrations of Lopinavir. The effectiveness of the drug is determined by measuring a marker of viral replication.

  • Methodology:

    • Cell Culture: Culture susceptible host cells in an appropriate medium.

    • Drug Dilution: Prepare serial dilutions of Lopinavir in the cell culture medium.

    • Infection: Pre-incubate the cells with the diluted Lopinavir, followed by the addition of a known amount of HIV-1 virus stock.

    • Incubation: Incubate the infected cells for several days to allow for viral replication.

    • Quantification of Viral Replication: Measure the extent of viral replication using one of the following methods:

      • p24 Antigen ELISA: Measures the concentration of the viral core protein p24 in the cell culture supernatant.

      • MTT Assay: Measures cell viability, as uninhibited viral replication leads to cell death (cytopathic effect).

    • Data Analysis: Plot the measured endpoint (e.g., p24 concentration or cell viability) against the drug concentration to determine the EC50 (50% effective concentration) value.[8][9]

Experimental_Workflow cluster_assay1 HIV-1 Protease Inhibition Assay cluster_assay2 Cell-Based Antiviral Activity Assay A1 Prepare Reagents (Enzyme, Substrate, Lopinavir) A2 Dispense into 96-well Plate A1->A2 A3 Incubate (Inhibitor Binding) A2->A3 A4 Initiate Reaction (Add Substrate) A3->A4 A5 Measure Fluorescence (Kinetic) A4->A5 A6 Calculate IC50 A5->A6 B1 Culture Host Cells B3 Infect Cells with HIV-1 in presence of Lopinavir B1->B3 B2 Prepare Lopinavir Dilutions B2->B3 B4 Incubate (Allow Replication) B3->B4 B5 Quantify Viral Replication (p24 ELISA or MTT) B4->B5 B6 Calculate EC50 B5->B6

Figure 2: Experimental workflows for key in vitro assays.

Synthesis of Lopinavir

The chemical synthesis of Lopinavir is a multi-step process. A large-scale synthesis has been developed that utilizes an intermediate common to the synthesis of Ritonavir.[10][11] The process generally involves the sequential acylation of a core diamino alcohol intermediate.

A representative synthesis route involves the following key steps:

  • Activation of (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol with N,N'-carbonyldiimidazole.

  • Condensation with (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid.

  • Debenzylation to yield the primary amine.

  • Finally, acylation with (2,6-dimethylphenoxy)acetyl chloride to produce Lopinavir.[2]

More recent methods have focused on "one-pot" syntheses to improve efficiency and reduce the number of steps, making the process more suitable for industrial production.[12]

Clinical Development

The clinical development of Lopinavir, in its co-formulated state with Ritonavir (LPV/r), involved a series of clinical trials to establish its pharmacokinetic profile, efficacy, and safety in diverse patient populations.

Pharmacokinetics

The co-administration with Ritonavir is crucial for Lopinavir's clinical utility. Ritonavir inhibits the CYP3A-mediated metabolism of Lopinavir, leading to a 15- to 20-fold increase in Lopinavir plasma concentrations compared to when administered alone.[13]

Table 2: Pharmacokinetic Parameters of Lopinavir/Ritonavir (400 mg/100 mg twice daily) in HIV-infected Adults

ParameterMean ± SDUnitReference
Cmax (Peak Plasma Concentration) 9.8 ± 3.7µg/mL[13]
Trough Concentration (prior to morning dose) 7.1 ± 2.9µg/mL[13]
AUC12 (Area under the curve over 12 hours) 92.6 ± 36.7µg•h/mL[13]

Table 3: Effect of Dose Escalation of this compound with Efavirenz [14]

This compound DoseLopinavir AUC12 (% increase)Lopinavir Cpredose (% increase)Lopinavir Cmin (% increase)
400/100 mg BID ---
533/133 mg BID 46%70%141%
Clinical Efficacy

Phase II and III clinical trials demonstrated the potent antiviral activity and long-term efficacy of LPV/r-based regimens in both antiretroviral-naïve and treatment-experienced patients.

Table 4: Selected Clinical Trial Efficacy Outcomes for this compound

TrialPatient PopulationComparatorKey Efficacy OutcomeReference
IMPAACT P1083 (Phase II/III) HIV-infected children (3-25 kg)N/AAt week 24, 72% of participants achieved viral suppression (<400 copies/mL).[15][16]
TITAN (Phase III) Treatment-experienced, lopinavir-naïve adultsDarunavir/ritonavirAt week 48, 68% of patients on LPV/r had HIV RNA <400 copies/mL.[17]

It is important to note that while this compound was investigated for the treatment of COVID-19, large-scale clinical trials such as the RECOVERY trial concluded that it offered no clinical benefit in hospitalized patients.[18][19][20]

Drug_Development_Workflow Discovery Target Identification (HIV-1 Protease) Lead_Generation Lead Generation & Optimization (Lopinavir) Discovery->Lead_Generation Preclinical Preclinical Studies (In Vitro & In Vivo) Lead_Generation->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase_I Phase I Clinical Trial (Safety & Pharmacokinetics) IND->Phase_I Phase_II Phase II Clinical Trial (Efficacy & Dose Ranging) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Large-scale Efficacy & Safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval (e.g., FDA) NDA->Approval Post_Marketing Phase IV / Post-Marketing Surveillance Approval->Post_Marketing

Figure 3: A generalized workflow for the development of Lopinavir.

Conclusion

The discovery and development of Lopinavir represent a significant milestone in the fight against HIV/AIDS. Through a combination of rational drug design, a deep understanding of the viral lifecycle, and innovative pharmacokinetic enhancement, Lopinavir, in its co-formulation with Ritonavir, has provided a durable and effective treatment option for millions of people living with HIV. This technical guide has outlined the core scientific principles, experimental methodologies, and clinical data that underpin its success, offering a valuable resource for the scientific community dedicated to the ongoing challenge of developing novel antiviral therapies.

References

Lopinavir/Ritonavir Target Binding Site Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding interaction between the lopinavir (B192967)/ritonavir (B1064) co-formulation and its primary target, the Human Immunodeficiency Virus Type 1 (HIV-1) protease. Lopinavir is a potent, second-generation protease inhibitor designed to be effective against both wild-type and resistant viral strains. Ritonavir, while also a protease inhibitor, primarily functions in this combination as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing lopinavir's plasma concentration and therapeutic efficacy. This document details the molecular interactions at the binding site, summarizes key quantitative data on binding affinities, provides comprehensive experimental protocols for characterization, and visualizes critical workflows and resistance pathways.

Mechanism of Action and Target Binding Site

HIV-1 protease is an aspartic protease homodimer essential for the viral life cycle. It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions. Inhibition of this enzyme results in the production of immature, non-infectious viral particles.

Lopinavir is a peptidomimetic inhibitor designed to mimic the transition state of the natural substrate, binding with high affinity to the protease's active site. The active site is a C2-symmetric hydrophobic cavity located at the dimer interface, containing the catalytic triad (B1167595) (Asp25-Thr26-Gly27) from each monomer. Lopinavir's structure allows it to establish extensive interactions within this pocket.

Key binding interactions include:

  • Hydrogen Bonds: The central hydroxyl group of lopinavir forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of both protease monomers. Additionally, a novel cyclic urea (B33335) unit in the P2 position of lopinavir forms two bidentate hydrogen bonds with the backbone of Asp29.[1]

  • Van der Waals Contacts: The inhibitor's bulky hydrophobic groups, including its phenyl and phenoxyacetyl moieties, engage in numerous van der Waals interactions with hydrophobic residues lining the active site cavity. These residues include Val32, Ile47, Ile50, Pro81, Val82, and Ile84.[2][3] These interactions are crucial for the high binding affinity of the inhibitor.

Ritonavir binds to the HIV-1 protease active site in a similar manner but is also a potent inhibitor of CYP3A4, the enzyme responsible for metabolizing lopinavir. Its co-administration at low doses "boosts" the bioavailability of lopinavir, allowing for lower and less frequent dosing.[4]

Quantitative Data: Binding Affinity and Inhibitory Concentration

The potency of lopinavir and ritonavir has been quantified against both wild-type (WT) and drug-resistant mutant HIV-1 proteases. The following tables summarize key inhibition constant (Kᵢ) and 50% inhibitory concentration (IC₅₀) values reported in the literature.

Inhibitor Target Parameter Value Notes Reference(s)
LopinavirWild-Type HIV-1 ProteaseKᵢ1.3 - 3.6 pMHighly potent, selective peptidomimetic inhibitor.[5]
LopinavirWild-Type HIV-1 ProteaseKᵢ2.13 ± 0.23 nMDetermined by enzyme inhibition assay.[6]
LopinavirWild-Type HIV-1 ProteaseIC₅₀6.5 nMAssayed in HIV-cultured peripheral blood mononuclear cells.[7]
LopinavirWild-Type HIV-1 ProteaseSerum-Free IC₅₀0.69 ng/mLEstimated using the MTT-MT4 assay.[8]
RitonavirWild-Type HIV-1 ProteaseKᵢ0.015 nM[9]
RitonavirWild-Type HIV-1 ProteaseSerum-Free IC₅₀4.0 ng/mLEstimated using the MTT-MT4 assay.[8]

Table 1: Binding Affinity and Potency against Wild-Type HIV-1 Protease.

The emergence of drug resistance mutations in the protease gene can significantly reduce inhibitor susceptibility. The following table presents data for lopinavir against common resistant mutants.

Inhibitor Target (Mutations) Parameter Value (nM) Fold Change vs. WT Reference(s)
LopinavirWTKᵢ2.13 ± 0.231.0[6]
LopinavirMUT-1 (M46I, I54V, V82A, L10F)Kᵢ46.50 ± 0.14~21.8[6]
LopinavirMUT-2 (M46I, I54V, L76V, V82A, etc.)Kᵢ52.63 ± 0.65~24.7[6]
LopinavirMUT-3 (M46I, I54V, L76V, V82A, L90M, etc.)Kᵢ76.26 ± 0.09~35.8[6]
LopinavirIsolates with 6 or 7 resistance mutationsMedian IC₅₀-13.5[10]
LopinavirIsolates with 8 to 10 resistance mutationsMedian IC₅₀-44.0[10]

Table 2: Lopinavir Potency against Resistant HIV-1 Protease Mutants.

Experimental Protocols

HIV-1 Protease Expression and Purification for Crystallography

This protocol describes a general method for obtaining purified HIV-1 protease suitable for structural studies.

  • Gene Expression:

    • A synthetic gene encoding the 99-amino acid HIV-1 protease (often with stabilizing mutations like Q7K, L33I, and L63I to prevent autolysis) is cloned into an E. coli expression vector (e.g., pET series).[11][12]

    • The plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

    • Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Protein expression is induced with 1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubation continues for 3-4 hours.

    • The recombinant protease is overexpressed and accumulates in inclusion bodies.[13]

  • Inclusion Body Isolation and Solubilization:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in lysis buffer and lysed by sonication or French press.

    • Inclusion bodies are collected by centrifugation and washed with a buffer containing Triton X-100 to remove contaminants.[13]

    • The washed inclusion bodies are solubilized in a denaturing buffer containing 6-8 M Guanidine HCl or Urea.[9]

  • Refolding and Purification:

    • The denatured protein is refolded by rapid dilution into a refolding buffer (e.g., 50 mM sodium acetate, pH 5.5, 5% ethylene (B1197577) glycol, 1 mM DTT) and left at 4°C.[9][13]

    • The refolded, active protease dimer is purified using a sequence of chromatography steps, typically including ion-exchange chromatography (e.g., Q-Sepharose) followed by size-exclusion chromatography.[9][14]

    • Protein purity is assessed by SDS-PAGE, and concentration is determined using a standard protein assay.

X-ray Crystallography of Protease-Lopinavir Complex

This protocol outlines the co-crystallization of HIV-1 protease with lopinavir.

  • Complex Formation:

    • The purified HIV-1 protease is concentrated to 5-10 mg/mL in a low ionic strength buffer (e.g., 50 mM sodium acetate, pH 5.5).

    • A stock solution of lopinavir (e.g., 50 mM in DMSO) is prepared.

    • The inhibitor is added to the protein solution at a 5-fold molar excess and incubated on ice to allow complex formation.

  • Crystallization:

    • The hanging drop vapor diffusion method is commonly used.[15]

    • Crystallization drops are prepared by mixing 1-2 µL of the protein-inhibitor complex solution with 1-2 µL of a reservoir solution on a siliconized coverslip.[9]

    • The coverslip is inverted and sealed over a well containing 500 µL of the reservoir solution. A typical reservoir solution contains 1.0-1.4 M NaCl and 0.1 M sodium acetate, pH 4.8-5.5.[15]

    • Plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth.

  • Data Collection and Structure Determination:

    • Crystals are harvested and cryo-protected by a brief soak in reservoir solution supplemented with a cryoprotectant (e.g., 20-25% glycerol).[9]

    • The crystal is flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron beamline.[15]

    • The data are processed using software like HKL2000, and the structure is solved by molecular replacement using a known protease structure as a model.[15]

    • The model is refined, and the inhibitor is built into the electron density map using software such as PHENIX and Coot.[9]

Fluorometric Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol uses a FRET-based substrate to measure the inhibitory potency of lopinavir.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).

    • Enzyme Solution: Dilute the purified HIV-1 protease stock in cold assay buffer to a final working concentration (e.g., 5-10 nM).

    • Substrate Solution: Prepare a working solution of a fluorogenic FRET peptide substrate (e.g., containing an EDANS/DABCYL pair) in assay buffer. Protect from light.[16]

    • Inhibitor Dilutions: Prepare a serial dilution of lopinavir in DMSO, then further dilute in assay buffer to achieve the desired final concentrations for the assay.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of the diluted enzyme solution to each well of a black 96-well microplate.

    • Add 10 µL of the lopinavir dilutions (or vehicle control for 100% activity) to the appropriate wells.

    • Pre-incubate the plate at room temperature for 15 minutes.[17]

    • Initiate the reaction by adding 10 µL of the substrate working solution to all wells.[18]

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence (e.g., Ex/Em = 340/490 nm) in kinetic mode at 37°C, recording every 1-2 minutes for 60-120 minutes.[19]

    • Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each lopinavir concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]

Site-Directed Mutagenesis of HIV-1 Protease

This protocol describes a method for introducing resistance-conferring mutations into the protease gene using a PCR-based approach.

  • Primer Design:

    • Design two complementary mutagenic oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center.[20]

    • Ensure primers have ~10-15 bases of correct, matching sequence on both sides of the mutation.

    • The melting temperature (Tₘ) should be ≥78°C, calculated using the formula: Tₘ = 81.5 + 0.41(%GC) – 675/N - %mismatch.[20]

    • Primers should have a minimum GC content of 40% and terminate in a G or C.

  • Mutagenesis PCR:

    • Set up a PCR reaction in a 50 µL volume containing: 5 µL of 10x reaction buffer, 5-50 ng of dsDNA plasmid template (containing the wild-type protease gene), 125 ng of each primer, 1 µL of dNTP mix, and 1 µL of a high-fidelity polymerase (e.g., PfuUltra).

    • Perform thermal cycling, typically consisting of an initial denaturation step (95°C for 1 min), followed by 16-18 cycles of denaturation (95°C for 50 sec), annealing (60°C for 50 sec), and extension (68°C for 1 min/kb of plasmid length), and a final extension step (68°C for 7 min).[20]

  • Digestion and Transformation:

    • Digest the parental (non-mutated) methylated DNA template by adding 1 µL of DpnI restriction enzyme to the PCR product and incubating at 37°C for 1-2 hours.[20]

    • Transform the DpnI-treated, nicked plasmid DNA into highly competent E. coli cells.

    • Plate the transformation mix on selective agar (B569324) plates and incubate overnight.

  • Verification:

    • Isolate plasmid DNA from several resulting colonies.

    • Verify the presence of the desired mutation by DNA sequencing.

Visualizations: Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

G cluster_0 HIV-1 Protease Expression & Purification Expr Gene Expression in E. coli Harvest Cell Harvest & Lysis Expr->Harvest Iso Inclusion Body Isolation Harvest->Iso Sol Solubilization (Denaturation) Iso->Sol Refold Refolding Sol->Refold Purify Chromatographic Purification Refold->Purify QC Purity & Concentration Check Purify->QC

Caption: Workflow for HIV-1 Protease Expression and Purification.

G cluster_1 Enzyme Inhibition Assay (IC50 Determination) Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Plate Enzyme & Inhibitor Prep->Plate Incubate Pre-incubation (15 min) Plate->Incubate Initiate Initiate with Substrate Incubate->Initiate Measure Kinetic Fluorescence Reading Initiate->Measure Analyze Calculate Rates & % Inhibition Measure->Analyze IC50 Determine IC50 via Curve Fit Analyze->IC50 G cluster_pathways Lopinavir Resistance Pathways cluster_path1 Pathway 1 cluster_path2 Pathway 2 WT Wild-Type Protease I54V I54V WT->I54V Initial Mutation V82A V82A / M46I WT->V82A Initial Mutation L90M L90M I54V->L90M HighRes1 High-Level Resistance L90M->HighRes1 L76V L76V V82A->L76V HighRes2 High-Level Resistance L76V->HighRes2

References

The Pharmacokinetic Symbiosis: A Technical Guide to Ritonavir's Enhancement of Lopinavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lopinavir (B192967), a potent protease inhibitor (PI) in the management of Human Immunodeficiency Virus (HIV) infection, is hampered by extensive and rapid first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This intrinsic characteristic leads to poor oral bioavailability, rendering lopinavir monotherapy clinically ineffective. The co-administration of a sub-therapeutic dose of ritonavir (B1064), another PI, serves as a powerful pharmacokinetic enhancer, or "booster," dramatically improving lopinavir's clinical utility. This technical guide provides an in-depth exploration of the mechanisms underpinning this critical drug-drug interaction, supported by quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.

The Challenge: Lopinavir's Pharmacokinetic Profile

When administered alone, lopinavir exhibits suboptimal pharmacokinetic properties that preclude its efficacy as an antiretroviral agent. Its extensive metabolism in the gut wall and liver by CYP3A4 results in low systemic exposure. Furthermore, lopinavir is a substrate for the efflux transporter P-glycoprotein (P-gp), which actively pumps the drug out of enterocytes back into the intestinal lumen, further limiting its absorption.

The Solution: Ritonavir as a Pharmacokinetic Enhancer

Ritonavir, while also an HIV protease inhibitor, is a potent mechanism-based inhibitor of CYP3A4. At the low doses used for boosting, its primary role is not antiviral but rather the inhibition of lopinavir's metabolism. This strategic co-formulation, commercially known as Kaletra®, leads to a significant increase in lopinavir's plasma concentrations, allowing it to reach and maintain therapeutic levels.

Mechanism of Action: A Two-Pronged Approach

Ritonavir's enhancing effect is primarily attributed to two key mechanisms:

  • Inhibition of CYP3A4: Ritonavir is a mechanism-based inactivator of CYP3A4. This means it is metabolized by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[1][2][3][4] This potent and sustained inhibition of CYP3A4 in both the liver and the intestinal wall drastically reduces the first-pass metabolism of lopinavir.

  • Inhibition of P-glycoprotein (P-gp): Ritonavir also inhibits the P-gp efflux pump.[5][6][7][8] By blocking this transporter, ritonavir prevents the efflux of lopinavir from intestinal cells back into the gut lumen, thereby increasing its net absorption into the systemic circulation.[5][6][7]

The synergistic effect of these two mechanisms results in a profound increase in the oral bioavailability and plasma concentrations of lopinavir.

Quantitative Impact: Pharmacokinetic Data

The co-administration of ritonavir dramatically alters the pharmacokinetic profile of lopinavir. The following tables summarize key pharmacokinetic parameters for lopinavir administered with and without ritonavir, based on data from various clinical studies.

Table 1: Lopinavir Pharmacokinetic Parameters with and without Ritonavir Boosting

ParameterLopinavir Alone (Estimated)Lopinavir/Ritonavir (400 mg/100 mg twice daily)Fold Increase
Cmax (µg/mL) Very low, often undetectable9.8 ± 3.7[9]>50-fold[10]
AUC0-12h (µg·h/mL) Significantly low92.6 ± 36.7[9]Significant
Trough Conc. (µg/mL) Undetectable5.5 - 7.1[9]N/A
Apparent Oral Clearance (L/h) High~6-7[11]Significantly Reduced
Elimination Half-life (hours) Short~5-6[12]Prolonged

Note: Data for lopinavir administered alone in humans is limited due to its poor bioavailability, making direct comparisons challenging. The "Fold Increase" is an estimation based on available literature.

Table 2: Steady-State Pharmacokinetic Parameters of Lopinavir (400 mg) with Ritonavir (100 mg) Twice Daily in HIV-infected Adults

ParameterMean Value (± SD)
Cmax (µg/mL) 9.8 (± 3.7)[9]
AUC0-12h (µg·h/mL) 99.6[13]
Cmin (µg/mL) 5.5 (± 2.7)[9]
Trough Concentration (µg/mL) 7.1 (± 2.9)[9]
Tmax (hours) ~4[9]

Experimental Protocols: Elucidating the Pharmacokinetics

The pharmacokinetic data presented are typically generated from clinical studies with rigorous protocols. The following outlines a generalized methodology for a pharmacokinetic study of orally administered this compound.

Study Design

A typical study would involve an open-label, single- or multiple-dose design in healthy adult volunteers or HIV-infected patients. A crossover design may be employed to compare different formulations or dosing regimens.

Subject Population

Participants are screened for inclusion and exclusion criteria, including age, weight, health status, and concurrent medications. Informed consent is obtained from all participants.

Drug Administration
  • Dosing: Subjects receive a standardized dose of this compound (e.g., 400 mg/100 mg) orally.[14]

  • Food Effect: The effect of food on absorption is often assessed by administering the drug under fasting and fed (e.g., high-fat meal) conditions.

Pharmacokinetic Sampling
  • Blood Collection: Serial blood samples are collected at predefined time points before and after drug administration. A typical schedule might include samples at 0 (pre-dose), 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

Bioanalytical Method
  • Sample Analysis: Plasma concentrations of lopinavir and ritonavir are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS/MS) detection.[15]

  • Method Validation: The analytical method is validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis
  • Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, calculated using the linear trapezoidal rule.

    • t1/2: Elimination half-life.

    • CL/F: Apparent oral clearance.

    • Vd/F: Apparent volume of distribution.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes involved in the pharmacokinetic enhancement of lopinavir by ritonavir.

Signaling Pathway: Lopinavir Metabolism and Ritonavir's Inhibition

Lopinavir_Metabolism_and_Ritonavir_Inhibition cluster_gut_lumen Gut Lumen cluster_enterocyte Enterocyte cluster_portal_vein Portal Vein cluster_liver Hepatocyte (Liver) cluster_systemic_circulation Systemic Circulation Lopinavir_Oral Lopinavir (Oral) Lopinavir_in_cell Lopinavir Lopinavir_Oral->Lopinavir_in_cell Absorption Pgp P-glycoprotein (Efflux Pump) Lopinavir_in_cell->Pgp Efflux Substrate CYP3A4_gut CYP3A4 Lopinavir_in_cell->CYP3A4_gut Metabolism Substrate Lopinavir_absorbed Absorbed Lopinavir Lopinavir_in_cell->Lopinavir_absorbed Net Absorption Pgp->Lopinavir_Oral Efflux Metabolites_gut Inactive Metabolites CYP3A4_gut->Metabolites_gut Metabolism Lopinavir_in_liver Lopinavir Lopinavir_absorbed->Lopinavir_in_liver CYP3A4_liver CYP3A4 Lopinavir_in_liver->CYP3A4_liver Metabolism Substrate Lopinavir_systemic Therapeutic Lopinavir Levels Lopinavir_in_liver->Lopinavir_systemic Entry to Circulation Metabolites_liver Inactive Metabolites CYP3A4_liver->Metabolites_liver Metabolism Ritonavir Ritonavir Ritonavir->Pgp Inhibition Ritonavir->CYP3A4_gut Inhibition Ritonavir->CYP3A4_liver Inhibition

Lopinavir metabolism and ritonavir's inhibitory actions.
Experimental Workflow: Pharmacokinetic Study

PK_Study_Workflow Start Study Start Screening Subject Screening (Inclusion/Exclusion Criteria) Start->Screening Informed_Consent Informed Consent Screening->Informed_Consent Dosing Drug Administration (this compound) Informed_Consent->Dosing Sampling Serial Blood Sampling (Pre-defined time points) Dosing->Sampling Processing Plasma Separation & Centrifugation Sampling->Processing Storage Sample Storage (≤ -20°C) Processing->Storage Analysis Bioanalysis (HPLC-MS/MS) Storage->Analysis Data_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) Analysis->Data_Analysis Reporting Data Interpretation & Reporting Data_Analysis->Reporting End Study End Reporting->End

A generalized workflow for a pharmacokinetic study.
Logical Relationship: The Enhancer Effect

Enhancer_Effect_Logic Lopinavir_Alone Lopinavir (Alone) High_Metabolism High First-Pass Metabolism (CYP3A4) Lopinavir_Alone->High_Metabolism Pgp_Efflux P-glycoprotein Efflux Lopinavir_Alone->Pgp_Efflux Low_Bioavailability Low Oral Bioavailability High_Metabolism->Low_Bioavailability Pgp_Efflux->Low_Bioavailability Subtherapeutic_Levels Sub-therapeutic Plasma Levels Low_Bioavailability->Subtherapeutic_Levels Ineffective_Therapy Ineffective Antiviral Therapy Subtherapeutic_Levels->Ineffective_Therapy Lopinavir_Boosted Lopinavir + Ritonavir CYP3A4_Inhibition CYP3A4 Inhibition Lopinavir_Boosted->CYP3A4_Inhibition Pgp_Inhibition P-glycoprotein Inhibition Lopinavir_Boosted->Pgp_Inhibition Increased_Bioavailability Increased Oral Bioavailability CYP3A4_Inhibition->Increased_Bioavailability Pgp_Inhibition->Increased_Bioavailability Therapeutic_Levels Therapeutic Plasma Levels Increased_Bioavailability->Therapeutic_Levels Effective_Therapy Effective Antiviral Therapy Therapeutic_Levels->Effective_Therapy

References

Cellular Uptake and Transport Mechanisms of Lopinavir/Ritonavir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms governing the pharmacokinetics of the antiretroviral combination Lopinavir (B192967)/Ritonavir (B1064). A thorough understanding of these processes is critical for optimizing drug efficacy, minimizing toxicity, and overcoming drug resistance. This document details the key transporters involved, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the underlying regulatory pathways.

Core Concepts in Lopinavir/Ritonavir Cellular Transport

Lopinavir, a potent HIV-1 protease inhibitor, is co-formulated with a low dose of Ritonavir. While both are protease inhibitors, Ritonavir's primary role in this combination is to act as a pharmacokinetic enhancer. It achieves this by potently inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing Lopinavir. This inhibition leads to significantly increased plasma concentrations and a longer half-life for Lopinavir, thereby enhancing its antiviral activity.

Beyond its metabolic effects, the cellular concentration of Lopinavir is significantly influenced by a series of influx and efflux transporters. The interplay between these transporters and the inhibitory effects of Ritonavir dictates the intracellular bioavailability of Lopinavir at its site of action.

Key Transporters in this compound Disposition

The cellular accumulation of Lopinavir is primarily limited by the action of ATP-binding cassette (ABC) transporters, which function as efflux pumps, actively extruding the drug from the cell. Ritonavir, in addition to its CYP3A4 inhibition, also interacts with these transporters, further contributing to the increased intracellular levels of Lopinavir.

P-glycoprotein (P-gp/MDR1/ABCB1)

P-glycoprotein is a major efflux transporter that plays a crucial role in limiting the oral bioavailability and tissue penetration of many drugs, including Lopinavir. Lopinavir is a substrate for P-gp, meaning it is actively transported out of cells by this pump. Ritonavir has been shown to be a potent inhibitor of P-gp, thereby blocking the efflux of Lopinavir and increasing its intracellular concentration.[1][2]

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)

Lopinavir has been identified as a substrate of MRP1.[3] This transporter is expressed in various tissues and contributes to the efflux of a wide range of compounds. Ritonavir has been shown to inhibit the functional activity of MRP1, which can lead to increased intracellular accumulation of MRP1 substrates like Lopinavir.[4][5]

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2)

Lopinavir is also a substrate for MRP2, another important efflux transporter found in the liver, kidney, and intestine.[6] MRP2 is involved in the biliary and urinary excretion of drugs and their metabolites. While direct inhibitory kinetic data for Ritonavir on MRP2 is limited, it is known to be a substrate of MRP2, suggesting a potential for competitive inhibition.[7]

Quantitative Data on this compound Transport

Precise kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for Lopinavir transport by these efflux pumps are not consistently reported in the literature. However, several studies provide valuable quantitative data in the form of inhibition constants (IC50) and efflux ratios, which are summarized below.

DrugTransporterParameterValueCell Line/SystemSubstrateReference
Lopinavir P-glycoprotein (P-gp)IC501.7 µMCaco-2Rhodamine 123[8][9]
P-glycoprotein (P-gp)Efflux Ratio4.91MDCKII-MDR1[3H]Lopinavir[6]
MRP1Efflux Ratio1.26MDCKII-MRP1[3H]Lopinavir[6]
MRP2Efflux Ratio2.89MDCKII-MRP2[3H]Lopinavir[6]
Ritonavir P-glycoprotein (P-gp)IC500.2 µMPorcine Brain Capillary Endothelial CellsSaquinavir[1][10]
CYP3A4Ki0.019 µMIn vitroTestosterone[10]

Regulation of Transporter Expression

The expression of efflux transporters is not static and can be modulated by various factors, including the drugs themselves. This regulation is often mediated by nuclear receptors that act as xenobiotic sensors, and by intracellular signaling pathways.

Nuclear Receptor-Mediated Regulation

The Pregnane X Receptor (PXR) is a key nuclear receptor that regulates the expression of a wide array of drug-metabolizing enzymes and transporters, including P-gp and MRP2. Both Lopinavir and Ritonavir have been shown to activate PXR.[9] This activation can lead to an upregulation of P-gp and MRP2 expression, which could potentially counteract the inhibitory effects of Ritonavir on these transporters over time.

PXR-Mediated Regulation of Efflux Transporters cluster_cell Hepatocyte / Enterocyte cluster_nucleus Nucleus PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Dimerizes with RXR RXR RXR->PXR_RXR DNA DNA (XRE) PXR_RXR->DNA Binds to Xenobiotic Response Element mRNA_ABCB1 ABCB1 mRNA DNA->mRNA_ABCB1 Transcription mRNA_ABCC2 ABCC2 mRNA DNA->mRNA_ABCC2 Transcription Pgp P-gp (ABCB1) mRNA_ABCB1->Pgp Translation MRP2 MRP2 (ABCC2) mRNA_ABCC2->MRP2 Translation Lopinavir Lopinavir Lopinavir->PXR Activates Lopinavir_ext Extracellular Lopinavir Lopinavir->Lopinavir_ext Efflux Ritonavir Ritonavir Ritonavir->PXR Activates Lopinavir_ext->Lopinavir Ritonavir_ext Extracellular Ritonavir Ritonavir_ext->Ritonavir

PXR-mediated regulation of P-gp and MRP2 expression by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a crucial cascade that transduces extracellular signals to cellular responses, including the regulation of gene expression. Activation of the MAPK pathway by various stimuli, including xenobiotics, has been shown to modulate the expression of P-gp, MRP1, and MRP2. While direct evidence for this compound-mediated regulation of these transporters via the MAPK pathway is still emerging, it represents a potential mechanism for the observed changes in transporter expression.

Potential MAPK-Mediated Regulation of Efflux Transporters cluster_cell Cell cluster_nucleus Nucleus AP1 AP-1 DNA_ARE DNA (ARE) AP1->DNA_ARE Binds to Antioxidant Response Element Nrf2 Nrf2 Nrf2->DNA_ARE mRNA_Transporter Transporter mRNA (e.g., ABCB1, ABCC1, ABCC2) DNA_ARE->mRNA_Transporter Transcription Transporter_Protein Transporter Protein mRNA_Transporter->Transporter_Protein Translation Xenobiotics Xenobiotics (e.g., this compound) MAPKKK MAPKKK Xenobiotics->MAPKKK Activate MAPKK MAPKK MAPKKK->MAPKK Phosphorylate MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylate MAPK->AP1 Activate MAPK->Nrf2 Activate

Generalized MAPK pathway in the regulation of drug transporter expression.

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting intestinal drug absorption and the involvement of efflux transporters. When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Objective: To determine the bidirectional permeability of Lopinavir and the inhibitory effect of Ritonavir.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lopinavir and Ritonavir

  • LC-MS/MS system for drug quantification

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Upon reaching 80-90% confluency, trypsinize the cells and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

  • Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be >250 Ω·cm2 to ensure monolayer integrity.

  • Transport Experiment:

    • Wash the monolayers twice with pre-warmed (37°C) HBSS.

    • Apical to Basolateral (A-B) Transport: Add the dosing solution containing Lopinavir (e.g., 10 µM) with or without Ritonavir to the apical chamber. Add fresh HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.

  • Sample Analysis: Quantify the concentration of Lopinavir in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux.

Caco-2 Permeability Assay Workflow start Start culture Culture Caco-2 cells on Transwell inserts (21-25 days) start->culture teer Measure TEER to confirm monolayer integrity culture->teer transport Perform bidirectional transport experiment (A-B and B-A) teer->transport sampling Collect samples from receiver chamber at time intervals transport->sampling analysis Quantify drug concentration by LC-MS/MS sampling->analysis calculation Calculate Papp and Efflux Ratio analysis->calculation end End calculation->end

References

Lopinavir/Ritonavir: A Deep Dive into its Core Mechanism Against Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967), a potent peptidomimetic inhibitor of the HIV-1 protease, serves as a cornerstone in antiretroviral therapy.[1] Its efficacy is critically linked to its co-formulation with Ritonavir, which functions as a pharmacokinetic enhancer.[1] This technical guide provides a comprehensive examination of the molecular mechanisms through which Lopinavir, boosted by Ritonavir, disrupts the viral replication cycle. It is designed to offer detailed insights into its biochemical interactions, present quantitative efficacy data, and outline the experimental methodologies used to characterize this crucial antiretroviral agent.

Core Mechanism of Action: Inhibition of HIV-1 Protease

The primary therapeutic action of Lopinavir is the competitive inhibition of the HIV-1 protease, an enzyme indispensable for the viral life cycle.[1] This aspartic protease is responsible for the post-translational cleavage of the viral Gag-Pol polyprotein precursors.[2] This cleavage event is essential for generating mature, functional viral proteins, including reverse transcriptase, integrase, and the protease itself, as well as structural proteins that form the viral core.[1]

Lopinavir is designed as a peptidomimetic, closely mimicking the structure of the natural peptide substrates of the HIV-1 protease.[1] By binding with high affinity to the active site of the enzyme, Lopinavir competitively blocks the access of the Gag-Pol polyproteins, thereby preventing their cleavage.[3][4] This inhibition results in the assembly of immature, non-infectious virions, which are incapable of completing the replication cycle and infecting new host cells.

Signaling Pathway: HIV Protease and Lopinavir Inhibition

HIV_Protease_Inhibition cluster_viral_replication HIV Replication Cycle cluster_inhibition Lopinavir/Ritonavir Action Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Translation->Gag_Pol_Polyprotein Cleavage Cleavage Gag_Pol_Polyprotein->Cleavage HIV_Protease HIV Protease HIV_Protease->Cleavage Mature_Viral_Proteins Mature Viral Proteins Cleavage->Mature_Viral_Proteins Normal Pathway Immature_Virion Immature, Non-infectious Virion Cleavage->Immature_Virion Inhibited Pathway Virion_Assembly Virion Assembly & Budding Mature_Viral_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Lopinavir Lopinavir Lopinavir->Inhibition Inhibition->HIV_Protease Blocks Active Site

Caption: Lopinavir competitively inhibits HIV protease, preventing Gag-Pol polyprotein cleavage.

The Role of Ritonavir: Pharmacokinetic Enhancement

Lopinavir, when administered alone, exhibits poor oral bioavailability due to extensive first-pass metabolism in the liver. This metabolic breakdown is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][5] To overcome this limitation, Lopinavir is co-formulated with a sub-therapeutic dose of Ritonavir.[1][5]

Ritonavir is also an HIV protease inhibitor, but its principal role in this combination is to potently and irreversibly inhibit CYP3A4.[5][6] By inactivating this enzyme, Ritonavir significantly reduces the metabolism of Lopinavir, leading to a substantial increase in its plasma concentration and a prolonged half-life.[1] This "boosting" effect ensures that Lopinavir concentrations remain well above the levels required to inhibit viral replication, thereby maximizing its antiviral efficacy. The mechanism of CYP3A4 inactivation by Ritonavir is complex and involves multiple proposed pathways, including the formation of a metabolic-intermediate complex, strong ligation to the heme iron, and covalent attachment to the CYP3A4 apoprotein.[6]

Signaling Pathway: Ritonavir's Inhibition of CYP3A4

Ritonavir_CYP3A4_Inhibition cluster_inhibition Ritonavir Action Lopinavir_Oral Oral Lopinavir Liver Liver Metabolism Lopinavir_Oral->Liver Lopinavir_Oral->Liver Increased Bioavailability (with Ritonavir) CYP3A4 CYP3A4 Enzyme Liver->CYP3A4 First-Pass Metabolism Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Reduced Bioavailability Liver->Systemic_Circulation Increased Bioavailability (with Ritonavir) Metabolized_Lopinavir Inactive Lopinavir Metabolites CYP3A4->Metabolized_Lopinavir Leads to Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits

Caption: Ritonavir inhibits CYP3A4, boosting Lopinavir's bioavailability.

Quantitative Data on Antiviral Activity

The in vitro inhibitory activity of Lopinavir and Ritonavir has been quantified in numerous studies. The following tables summarize key efficacy parameters against wild-type HIV-1 and other viruses.

Table 1: In Vitro Inhibition of HIV-1 Protease

InhibitorKi (nM)IC50 (nM)Source(s)
Lopinavir0.0013 - 0.00366.5[7]
Ritonavir~0.01513[7]

Ki (Inhibition Constant) reflects the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a stronger binding affinity. IC50 (Half-maximal Inhibitory Concentration) in this context represents the concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%.[7]

Table 2: Antiviral Activity in Cell-Based Assays against HIV-1

InhibitorCell LineIC50 / EC50 (nM)NotesSource(s)
LopinavirMT-417 - 102In the presence of 50% human serum.[7][8]
LopinavirLymphoblastic cell lines10 - 27In the absence of human serum.[9]
LopinavirPeripheral blood lymphocytes4 - 11Against clinical isolates.[9]
RitonavirMT-468 - 1340In the presence of 50% human serum.[7]
RitonavirVarious22 - 130Against laboratory and clinical strains of HIV-1.

IC50/EC50 in this context represents the concentration of the drug required to inhibit 50% of viral replication in cell culture.[7]

Table 3: Antiviral Activity against SARS-CoV-2 in Cell-Based Assays

InhibitorCell LineEC50 (µM)Source(s)
LopinavirVero E626.1 - 26.63[1][10][11]

Experimental Protocols

Fluorometric HIV-1 Protease Inhibition Assay

This assay is employed to determine the inhibitory activity of compounds against purified HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a quenched fluorophore)

  • Assay Buffer

  • Test Inhibitors (Lopinavir, Ritonavir) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant HIV-1 protease to each well.

  • Add the serially diluted inhibitors to the wells containing the protease. Include a control with no inhibitor.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader. The rate of increase in fluorescence is proportional to the protease activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[7] The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km are known.[7]

Workflow for HIV-1 Protease Inhibition Assay

Protease_Inhibition_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Inhibitor Start->Prepare_Dilutions Add_Protease Add HIV-1 Protease to 96-well Plate Prepare_Dilutions->Add_Protease Add_Inhibitor Add Diluted Inhibitor to Wells Add_Protease->Add_Inhibitor Incubate_1 Incubate at 37°C for 15 min Add_Inhibitor->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining the IC50 of an HIV-1 protease inhibitor.

MTT Cell Viability Assay for Antiviral Activity

This protocol is used to evaluate the antiviral activity of compounds in a human T-cell line susceptible to HIV-1 infection by measuring cell viability.

Materials:

  • MT-4 cells (or other susceptible human T-cell line)

  • HIV-1 virus stock

  • Test Inhibitors (Lopinavir, Ritonavir) dissolved in DMSO

  • 96-well microplates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., SDS-HCl)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well microplate at a predetermined density.

  • Prepare serial dilutions of the test inhibitors in cell culture medium.

  • Add the diluted inhibitors to the wells containing the MT-4 cells.

  • Infect the cells with a pre-titered amount of HIV-1 virus stock. Include uninfected control wells and infected wells without any inhibitor.

  • Incubate the plate at 37°C in a CO2 incubator for 4-5 days to allow for viral replication and the induction of cytopathic effects.

  • After the incubation period, add MTT solution to each well and incubate for a few hours.[7]

  • Add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Quantify the amount of formazan product by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The amount of formazan is proportional to the number of viable cells.

  • Calculate the percentage of cytoprotection for each inhibitor concentration and determine the EC50 value.[7]

Workflow for MTT Antiviral Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed MT-4 Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of Inhibitor Seed_Cells->Prepare_Dilutions Add_Inhibitor Add Diluted Inhibitor to Cells Prepare_Dilutions->Add_Inhibitor Infect_Cells Infect Cells with HIV-1 Add_Inhibitor->Infect_Cells Incubate_Plate Incubate at 37°C for 4-5 Days Infect_Cells->Incubate_Plate Add_MTT Add MTT Reagent Incubate_Plate->Add_MTT Incubate_2 Incubate for a Few Hours Add_MTT->Incubate_2 Add_Solubilizer Add Solubilization Solution Incubate_2->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Determine_EC50 Determine EC50 Value Measure_Absorbance->Determine_EC50 End End Determine_EC50->End

Caption: Workflow for determining antiviral EC50 using an MTT assay.

Conclusion

Lopinavir, in its co-formulation with Ritonavir, represents a highly effective and durable component of antiretroviral therapy. Its core mechanism, the potent and specific inhibition of HIV-1 protease, directly targets a critical step in the viral replication cycle, leading to the production of non-infectious virions. The pharmacokinetic enhancement provided by Ritonavir's inhibition of CYP3A4 is crucial for maintaining therapeutic concentrations of Lopinavir. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to combat viral diseases.

References

Lopinavir/Ritonavir for Non-HIV Viral Infections: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967)/Ritonavir (LPV/r), a co-formulated protease inhibitor primarily developed for the treatment of Human Immunodeficiency Virus (HIV) infection, has been the subject of extensive investigation for its potential therapeutic efficacy against a range of other viral pathogens. This technical guide provides a comprehensive overview of the existing in-vitro and clinical evidence, detailed experimental methodologies, and the underlying mechanism of action of LPV/r in the context of non-HIV viral infections, with a primary focus on coronaviruses.

Lopinavir is a potent inhibitor of viral proteases, essential enzymes for viral replication.[1] Ritonavir, also a protease inhibitor, is included in the formulation at a sub-therapeutic dose to act as a pharmacokinetic enhancer. It achieves this by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of lopinavir, thereby increasing its plasma concentration and bioavailability.[1] This guide aims to equip researchers and drug development professionals with a thorough understanding of the scientific rationale and empirical data behind the exploration of Lopinavir/Ritonavir as a broad-spectrum antiviral agent.

Mechanism of Action Against Coronaviruses

The primary mechanism of action of lopinavir against coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2, is the inhibition of the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro).[2] This viral enzyme plays a critical role in the viral replication cycle by cleaving the large polyproteins (pp1a and pp1ab) translated from the viral RNA into functional non-structural proteins (NSPs). These NSPs are essential for the formation of the viral replication and transcription complex. By binding to the active site of 3CLpro, lopinavir blocks this cleavage process, thereby preventing the maturation of the virus and inhibiting its replication.[2]

The following diagram illustrates the coronavirus replication cycle and the point of inhibition by Lopinavir.

Coronavirus_Replication_Cycle cluster_cell Host Cell Virus Virus Particle Receptor ACE2 Receptor Virus->Receptor Binding Entry Entry & Uncoating Receptor->Entry Viral_RNA Viral RNA Entry->Viral_RNA Translation Translation Viral_RNA->Translation Polyproteins Polyproteins (pp1a, pp1ab) Translation->Polyproteins Proteolysis Proteolytic Cleavage Polyproteins->Proteolysis NSPs Non-structural Proteins (NSPs) Proteolysis->NSPs 3CLpro RTC Replication/ Transcription Complex NSPs->RTC Replication RNA Replication RTC->Replication Transcription Transcription RTC->Transcription New_RNA New Viral RNA Replication->New_RNA Assembly Virion Assembly New_RNA->Assembly mRNAs Subgenomic mRNAs Transcription->mRNAs Structural_Proteins Structural Proteins mRNAs->Structural_Proteins Translation Structural_Proteins->Assembly Exocytosis Exocytosis Assembly->Exocytosis New_Virus New Virus Particles Exocytosis->New_Virus Lopinavir Lopinavir Lopinavir->Proteolysis Inhibits

Caption: Coronavirus Replication Cycle and Lopinavir Inhibition.

Quantitative Data on Antiviral Activity

The in-vitro efficacy of this compound has been evaluated against several non-HIV viruses. The following tables summarize the key quantitative data from these studies.

Table 1: In-Vitro Efficacy of Lopinavir against Coronaviruses
VirusCell LineAssay TypeEC50 / IC50Cytotoxicity (CC50)Selectivity Index (SI)Reference(s)
SARS-CoVVeroPlaque Reduction6 µg/mL>50 µM8 - 32[1]
SARS-CoVVeroCytopathic Effect (CPE)4 µg/mLNot ReportedNot Reported[1]
MERS-CoVVeroCPE Inhibition8.0 µM>25 µM3.1[1]
MERS-CoVCalu-3Luciferase Reporter11.6 µM>50 µM>4.3[1]
SARS-CoV-2Vero E6CPE Inhibition26.1 µMNot ReportedNot Reported[3]
SARS-CoV-2VeroNot Specified16.4 µg/mLNot ReportedNot Reported[4]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Table 2: In-Vitro Efficacy of this compound against Other Non-HIV Viruses
VirusCell LineAssay TypeIC50Cytotoxicity (CC50)Reference(s)
Zika Virus (ZIKV)VeroProtease Activity4.78 ± 0.41 µg/mL30.00 µg/mL[5]
Zika Virus (ZIKV)Huh-7Protease Activity3.31 ± 0.36 µg/mL32.12 µg/mL[5]
Table 3: Summary of Key Clinical Trial Outcomes for this compound in COVID-19
Trial/StudyPatient PopulationKey FindingsReference(s)
LOTUS TrialHospitalized adults with severe COVID-19No significant difference in time to clinical improvement or 28-day mortality compared to standard care. Shorter hospital and ICU stays observed in the LPV/r group.[6]
RECOVERY TrialHospitalized adults with COVID-19No significant difference in 28-day mortality, risk of progression to mechanical ventilation, or duration of hospital stay compared to usual care.[7][8]
Cao et al. (2020)Hospitalized adults with severe COVID-19No significant benefit of LPV/r treatment beyond standard of care in terms of clinical improvement or mortality at 28 days.[4]
Yu et al. (2021)Hospitalized COVID-19 patients with influenza coinfectionLPV/r treatment was associated with faster pneumonia resolution in patients coinfected with influenza.[1][9]

Experimental Protocols

A critical aspect of evaluating the antiviral potential of any compound is the use of robust and reproducible experimental protocols. Below is a generalized, detailed methodology for a cytopathic effect (CPE) inhibition assay, a common method for assessing in-vitro antiviral activity.

Detailed Methodology: Cytopathic Effect (CPE) Inhibition Assay

1. Materials and Reagents:

  • Cell Line: Vero E6 cells (or other susceptible cell line, e.g., Huh-7, Calu-3).

  • Virus: SARS-CoV-2 (or other target virus), with a known titer (TCID50/mL).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Test Compound: this compound stock solution of known concentration.

  • Control Compounds: Positive control (e.g., remdesivir) and negative control (vehicle, e.g., DMSO).

  • 96-well cell culture plates.

  • Crystal Violet staining solution (0.5% w/v in 20% methanol).

  • Phosphate-buffered saline (PBS).

  • Formalin (10%) for cell fixation.

2. Experimental Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend Vero E6 cells in culture medium.

    • Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and formation of a monolayer.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and control compounds in culture medium.

    • Remove the culture medium from the 96-well plates.

    • Add 100 µL of the diluted compounds to the respective wells in triplicate. Include wells for cell control (medium only) and virus control (medium with vehicle).

  • Virus Infection:

    • Dilute the virus stock in culture medium to a multiplicity of infection (MOI) of 0.05.

    • Add 100 µL of the diluted virus to all wells except the cell control wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in approximately 90% of the virus control wells.

  • Staining and Quantification:

    • Carefully remove the medium from the wells.

    • Fix the cells by adding 100 µL of 10% formalin to each well and incubate for 30 minutes at room temperature.

    • Remove the formalin and gently wash the wells with PBS.

    • Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.

    • Wash the wells with water to remove excess stain and allow the plates to air dry.

    • Visually assess the degree of CPE inhibition in each well.

    • To quantify, solubilize the stain by adding 100 µL of methanol (B129727) to each well and measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control wells.

  • Determine the EC50 value (the concentration of the compound that inhibits 50% of the viral CPE) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

  • Similarly, determine the CC50 value from a parallel assay without virus infection to assess compound cytotoxicity.

  • Calculate the Selectivity Index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.

The following diagram outlines the general workflow for in-vitro antiviral testing.

Antiviral_Testing_Workflow cluster_workflow In-Vitro Antiviral Assay Workflow Start Start Prep_Cells Prepare Cell Culture (e.g., Vero E6) Start->Prep_Cells Seed_Plates Seed Cells into 96-well Plates Prep_Cells->Seed_Plates Add_Compounds Add Compounds to Cells Seed_Plates->Add_Compounds Prep_Compounds Prepare Serial Dilutions of LPV/r Prep_Compounds->Add_Compounds Infect_Cells Infect Cells with Virus Add_Compounds->Infect_Cells Incubate Incubate for 48-72 hours Infect_Cells->Incubate Assess_CPE Assess Cytopathic Effect (CPE) (Staining) Incubate->Assess_CPE Quantify Quantify Results (e.g., Absorbance) Assess_CPE->Quantify Analyze Data Analysis (EC50, CC50, SI) Quantify->Analyze End End Analyze->End

Caption: Generalized Experimental Workflow for In-Vitro Antiviral Testing.

Discussion and Future Directions

The investigation into this compound for non-HIV viral infections has yielded a mixed but informative body of evidence. While in-vitro studies demonstrated promising activity against coronaviruses like SARS-CoV and MERS-CoV, this did not translate into significant clinical benefits for hospitalized patients with severe COVID-19 in large randomized controlled trials.[6][7][8] Several factors could contribute to this discrepancy, including the timing of treatment initiation, the severity of the disease at the time of intervention, and suboptimal drug concentrations at the site of viral replication.

The observation of potential benefit in COVID-19 patients co-infected with influenza warrants further investigation to understand if LPV/r has a role in managing specific patient populations or in the context of co-infections.[1][9] The in-vitro activity against Zika virus also suggests that the therapeutic potential of LPV/r may extend beyond coronaviruses, and further studies against other RNA viruses are justified.[5]

Future research should focus on several key areas:

  • Preclinical studies against a broader range of emerging and neglected viral diseases.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies in non-HIV infected individuals to optimize dosing regimens for different viral infections.

  • Combination therapy studies to explore potential synergistic effects with other antiviral agents.

  • Investigation of alternative delivery mechanisms to enhance drug concentration at the primary sites of viral replication.

References

Methodological & Application

Application Note: High-Throughput HPLC-MS/MS Method for Lopinavir/Ritonavir Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lopinavir (B192967) (LPV) and Ritonavir (B1064) (RTV) are protease inhibitors co-administered for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] Ritonavir acts as a pharmacokinetic enhancer by inhibiting the metabolism of lopinavir, thereby increasing its plasma concentration and therapeutic efficacy.[1] Therapeutic Drug Monitoring (TDM) is crucial to optimize treatment, minimize toxicity, and manage drug-drug interactions.[1][2] This application note details a robust, sensitive, and high-throughput High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of lopinavir and ritonavir in human plasma. The method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard, Lopinavir-d8, to ensure high accuracy and precision.[1]

Principle of the Method

The analytical method involves the extraction of lopinavir, ritonavir, and the internal standard (IS), Lopinavir-d8, from human plasma via protein precipitation. The resulting supernatant is directly injected into an HPLC system for chromatographic separation on a C18 reversed-phase column.[1] Detection and quantification are achieved using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode and monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[3][4] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly reliable and accurate quantification.[1][2]

Overall_Workflow cluster_main Analytical Workflow Sample Plasma Sample Collection Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Add IS Analysis LC-MS/MS Analysis Preparation->Analysis Inject Supernatant Data Data Processing & Quantification Analysis->Data Generate MRM Data

Caption: High-level workflow for LPV/RTV plasma analysis.

Experimental Protocols

Materials and Reagents
  • Lopinavir and Ritonavir reference standards

  • Lopinavir-d8 (Internal Standard)[1]

  • HPLC-grade Methanol (B129727) and Acetonitrile[2]

  • Formic Acid (LC-MS grade)[3][5]

  • Ultrapure Water

  • Drug-free human plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system[1]

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source[1][2]

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Chromatographic Conditions

Parameter Condition
Column C18 Reversed-Phase, e.g., Agilent ZORBAX Eclipse XDB-C18 (50 x 2.1 mm, 1.8 µm)[3][5]
Mobile Phase Acetonitrile (B52724) : 0.1% Formic Acid in Water (80:20, v/v)[3][6]
Flow Rate 0.4 mL/min[7]
Column Temperature 25°C[8]
Injection Volume 20 µL[8]

| Run Time | ~4.5 minutes[4] |

Table 2: Mass Spectrometer Settings

Parameter Lopinavir Ritonavir Lopinavir-d8 (IS)
Ionization Mode ESI Positive[1][9] ESI Positive[1][9] ESI Positive[9]
MRM Transition (m/z) 629.3 → 447.3[9][10] 721.3 → 296.1[7][11] 637.4 → 447.3[9]
Dwell Time (msec) 200[9][10] 200[9][10] 200[9][10]
Ion Spray Voltage (V) 5000[9][10] 5000[9][10] 5000[9][10]
Temperature (°C) 500[9][10] 500[9][10] 500[9][10]

| Collision Energy (V) | 21[9][10] | 26[9][10] | 30[9][10] |

Detailed Protocol

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lopinavir, Ritonavir, and Lopinavir-d8 in methanol to prepare individual stock solutions at a concentration of 1 mg/mL.[1][2]

  • Working Standard Solutions: Prepare serial dilutions of the Lopinavir and Ritonavir stock solutions in a 50:50 methanol/water mixture to create calibration standards.[1][2]

  • Internal Standard (IS) Working Solution: Dilute the Lopinavir-d8 stock solution with methanol to achieve a final concentration of 20 µg/mL.[1][9]

  • Quality Control (QC) Samples: Prepare QC samples by spiking drug-free human plasma with known concentrations of Lopinavir and Ritonavir to obtain low, medium, and high concentration levels.

Sample Preparation Protocol

The following protocol uses protein precipitation for sample cleanup.

Sample_Preparation_Workflow cluster_prep Detailed Sample Preparation Start Start: 100 µL Plasma Sample Add_IS 1. Add 20 µL of Lopinavir-d8 IS Solution Start->Add_IS Add_ACN 2. Add 300 µL of cold Acetonitrile (Protein Precipitant) Add_IS->Add_ACN Vortex 3. Vortex Mix (30 seconds) Add_ACN->Vortex Centrifuge 4. Centrifuge (13,000 rpm for 3 min) Vortex->Centrifuge Transfer 5. Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject 6. Inject into LC-MS/MS System Transfer->Inject

Caption: Step-by-step sample preparation workflow.

  • Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[2]

  • Add 20 µL of the Lopinavir-d8 internal standard working solution.[2]

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[8]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 13,000 rpm for 3 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

Method Validation and Performance

The method was validated according to industry guidance, demonstrating high performance and reliability.[5][9]

Table 3: Method Validation Summary

Parameter Lopinavir Ritonavir
Linearity Range 62.5 - 10,000 ng/mL[3] 12.5 - 2,000 ng/mL[3]
Correlation Coefficient (r²) ≥ 0.998[2] ≥ 0.995[11]
Lower Limit of Quantification (LLOQ) 50.6 ng/mL[12] 5.1 ng/mL[12]
Intra-day Precision (%CV) < 15%[3][4] < 15%[3][4]
Inter-day Precision (%CV) < 15%[3][4] < 15%[3][4]
Accuracy (% Recovery) 85% - 115%[4] 85% - 115%[4]

| Absolute Recovery | > 75%[3] | > 75%[3] |

This application note presents a validated HPLC-MS/MS method for the simultaneous quantification of Lopinavir and Ritonavir in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time make it suitable for high-throughput analysis in clinical research and therapeutic drug monitoring settings.[5] The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it a reliable tool for optimizing HIV treatment regimens.[2]

References

Application Notes and Protocols for In Vitro Efficacy Testing of Lopinavir/Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967) is a potent protease inhibitor that, when co-formulated with ritonavir (B1064), a pharmacokinetic enhancer, demonstrates significant antiviral activity.[1][2] This combination, known as Lopinavir/Ritonavir (LPV/r), primarily targets the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the production of mature, infectious virions.[1][3] Lopinavir acts by competitively blocking the active site of the protease, thereby preventing the cleavage of viral Gag-Pol polyproteins.[3] This disruption in the viral life cycle results in the release of immature, non-infectious viral particles.[4] Ritonavir enhances the efficacy of lopinavir by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for lopinavir's metabolism, thus increasing its plasma concentration and prolonging its half-life.[2][3][5]

The antiviral properties of LPV/r have also been investigated against other viruses, including coronaviruses such as SARS-CoV and MERS-CoV, with some in vitro studies suggesting inhibitory effects.[6][7][8] This has led to its exploration as a repurposed drug candidate for emerging viral diseases.

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound. The protocols cover methods to determine antiviral activity and assess cytotoxicity, crucial parameters for preclinical drug development.

Mechanism of Action: HIV-1 Protease Inhibition

Lopinavir is a peptidomimetic inhibitor designed to mimic the natural peptide substrates of the HIV-1 protease.[3] It competitively binds to the active site of the enzyme, preventing the proteolytic cleavage of the Gag-Pol polyprotein precursors. This inhibition is essential as the cleavage of these polyproteins is a necessary step for the maturation of the virus. Consequently, the production of infectious viral particles is halted.

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_drug This compound Action Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Cleavage Cleavage Gag_Pol->Cleavage HIV_Protease HIV-1 Protease HIV_Protease->Cleavage Viral_Proteins Mature Viral Proteins Cleavage->Viral_Proteins Assembly Viral Assembly Viral_Proteins->Assembly Budding Budding & Maturation Assembly->Budding Infectious_Virion Infectious Virion Budding->Infectious_Virion Lopinavir Lopinavir Inhibition Inhibition Lopinavir->Inhibition Lopinavir_Metabolism Lopinavir Metabolism Lopinavir->Lopinavir_Metabolism Ritonavir Ritonavir (CYP3A4 Inhibitor) CYP3A4 CYP3A4 Metabolism Ritonavir->CYP3A4 CYP3A4->Lopinavir_Metabolism

Caption: Signaling pathway of this compound in inhibiting HIV-1 maturation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound from various studies.

Table 1: Antiviral Activity of this compound against HIV-1

Cell LineAssay TypeParameterValueReference
Lymphoblastic cell linesAntiviral ActivityEC5010-27 nM (0.006-0.017 µg/mL)[4]
Peripheral blood lymphocytesAntiviral ActivityEC504-11 nM (0.003-0.007 µg/mL)[4]
Lymphoblastic cell lines (in 50% human serum)Antiviral ActivityEC5065-289 nM (0.04-0.18 µg/mL)[4]
-Metabolism InhibitionIC50 (Ritonavir on Lopinavir metabolism in human liver microsomes)0.073 µM[2]

Table 2: Antiviral Activity of this compound against Coronaviruses

VirusCell LineAssay TypeParameterValueReference
MERS-CoVCalu-3Antiviral AssayIC50 (Lopinavir)11.6 µM[9]
MERS-CoVCalu-3Antiviral AssayIC50 (Ritonavir)24.9 µM[9]
MERS-CoVCalu-3Antiviral AssayIC50 (LPV/r combination)8.5 µM[9]
SARS-CoV-2Vero E6Antiviral AssayIC50 (Lopinavir)26.63 µM[9]
SARS-CoVVeroPlaque ReductionEC50 (Lopinavir)6 µg/mL[8]
MERS-CoV-Cytopathic Effect InhibitionEC50 (Lopinavir)8.0 µM[8]

Experimental Protocols

General Experimental Workflow

The general workflow for assessing the in vitro efficacy of this compound involves parallel assays for antiviral activity and cytotoxicity.

Experimental_Workflow cluster_antiviral Antiviral Efficacy cluster_cytotoxicity Cytotoxicity Start Start Cell_Seeding Seed Cells in 96-well Plates Start->Cell_Seeding Compound_Prep Prepare Serial Dilutions of LPV/r Cell_Seeding->Compound_Prep Split Compound_Prep->Split Antiviral_Plate Antiviral Assay Plate Split->Antiviral_Plate Plate 1 Cytotoxicity_Plate Cytotoxicity Assay Plate Split->Cytotoxicity_Plate Plate 2 Add_Compound_A Add Compound Dilutions Antiviral_Plate->Add_Compound_A Add_Compound_C Add Compound Dilutions Cytotoxicity_Plate->Add_Compound_C Infect_Cells Infect with Virus Add_Compound_A->Infect_Cells Mock_Infect Mock Infect (No Virus) Add_Compound_C->Mock_Infect Incubation Incubate Plates Infect_Cells->Incubation Mock_Infect->Incubation Endpoint_Assay_A Perform Antiviral Endpoint Assay (e.g., p24 ELISA, qRT-PCR, CPE) Incubation->Endpoint_Assay_A Endpoint_Assay_C Perform Cytotoxicity Endpoint Assay (e.g., MTT, MTS) Incubation->Endpoint_Assay_C Data_Analysis Data Analysis (EC50, CC50, SI) Endpoint_Assay_A->Data_Analysis Endpoint_Assay_C->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for antiviral and cytotoxicity assays.

Protocol 1: HIV-1 p24 Antigen ELISA for Antiviral Efficacy

This protocol is used to quantify the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

Materials:

  • Cell Line: MT-4 human T-cell line.

  • Virus: HIV-1 (e.g., IIIB or NL4-3 strain).

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound: Prepare stock solutions in DMSO and serially dilute in culture medium.

  • 96-well cell culture plates.

  • Commercially available HIV-1 p24 Antigen ELISA Kit.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[10]

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 50 µL of each dilution to the appropriate wells. Include wells with no compound as virus controls and wells with cells only as mock-infected controls.[10]

  • Virus Infection: Add 50 µL of a predetermined optimal concentration of HIV-1 virus stock to each well (except for the mock-infected controls).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.[10]

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant for p24 analysis.[10]

  • p24 ELISA:

    • Add 200 µL of standards and collected supernatants to the wells of the anti-p24 antibody-coated plate.[11]

    • Incubate for 60 minutes at 37°C.[11]

    • Wash the wells five times with the provided wash buffer.[11]

    • Add 100 µL of biotinylated detector antibody to each well and incubate for 60 minutes at 37°C.[11]

    • Wash the wells five times with wash buffer.[11]

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[11]

    • Wash the wells and add the substrate solution.

    • Stop the reaction and read the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the virus control. Determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[3][10]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells to assess the cytotoxicity of the test compound. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Materials:

  • Cell Line: Same cell line as used in the antiviral assay (e.g., MT-4, Vero E6).

  • Culture Medium: Appropriate for the cell line.

  • This compound: Same serial dilutions as in the antiviral assay.

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl). [11]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at the same density as the antiviral assay.[10]

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with cells and medium only as controls for 100% viability.[10]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.[10]

  • MTT Addition: Add 10 µL of MTT solution to each well.[11]

  • Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]

  • Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) can then be calculated as CC50 / EC50.

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay for Coronaviruses

This assay is used to visually assess the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).

Materials:

  • Cell Line: Vero or Vero E6 cells.[12][13]

  • Virus: SARS-CoV-2 or other relevant coronavirus.

  • Culture Medium: Appropriate for Vero cells (e.g., DMEM with 10% FBS).

  • This compound: Serially diluted in culture medium.

  • 96-well cell culture plates.

  • Microscope.

Procedure:

  • Cell Seeding: Seed Vero or Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Compound and Virus Addition: Remove the culture medium. Add the serially diluted this compound and the virus suspension to the wells. For example, administer the compounds one hour after inoculating the cells with the virus at a specific multiplicity of infection (MOI), such as 0.05.[13][14]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

  • CPE Observation: Observe the cells daily under a microscope for the appearance of cytopathic effects, such as cell rounding and detachment.[13] Observations are typically made for 48 hours post-infection.[13][15]

  • Data Analysis: The endpoint can be qualitative (presence or absence of CPE) or quantitative (e.g., using a cell viability assay like MTT at the end of the incubation period). The EC50 is the concentration of the compound that inhibits CPE by 50%.

Protocol 4: Viral Load Quantification by qRT-PCR for Coronaviruses

This protocol measures the amount of viral RNA in the cell culture supernatant to quantify viral replication.

Materials:

  • Cell Line and Virus: As in the CPE inhibition assay.

  • This compound: Serially diluted.

  • 96-well cell culture plates.

  • RNA extraction kit.

  • qRT-PCR reagents (primers, probes, master mix).

  • Real-time PCR instrument.

Procedure:

  • Assay Setup: Set up the infection assay as described in the CPE inhibition assay (Steps 1-3).

  • Supernatant Collection: At specific time points post-infection (e.g., 0, 24, and 48 hours), collect the cell culture supernatant.[13][14]

  • RNA Extraction: Extract viral RNA from the collected supernatants using a commercial RNA extraction kit according to the manufacturer's instructions.[15]

  • qRT-PCR: Perform quantitative real-time reverse transcription PCR using primers and probes specific to a viral gene (e.g., E and RdRp genes for SARS-CoV-2).[15]

  • Data Analysis: Quantify the viral RNA copies using a standard curve. Compare the viral load in the treated wells to the untreated virus control to determine the percentage of inhibition. Calculate the EC50 value from the dose-response curve. Viral RNA titers for each treatment can be compared using appropriate statistical analyses.[13][15]

References

Application Notes and Protocols for Animal Models in Lopinavir/Ritonavir Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the pharmacokinetics of the antiretroviral drug combination Lopinavir (B192967)/Ritonavir (B1064) (LPV/r). Detailed protocols for key experiments are included to guide researchers in conducting these studies.

Introduction to Lopinavir/Ritonavir Pharmacokinetics

Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus. However, when administered alone, lopinavir's oral bioavailability is poor due to extensive and rapid metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver and intestines.[1] To overcome this, lopinavir is co-formulated with a low dose of ritonavir. Ritonavir is also a protease inhibitor, but at sub-therapeutic doses, it acts as a potent inhibitor of CYP3A4.[1][2] This inhibition significantly slows down the metabolism of lopinavir, "boosting" its plasma concentrations and enhancing its therapeutic efficacy.[1][3]

Understanding the pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—of LPV/r is critical for drug development and establishing effective dosing regimens. Animal models are indispensable tools for these preclinical investigations.

Common Animal Models for LPV/r Pharmacokinetic Studies

The selection of an appropriate animal model is crucial for obtaining relevant and translatable pharmacokinetic data. Mice, rats, and non-human primates are the most frequently used species.

  • Mice (e.g., C57BL/6): Mice are often used for initial screening and mechanistic studies due to their small size, cost-effectiveness, and the availability of transgenic strains. Studies have shown that lopinavir is rapidly eliminated in mice.[4] Dosing regimens in mice often require higher mg/kg doses to achieve plasma concentrations comparable to those in humans.[4][5]

  • Rats: Rats are a common model in toxicology and pharmacokinetic studies. Their larger size compared to mice facilitates easier blood sampling. The metabolism of lopinavir in rat liver microsomes is inhibited by very low concentrations of ritonavir, similar to humans.[1] Pharmacokinetic studies in rats have been used to investigate drug-drug interactions with LPV/r.[2]

  • Non-Human Primates (NHPs) (e.g., Rhesus Monkeys, Marmosets): NHPs are phylogenetically closer to humans, and their drug metabolism pathways are often more predictive of human outcomes. They are typically used in later-stage preclinical development to confirm pharmacokinetic profiles and safety before human trials. Studies in common marmosets and rhesus monkeys have been used to evaluate the efficacy and pharmacokinetics of LPV/r.[6][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Lopinavir when administered with Ritonavir in various animal models and humans. These values can vary based on the specific study design, dose, and analytical methods used.

Table 1: Lopinavir Pharmacokinetic Parameters in Rodent Models

SpeciesStrainDose (LPV/r, mg/kg)Cmax (ng/mL)AUC (h·ng/mL)Reference
MouseC57BL/6J200/50 (oral gavage)~15,00095,000[4]
MouseC57BL/6J400/100 (oral gavage)~35,000255,000[4]
RatSprague-Dawley50/12.5 (oral gavage)2336.4 ± 504.727,985.1 ± 11,314.6[2]

Table 2: Lopinavir Pharmacokinetic Parameters in Humans

PopulationDose (LPV/r, mg)Cmax (ng/mL)AUC₀₋₁₂ (h·ng/mL)Cₜrough (ng/mL)Reference
HIV-Negative Volunteers400/100 (twice daily)11,96599,5995,776[8]
HIV-Infected Patients400/100 (twice daily)~9,80078,000~5,500[9]
HIV-Infected Patients533/133 (twice daily)~11,800114,100~7,300[9]

Metabolism and Transport Pathways

The interaction between LPV/r and metabolic enzymes and transporters is central to its pharmacokinetic profile.

Metabolism: Lopinavir is almost exclusively metabolized by CYP3A isoenzymes.[9] Ritonavir's potent inhibition of CYP3A4 is the cornerstone of the combination therapy, preventing the rapid breakdown of lopinavir and thus increasing its bioavailability and plasma half-life.[1][2]

Transport: Lopinavir is also a substrate for drug efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Proteins (MRP1 and MRP2).[10][11] These transporters are present in key tissues like the intestines, liver, and blood-brain barrier, and they actively pump drugs out of cells, which can limit intracellular drug accumulation. Ritonavir can also inhibit some of these transporters, further contributing to increased lopinavir concentrations.[1][10]

LPV_Metabolism This compound Metabolic Pathway cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (Hepatocyte) LPV_Oral Lopinavir (Oral) Intestinal_Lumen Intestinal Lumen LPV_Oral->Intestinal_Lumen Dissolution RTV_Oral Ritonavir (Oral) RTV_Oral->Intestinal_Lumen Dissolution Enterocyte Enterocyte Intestinal_Lumen->Enterocyte Absorption LPV_Systemic Lopinavir (Systemic) Enterocyte->LPV_Systemic To Circulation RTV_Systemic Ritonavir (Systemic) Enterocyte->RTV_Systemic Pgp P-gp / MRP (Efflux Transporters) Enterocyte->Pgp Efflux CYP3A4 CYP3A4 Enzyme LPV_Systemic->CYP3A4 Metabolism Metabolites Inactive Metabolites CYP3A4->Metabolites RTV_Systemic->CYP3A4 Potent Inhibition RTV_Systemic->Pgp Inhibition Pgp->Intestinal_Lumen

Caption: Lopinavir metabolism by CYP3A4 is inhibited by Ritonavir, boosting its concentration.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents

This protocol describes the standard procedure for administering LPV/r to mice or rats via oral gavage.

Materials:

  • This compound formulation (e.g., commercial solution or prepared suspension).

  • Vehicle appropriate for the drug formulation.

  • Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip).[12][13]

  • Syringes (1 mL or 3 mL).

  • Animal scale.

Procedure:

  • Animal Preparation: Weigh each animal accurately immediately before dosing to calculate the precise volume to be administered.[12][13]

  • Dose Calculation: The maximum recommended dosing volume is 10 mL/kg for mice and rats.[12][13] Calculate the required volume based on the animal's weight and the concentration of the LPV/r solution.

  • Gavage Needle Measurement: Measure the gavage needle against the animal from the tip of its nose to the last rib (xyphoid process).[12] Mark the needle to ensure it is not inserted too far, which could cause perforation of the esophagus or stomach.[13]

  • Animal Restraint:

    • Mouse: Scruff the mouse firmly to immobilize its head and body.

    • Rat: Hold the rat near the thoracic region, supporting its lower body.[12]

    • Gently extend the animal's head back to create a straight line through the neck and esophagus.[13]

  • Needle Insertion:

    • Insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the upper palate.[13]

    • The tube should pass easily into the esophagus with minimal resistance. The animal may exhibit swallowing motions.

    • If resistance is met, do not force the needle . Withdraw and attempt again.[12]

  • Substance Administration: Once the needle is correctly positioned, dispense the solution from the syringe smoothly and at a moderate pace.

  • Post-Administration:

    • Gently remove the needle along the same path of insertion.

    • Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress (e.g., labored breathing), which could indicate accidental administration into the lungs.[13]

Gavage_Workflow Oral Gavage Workflow A Weigh Animal B Calculate Dose Volume (Max 10 mL/kg) A->B C Measure Gavage Needle (Nose to Last Rib) B->C D Restrain Animal & Extend Head C->D E Insert Needle Gently into Esophagus D->E F Administer Dose E->F G Withdraw Needle F->G H Monitor Animal for Distress G->H

Caption: Standard workflow for administering substances to rodents via oral gavage.

Protocol 2: Serial Blood Collection in Mice

This protocol outlines a survival blood collection technique for pharmacokinetic studies.

Materials:

  • Restraint device.

  • Blood lancets (e.g., 5 mm).

  • Micro-collection tubes (e.g., EDTA-coated for plasma).

  • Sterile gauze.

  • Topical anesthetic (optional, but recommended).

Procedure:

  • Animal Restraint: Place the mouse in a suitable restraint device.

  • Site Selection: The submandibular (cheek) or saphenous vein are common sites for serial sampling.[14]

  • Blood Collection (Submandibular Vein):

    • Locate the vessel in the fleshy part of the cheek, where the facial hair forms a small whorl.

    • Puncture the site with a sterile lancet in a quick, firm motion.

    • Collect the forming blood drops into a micro-collection tube. The total volume should not exceed 10% of the animal's total blood volume on a single occasion.[15] For a 25g mouse, total blood volume is ~1.5 mL, so a single sample should be <150 µL.[15]

    • After collection, apply gentle pressure with sterile gauze to the site until bleeding stops.

  • Sample Handling:

    • Keep samples on ice.

    • To obtain plasma, centrifuge the EDTA-coated tubes (e.g., at 2,000 x g for 10 minutes).[16]

    • Carefully aspirate the supernatant (plasma) and transfer it to a new, labeled tube.

    • Store plasma samples at -80°C until analysis.[17]

  • Frequency: Allow adequate recovery time between sampling. For multiple samples within 24 hours, consider microsampling techniques to minimize volume.[15]

Protocol 3: LPV/r Quantification by LC-MS/MS

This protocol provides a general method for the simultaneous quantification of Lopinavir and Ritonavir in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • HPLC-MS/MS system.

  • C18 analytical column (e.g., Agilent Zorbax Extend-C18, 1.8 µm, 2.1 mm x 30 mm).[18]

  • Acetonitrile (B52724) (LC-MS grade).

  • Formic acid.

  • Ultrapure water.

  • Internal standard (IS) (e.g., a deuterated analog of LPV or another compound).

  • Plasma samples, calibration standards, and quality control samples.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

    • Transfer the clear supernatant to a clean vial or 96-well plate for injection.[18]

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 80:20 or 55:45 v/v) with 0.1% formic acid.[18][19]

    • Flow Rate: 0.5 mL/min.[18]

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).[20]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Lopinavir: m/z 629.0 -> 447.1[20]

      • Ritonavir: m/z 721.2 -> 268.0[20]

      • Monitor the specific transition for the chosen internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

    • Determine the concentration of LPV and RTV in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analysis_Workflow LC-MS/MS Sample Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (50 µL) B Add Acetonitrile + IS (150 µL) A->B C Vortex B->C D Centrifuge C->D E Transfer Supernatant D->E F Inject into HPLC E->F G Chromatographic Separation (C18) F->G H Ionization (ESI+) G->H I Mass Detection (MRM) H->I J Peak Integration I->J K Generate Calibration Curve J->K L Quantify Samples K->L

Caption: Workflow for quantifying this compound in plasma by LC-MS/MS.

References

Application Note and Protocol: Stability Testing of Lopinavir/Ritonavir in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive protocol for assessing the chemical stability of Lopinavir (LPV) and Ritonavir (RTV) in a solution formulation. Lopinavir is an antiretroviral protease inhibitor, while Ritonavir acts as a pharmacokinetic enhancer.[1] Ensuring the stability of this combination in solution is critical for maintaining its therapeutic efficacy and safety. This protocol outlines the necessary procedures for conducting forced degradation studies and a formal stability study, employing High-Performance Liquid Chromatography (HPLC) as the primary analytical technique.

Analytical Methodology: Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating and quantifying LPV and RTV from their potential degradation products. Several methods have been reported in the literature; a common approach is detailed below.[1][2][3][4]

1.1. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., Agilent TC C18 (2) 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile and 0.05 M phosphoric acid (55:45, v/v)[2]
Flow Rate 1.2 mL/min[2]
Detection UV at 240 nm[2]
Injection Volume 10 µL
Column Temperature Ambient

1.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve Lopinavir and Ritonavir reference standards in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase) to prepare a stock solution of known concentration.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 8-48 µg/mL for Lopinavir and 2-12 µg/mL for Ritonavir).[2]

  • Sample Solution: Dilute the Lopinavir/Ritonavir solution under investigation with the mobile phase to achieve a concentration within the working standard range.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[2] The drug solution is subjected to various stress conditions more severe than those expected during storage.

2.1. Experimental Protocol for Forced Degradation

Prepare separate aliquots of the this compound solution for each stress condition. A control sample, protected from stress, should be analyzed concurrently.

  • Acid Hydrolysis: To 1 mL of the drug solution, add 1 mL of 1 M methanolic HCl. Keep the mixture at room temperature for 8 hours.[2] Neutralize the solution with an equivalent amount of 1 M methanolic NaOH and dilute with the mobile phase to the target concentration for HPLC analysis.[2]

  • Alkaline Hydrolysis: To 1 mL of the drug solution, add 1 mL of 1 M methanolic NaOH. Keep the mixture at room temperature for 8 hours.[2] Neutralize with 1 M methanolic HCl and dilute with the mobile phase for analysis.[2] Lopinavir is reported to be stable under alkaline conditions, while Ritonavir degrades.[5]

  • Oxidative Degradation: To 1 mL of the drug solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).[2] Keep the solution at room temperature for 8 hours, protected from light.[2] Dilute with the mobile phase for analysis.

  • Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Allow the solution to cool to room temperature and dilute with the mobile phase for analysis.

  • Photolytic Degradation: Expose the drug solution to a light source (e.g., direct sunlight or a photostability chamber) for a defined duration (e.g., 8 hours).[2] A control sample should be wrapped in aluminum foil to protect it from light. Dilute the exposed and control samples with the mobile phase for analysis.

2.2. Data Presentation of Forced Degradation Results

The results of the forced degradation studies should be summarized in a table, indicating the percentage of degradation for each active pharmaceutical ingredient (API) under each stress condition.

Stress ConditionLopinavir (% Degradation)Ritonavir (% Degradation)Observations
Acid Hydrolysis (1 M HCl, 8h) Report %Report %Note any new peaks observed in the chromatogram.
Alkaline Hydrolysis (1 M NaOH, 8h) Report %Report %Note any new peaks observed in the chromatogram.
Oxidative Degradation (30% H₂O₂, 8h) Report %Report %Note any new peaks observed in the chromatogram.
Thermal Degradation (60°C, 24h) Report %Report %Note any new peaks observed in the chromatogram.
Photolytic Degradation (Sunlight, 8h) Report %Report %Note any new peaks observed in the chromatogram.

Formal Stability Study

A formal stability study is conducted to establish the shelf-life and recommended storage conditions for the this compound solution. The study should be performed according to the International Council for Harmonisation (ICH) guidelines.

3.1. Experimental Protocol for Formal Stability Study

  • Storage Conditions: Store the this compound solution in its intended packaging at various storage conditions.

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated (if applicable): 5°C ± 3°C

  • Testing Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance (color, clarity, precipitation)

    • pH

    • Assay of Lopinavir and Ritonavir

    • Degradation products/impurities

3.2. Data Presentation of Formal Stability Study

Summarize the quantitative data from the formal stability study in tables for each storage condition.

Table for Long-Term Stability Data (25°C/60% RH)

Time Point (Months)AppearancepHLopinavir Assay (%)Ritonavir Assay (%)Total Impurities (%)
0
3
6
9
12
18
24
36

Table for Accelerated Stability Data (40°C/75% RH)

Time Point (Months)AppearancepHLopinavir Assay (%)Ritonavir Assay (%)Total Impurities (%)
0
3
6

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the stability testing of this compound in solution.

Stability_Testing_Workflow cluster_forced Stress Conditions cluster_formal Storage Conditions start Start: this compound Solution Formulation forced_degradation Forced Degradation Studies start->forced_degradation formal_stability Formal Stability Study (ICH Conditions) start->formal_stability acid Acidic forced_degradation->acid alkaline Alkaline forced_degradation->alkaline oxidative Oxidative forced_degradation->oxidative thermal Thermal forced_degradation->thermal photolytic Photolytic forced_degradation->photolytic long_term Long-Term formal_stability->long_term accelerated Accelerated formal_stability->accelerated refrigerated Refrigerated formal_stability->refrigerated hplc_analysis Stability-Indicating HPLC Analysis data_analysis Data Analysis and Reporting hplc_analysis->data_analysis end End: Stability Profile and Shelf-Life Determination data_analysis->end acid->hplc_analysis alkaline->hplc_analysis oxidative->hplc_analysis thermal->hplc_analysis photolytic->hplc_analysis long_term->hplc_analysis accelerated->hplc_analysis refrigerated->hplc_analysis

Caption: Workflow for this compound solution stability testing.

The following diagram illustrates the potential degradation pathways for Lopinavir and Ritonavir under stress conditions.

Degradation_Pathways lpv_rtv This compound in Solution hydrolysis Hydrolysis (Acidic/Alkaline) lpv_rtv->hydrolysis oxidation Oxidation lpv_rtv->oxidation photolysis Photolysis lpv_rtv->photolysis thermal Thermal Stress lpv_rtv->thermal deg_products_hydro Hydrolytic Degradation Products hydrolysis->deg_products_hydro deg_products_oxi Oxidative Degradation Products oxidation->deg_products_oxi deg_products_photo Photolytic Degradation Products photolysis->deg_products_photo deg_products_thermal Thermal Degradation Products thermal->deg_products_thermal

Caption: Potential degradation pathways for this compound.

References

Application Note: Simultaneous Determination of Lopinavir and Ritonavir in Pharmaceutical Formulations by High-Performance Liquid Chromatography

LC-MS/MS for simultaneous determination of lopinavir and ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Application Note for the Simultaneous Determination of Lopinavir (B192967) and Ritonavir (B1064)

Introduction

Lopinavir (LPV) and ritonavir (RTV) are protease inhibitors co-administered in a single formulation (e.g., Kaletra) for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] Lopinavir is the primary active antiretroviral agent, while ritonavir acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes lopinavir.[1][2] This inhibition increases the plasma concentration and prolongs the half-life of lopinavir, thereby improving its efficacy.[1]

Therapeutic Drug Monitoring (TDM) is crucial for optimizing treatment outcomes, minimizing toxicity, and managing drug-drug interactions.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity, specificity, and speed, making it the gold standard for quantifying lopinavir and ritonavir in biological matrices such as human plasma.[3][4]

This application note details a robust and validated LC-MS/MS method for the simultaneous determination of lopinavir and ritonavir in human plasma. The protocol covers sample preparation, chromatographic separation, and mass spectrometric conditions, and includes performance data demonstrating its suitability for clinical research and routine TDM.

Principle of the Method

The analytical method involves the extraction of lopinavir, ritonavir, and an internal standard (IS) from human plasma via protein precipitation or liquid-liquid extraction.[5][6] Following extraction, the analytes are separated using reverse-phase high-performance liquid chromatography (HPLC). A tandem mass spectrometer operating with an electrospray ionization (ESI) source in the positive ion mode is used for detection and quantification.[6][7] Quantification is performed using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[6][8]

cluster_workflow Overall Analytical Workflow Sample Plasma Sample Collection Spike Spike with Internal Standard (IS) Sample->Spike Prepare Sample Preparation (Protein Precipitation) Spike->Prepare Separate LC Separation (C18 Column) Prepare->Separate Ionize Ionization (Positive ESI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Analyze Data Analysis & Quantification Detect->Analyze

Caption: High-level experimental workflow.

Materials and Methods

Apparatus and Software
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an ESI source[1]

  • Analytical column: Agilent ZORBAX Eclipse XDB-C18 or equivalent (e.g., Acquity BEH C18)[4][6]

  • Data acquisition and processing software (e.g., MassLynx)[4]

Chemicals and Reagents
  • Lopinavir and Ritonavir reference standards[4]

  • Internal Standard (IS), e.g., Telmisartan or a deuterated analog like Lopinavir-d8[1][6]

  • Methanol (B129727) (HPLC Grade)[4]

  • Acetonitrile (HPLC Grade)[4]

  • Formic Acid (Analytical Grade)[4]

  • Water (HPLC Grade)[4]

  • Human plasma (drug-free) for calibration and quality control standards

Experimental Protocols

Preparation of Stock and Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~10 mg each of lopinavir, ritonavir, and the internal standard into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume to achieve a final concentration of 1 mg/mL for each.[1][4] These stocks can be stored at -20°C.[8]

  • Working Standard Solutions: Prepare intermediate stock solutions by diluting the primary stocks. Further dilute these with a methanol/water (50:50, v/v) mixture to create a series of working standard solutions for the calibration curve.[4][7]

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration appropriate for spiking into all samples (e.g., 20 µg/mL).[1]

Sample Preparation (Protein Precipitation)

This protocol is based on a common and effective method for plasma sample cleanup.[5][7]

  • Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add a specified volume of the Internal Standard working solution.

  • Add 600 µL of a precipitating agent, such as 0.3 M zinc sulfate (B86663) in a water/methanol (30:70, v/v) solution or acetonitrile.[5][7]

  • Vortex the mixture for 5 minutes to ensure complete protein precipitation.[7]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 3-5 minutes.[7]

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

cluster_prep Sample Preparation Protocol Start 200 µL Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Precipitant Add 600 µL Precipitant (e.g., Acetonitrile) Add_IS->Add_Precipitant Vortex Vortex for 5 min Add_Precipitant->Vortex Centrifuge Centrifuge at 13,000 rpm Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject

Caption: Protein precipitation workflow.
LC-MS/MS Conditions

The following tables summarize the instrumental conditions for chromatographic separation and mass spectrometric detection, compiled from multiple validated methods.

Table 1: Liquid Chromatography Conditions

Parameter Setting
Column Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[4]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (80:20, v/v)[4][6]
Elution Mode Isocratic[4]
Flow Rate 0.3 - 0.5 mL/min[4][9]
Injection Volume 5 - 20 µL[4][7]
Column Temp. 25°C[7]

| Run Time | ~3 - 5 minutes[4][10] |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[4][6]
Capillary Voltage 3.0 - 5.4 kV[4][7]
Source Temp. 120°C[4]
Desolvation Temp. 300 - 400°C[4][7]
Detection Mode Multiple Reaction Monitoring (MRM)[6]

| Collision Gas | Nitrogen or Argon[2] |

Quantitative Data and Method Performance

The performance of the LC-MS/MS method is validated by assessing its linearity, sensitivity, accuracy, precision, and recovery. The data presented below is a synthesis from several published methods.

Table 3: MRM Transitions and Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Reference
Lopinavir 629.4 / 629.6 447.2 / 155.2 ~28 [6][7][8]
Ritonavir 721.3 / 721.4 296.1 / 268.2 ~25 [6][7][8]

| Telmisartan (IS) | 515.2 | 276.2 | - |[6] |

Table 4: Method Validation Summary

Parameter Lopinavir Ritonavir Reference
Linearity Range 62.5 - 10,000 ng/mL 12.5 - 2,000 ng/mL [6]
10 - 150 ng/mL 10 - 150 ng/mL [4]
Correlation (r²) > 0.998 > 0.999 [4]
LLOQ 1 - 15 pg/mL 1 - 8 pg/mL [6][10]
Intra-day Precision (%RSD) < 15% < 15% [6]
Inter-day Precision (%RSD) < 15% < 15% [6]
Accuracy (% Recovery) 102.46 - 110.66% 104.50 - 111.12% [4]

| Absolute Recovery | > 75% | > 75% |[6] |

Conclusion

This application note describes a selective, rapid, and robust LC-MS/MS method for the simultaneous quantification of lopinavir and ritonavir in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis.[9] The method demonstrates excellent linearity, sensitivity, accuracy, and precision, meeting the requirements for bioanalytical method validation.[4][6] This validated assay is well-suited for therapeutic drug monitoring and clinical pharmacokinetic studies, aiding in the optimization of HIV treatment regimens.

References

Application Notes and Protocols for Lopinavir/Ritonavir Administration in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro administration of the Lopinavir (B192967)/Ritonavir (B1064) (LPV/r) combination in cell culture experiments. This document covers essential background information, detailed experimental protocols, and quantitative data to facilitate the effective use of LPV/r in virology and oncology research.

Introduction

Lopinavir is a potent inhibitor of the HIV-1 protease, a critical enzyme for the production of mature and infectious virus particles.[1][2] By blocking this protease, lopinavir prevents the cleavage of the Gag-Pol polyprotein, leading to the release of immature, non-infectious virions.[1] Ritonavir, also a protease inhibitor, is co-administered in a sub-therapeutic dose to act as a pharmacokinetic enhancer.[2] It achieves this by potently inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing lopinavir.[3] This inhibition significantly increases the plasma concentration and half-life of lopinavir, thereby enhancing its antiviral activity.[2] Beyond its well-established role in HIV treatment, LPV/r has been investigated for its potential applications in oncology, where it has been shown to induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[4]

Data Presentation

The following tables summarize the quantitative data on the efficacy and cytotoxicity of Lopinavir/Ritonavir in various cell lines and contexts.

Table 1: Antiviral Activity of this compound

VirusCell LineParameterLopinavir (LPV)This compound (LPV/r)Reference
HIV-1 (Subtype B, Lab Strains)Lymphoblastic cell linesEC50 (nM)10-27-[1]
HIV-1 (Subtype B, Clinical Isolates)Peripheral blood lymphocytesEC50 (nM)4-11-[1]
HIV-1 (with 50% human serum)Lymphoblastic cell linesEC50 (nM)65-289-[1]
HIV-2-EC50 (nM)12-180-[1]
HIV-1 (Wild-type)MT-4Serum-free IC50 (ng/mL)0.69-[5]
MERS-CoVCalu-3IC50 (µM)11.68.5[6]
SARS-CoV-2Vero E6IC50 (µM)26.63-[6]

Table 2: Cytotoxicity and Anticancer Activity of this compound

Cell LineCancer TypeParameterThis compound (LPV/r) Concentration (µM)Reference
CT-26Colorectal CancerIC5051.52[7]
SW-480Colorectal CancerIC5077.17[7]
DU-145Prostate CancerIC50 (Ritonavir alone)3[8]
769-PRenal Cancer-10-40 (LPV) with 10-40 (r)
786-ORenal Cancer-10-40 (LPV) with 10-40 (r)
UMUC-3Bladder Cancer-10-40 (LPV) with 10-40 (r)
T-24Bladder Cancer-10-40 (LPV) with 10-40 (r)

Signaling Pathways

This compound has been shown to modulate several key signaling pathways, particularly in the context of cancer therapy. The primary mechanism identified is the induction of Endoplasmic Reticulum (ER) stress.

ER Stress, mTOR, and AKT Signaling

The combination of Lopinavir and Ritonavir synergistically induces ER stress in urological cancer cells.[4] This is characterized by the upregulation of ER stress markers such as Glucose-Regulated Protein 78 (GRP78) and Endoplasmic Reticulum resident protein 44 (ERp44).[9] The induction of ER stress leads to an increase in the expression of AMP-activated protein kinase (AMPK), which in turn suppresses the mammalian target of rapamycin (B549165) (mTOR) pathway.[9] The mTOR pathway is a crucial regulator of cell growth and proliferation, and its inhibition can lead to apoptosis. Furthermore, LPV/r has been observed to block the activation of Akt, a key protein in a major cell survival pathway.[10]

G LPV_r This compound ER_Stress ER Stress LPV_r->ER_Stress Akt Akt Activation ↓ LPV_r->Akt GRP78 GRP78 ↑ ER_Stress->GRP78 ERp44 ERp44 ↑ ER_Stress->ERp44 AMPK AMPK ↑ ER_Stress->AMPK mTOR mTOR Pathway ↓ AMPK->mTOR Apoptosis Apoptosis mTOR->Apoptosis Cell_Growth Cell Growth and Proliferation ↓ mTOR->Cell_Growth Akt->Apoptosis Akt->Cell_Growth

Caption: LPV/r Induced Signaling Pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Lopinavir is practically insoluble in water.[6] Therefore, a suitable solvent is required to prepare a stock solution for cell culture experiments.

Materials:

Protocol:

  • Weigh the desired amounts of Lopinavir and Ritonavir powder in a sterile microfuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).[11]

  • Vortex or sonicate the solution until the powders are completely dissolved.[11]

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.

  • Store the stock solution at -20°C for long-term storage.[11] For frequent use, an aliquot can be stored at 4°C.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water)[13]

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the LPV/r stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of LPV/r. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.[13]

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare LPV/r Serial Dilutions Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat Cells with LPV/r Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for Treatment Period (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for Formazan Formation (2-4h) Add_MTT->Incubate_Formazan Add_Solubilization Add Solubilization Solution Incubate_Formazan->Add_Solubilization Shake_Plate Shake Plate (15 min) Add_Solubilization->Shake_Plate Read_Absorbance Read Absorbance at 570 nm Shake_Plate->Read_Absorbance End End Read_Absorbance->End

Caption: MTT Assay Workflow.

HIV-1 p24 Antigen Quantification (ELISA)

The p24 antigen ELISA is used to quantify the amount of HIV-1 p24 core protein in cell culture supernatants, which is a direct measure of viral replication.

Materials:

  • HIV-1 p24 ELISA kit (follow manufacturer's instructions)

  • Cell culture supernatants from LPV/r treated and control cells

  • Microplate reader

General Protocol (refer to kit manual for specifics):

  • Plate Preparation: Prepare the microplate wells coated with anti-p24 antibody as per the kit instructions.

  • Sample and Standard Addition: Add diluted standards and cell culture supernatants to the appropriate wells. Include positive and negative controls.

  • Incubation: Incubate the plate for the time and temperature specified in the kit manual (e.g., 1-2 hours at 37°C).[15]

  • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound components.

  • Detector Antibody Addition: Add the biotinylated detector antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Addition: Add streptavidin-HRP conjugate to each well and incubate.[15]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark until color develops.[15]

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Read the absorbance at 450 nm (or as specified by the kit) using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and determine the concentration of p24 in the samples.

G Start Start Prepare_Plate Prepare Coated Plate Start->Prepare_Plate Add_Samples Add Samples and Standards Prepare_Plate->Add_Samples Incubate_1 Incubate Add_Samples->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Detector_Ab Add Detector Antibody Wash_1->Add_Detector_Ab Incubate_2 Incubate Add_Detector_Ab->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Enzyme_Conj Add Enzyme Conjugate Wash_2->Add_Enzyme_Conj Incubate_3 Incubate Add_Enzyme_Conj->Incubate_3 Wash_3 Wash Plate Incubate_3->Wash_3 Add_Substrate Add Substrate Wash_3->Add_Substrate Incubate_Dark Incubate in Dark Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance End End Read_Absorbance->End

Caption: p24 Antigen ELISA Workflow.

Western Blot Analysis of ER Stress Markers

Western blotting can be used to detect changes in the expression of key proteins involved in the ER stress pathway following LPV/r treatment.

Materials:

  • Cells treated with LPV/r

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., GRP78, ERp44, CHOP, phospho-PERK, phospho-eIF2α, ATF4, IRE1α)[16]

  • Loading control antibody (e.g., β-actin or GAPDH)[16]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[16]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[16]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

The combination of Lopinavir and Ritonavir is a valuable tool for in vitro research in both virology and oncology. The provided protocols and data offer a foundation for designing and executing experiments to investigate the antiviral and anticancer properties of this drug combination. Careful attention to experimental details, including appropriate controls and concentration ranges, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Designing Clinical Trials of Lopinavir/Ritonavir for New Indications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967)/Ritonavir (B1064) (LPV/r) is an antiretroviral medication originally approved for the treatment of HIV-1 infection.[1][2] Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the production of mature, infectious virus particles.[2] Ritonavir, also a protease inhibitor, is co-formulated at a low dose to act as a pharmacokinetic enhancer by potently inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which would otherwise rapidly metabolize lopinavir.[3][4] This inhibition leads to significantly increased plasma concentrations and a prolonged half-life of lopinavir, thereby enhancing its antiviral efficacy.[2][3]

Beyond its established role in virology, emerging preclinical and clinical evidence suggests that LPV/r may have therapeutic potential in other disease areas, notably oncology and inflammatory diseases. These application notes provide a framework for designing clinical trials to investigate new indications for LPV/r, summarizing key preclinical findings, and offering detailed protocols for relevant in vitro and in vivo assessments.

New Indication I: Oncology

Preclinical studies have indicated that LPV/r exhibits anti-cancer properties across various cancer types, including those associated with viral infections and others. The primary mechanism of action appears to be the induction of endoplasmic reticulum (ER) stress and modulation of key signaling pathways involved in cancer cell proliferation and survival.[5][6][7]

Preclinical Efficacy Data
Cancer TypeCell Line(s)Key FindingsReported Concentrations
Urological Cancers (Renal, Bladder) 769-P, 786-O, UMUC-3, T-24Synergistic inhibition of cell growth and induction of apoptosis through ER stress.[5][7]Lopinavir: 10-40 µM; Ritonavir: 5-10 µM[8]
Lung Cancer A549Induction of S-phase cell cycle arrest and apoptosis.[9]Not specified
Glioblastoma U-87 MGIncreased ROS production, mitochondrial damage, and caspase-independent apoptosis.[10]25 µM and 50 µM (LPV/r combination)[10]
Primary Effusion Lymphoma PEL cell linesInduction of caspase-dependent apoptosis and suppression of the NF-κB pathway.[11]Not specified
HPV-Related Cancers (Cervical) HeLaTime and concentration-dependent reduction in cell viability.[12]0-180 µM (Lopinavir)[12]
Proposed Mechanism of Action in Oncology

The anticancer effects of Lopinavir/Ritonavir are thought to be mediated through the induction of ER stress. This is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, which triggers the Unfolded Protein Response (UPR). Prolonged or overwhelming ER stress can lead to apoptosis. LPV/r has been shown to increase the expression of ER stress markers such as glucose-regulated protein 78 (GRP78).[5] Additionally, LPV/r can suppress the NF-κB signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation in many cancers.[11]

anticancer_mechanism LPV_r This compound ER Endoplasmic Reticulum LPV_r->ER Induces Stress NFkB NF-κB Pathway LPV_r->NFkB Suppresses UPR Unfolded Protein Response (UPR) ER->UPR Activates GRP78 GRP78 Expression ↑ UPR->GRP78 Apoptosis Apoptosis UPR->Apoptosis Proliferation Cell Proliferation ↓ NFkB->Proliferation Survival Cell Survival ↓ NFkB->Survival

Proposed anticancer mechanism of this compound.
Experimental Protocols for Oncology Research

This protocol is for determining the effect of LPV/r on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Lopinavir and Ritonavir stock solutions (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[13]

  • Drug Treatment: Prepare serial dilutions of Lopinavir and Ritonavir in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and medium-only blanks.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.[14]

  • Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis: Subtract the average absorbance of the medium-only wells from all other wells. Calculate cell viability as a percentage of the vehicle-treated control.

This protocol is for quantifying apoptosis in cancer cells treated with LPV/r using flow cytometry.

Materials:

  • Cancer cell lines

  • Lopinavir and Ritonavir

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in culture plates and treat with the desired concentrations of LPV/r and controls for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.

experimental_workflow_oncology cluster_assays In Vitro Assays start Start: Cancer Cell Lines seed_cells Seed cells in plates start->seed_cells treat_cells Treat with LPV/r (various concentrations and times) seed_cells->treat_cells mts_assay MTS Assay (Cell Viability) treat_cells->mts_assay annexin_assay Annexin V/PI Staining (Apoptosis) treat_cells->annexin_assay data_analysis Data Analysis (IC50, % Apoptosis) mts_assay->data_analysis annexin_assay->data_analysis end End: Preclinical Efficacy Data data_analysis->end

Workflow for preclinical oncology evaluation of LPV/r.

New Indication II: Inflammatory Diseases

LPV/r may also have a role in managing certain inflammatory conditions. This is based on its potential to modulate inflammatory pathways and affect endothelial function. However, the evidence in this area is less developed compared to oncology.

Preclinical and Clinical Observations
Study TypePopulationKey Findings
In vivo (mice) C57BL/6 miceRitonavir treatment for 4 weeks led to impaired endothelial function, potentially through reduced leptin levels and increased NADPH oxidase 1 and inflammation.[17]
Clinical Trial Healthy human volunteersShort-term (1 month) LPV/r treatment did not appear to directly cause endothelial cell dysfunction.[18]
In vitro MacrophagesLPV induced TNF-α and IL-6 expression, linked to the unfolded protein response and ERK signaling.
Proposed Mechanism of Action in Inflammation

The potential immunomodulatory effects of LPV/r are complex. Ritonavir has been shown to inhibit the activation of NF-AT, a transcription factor involved in immune responses, by modulating the PI-3 kinase/Akt pathway.[19][20] The induction of inflammatory cytokines like TNF-α and IL-6 in macrophages suggests a nuanced effect that could be either pro- or anti-inflammatory depending on the context.[21] Furthermore, effects on endothelial function are a key consideration for inflammatory diseases with a vascular component.

inflammation_pathway cluster_macrophage Macrophage cluster_tcell T-Cell LPV_r This compound UPR_ERK UPR & ERK Signaling LPV_r->UPR_ERK PI3K_Akt PI-3 Kinase/Akt Pathway LPV_r->PI3K_Akt Modulates TNF_IL6 TNF-α & IL-6 ↑ UPR_ERK->TNF_IL6 NF_AT NF-AT Activation ↓ PI3K_Akt->NF_AT

Potential immunomodulatory pathways of LPV/r.
Experimental Protocols for Inflammation Research

This protocol outlines a general approach for measuring key inflammatory markers in patient serum during a clinical trial.

Materials:

  • Serum samples from clinical trial participants

  • Multiplex immunoassay kits (e.g., Luminex-based) for cytokines (IL-1β, IL-6, TNF-α, IL-10)

  • ELISA kits for C-reactive protein (CRP)

  • -80°C freezer for sample storage

  • Plate reader compatible with the chosen assay formats

Procedure:

  • Sample Collection and Processing: Collect whole blood from participants at baseline and specified time points during the trial. Allow the blood to clot for 30 minutes, then centrifuge at 1000 x g for 15 minutes. Aliquot the separated serum and store immediately at -80°C until analysis.

  • Cytokine Analysis (Multiplex Assay):

    • Thaw serum samples on ice.

    • Perform the multiplex assay according to the manufacturer's instructions. This typically involves incubating the serum with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.

    • Analyze the plate on a Luminex instrument.

  • CRP Analysis (ELISA):

    • Thaw serum samples on ice.

    • Perform the ELISA according to the manufacturer's protocol. This usually involves adding diluted serum to a pre-coated plate, followed by a series of antibody incubations and a final colorimetric detection step.

    • Read the absorbance on a microplate reader.

  • Data Analysis: Calculate the concentrations of each analyte based on standard curves. Compare the levels of inflammatory markers at different time points and between treatment and placebo groups.

This protocol is based on a clinical trial design to assess the direct effects of LPV/r on endothelial function in human subjects.[22]

Study Design: A randomized, placebo-controlled trial in healthy, HIV-negative volunteers.

Primary Endpoint: Change in endothelial function from baseline.

Methodology (Flow-Mediated Dilation):

  • Baseline Measurement: On day 0, before starting treatment, perform a flow-mediated vasodilation test.

    • An ultrasound device is used to measure the diameter of the brachial artery.

    • A blood pressure cuff on the forearm is inflated to stop blood flow for 5 minutes.

    • The cuff is released, and the artery diameter is measured again to assess endothelium-dependent vasodilation.

  • Treatment: Participants are randomized to receive LPV/r or a placebo for a defined period (e.g., 4 weeks).

  • Follow-up Measurement: Repeat the flow-mediated vasodilation test at the end of the treatment period (e.g., day 29).

  • Data Analysis: Compare the change in flow-mediated dilation between the LPV/r and placebo groups to determine the effect of the drug on endothelial function.

Conclusion

This compound presents intriguing possibilities for repurposing beyond its established use in HIV therapy. The preclinical data in oncology, particularly through the induction of ER stress, provides a strong rationale for clinical investigation in various cancers. The role of LPV/r in inflammatory diseases is less clear but warrants further exploration, especially concerning its effects on inflammatory signaling and endothelial function. The protocols outlined in these application notes provide a starting point for researchers to design rigorous preclinical and clinical studies to formally evaluate the efficacy and safety of this compound for these new indications. Careful consideration of dose-finding, patient selection, and appropriate biomarker analysis will be critical for the success of such trials.

References

Application Notes and Protocols: Use of Lopinavir/Ritonavir in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967)/Ritonavir (B1064) (LPV/r), marketed under brand names like Kaletra and Aluvia, is a co-formulated protease inhibitor (PI) used in the management of Human Immunodeficiency Virus (HIV-1) infection.[1][2][3] Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the production of mature, infectious virus particles.[1] However, lopinavir administered alone has poor bioavailability due to extensive first-pass metabolism by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] To overcome this, it is combined with a low dose of ritonavir, another PI that acts as a potent inhibitor of CYP3A4.[1][4] This inhibition by ritonavir significantly increases the plasma concentration and elimination half-life of lopinavir, thereby enhancing its antiretroviral activity.[1] LPV/r is typically used in combination with other antiretroviral agents, such as nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), to achieve durable viral suppression and immune reconstitution.[1][5]

These application notes provide an overview of the use of LPV/r in combination therapies, including efficacy and safety data from key clinical trials, detailed experimental protocols for monitoring treatment, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

Lopinavir/Ritonavir's primary mechanism of action is the inhibition of the HIV-1 protease. This viral enzyme is responsible for cleaving Gag-Pol polyprotein precursors into functional viral proteins necessary for the assembly of mature, infectious virions.[6] Lopinavir binds to the active site of the HIV-1 protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[1] Ritonavir's role in the combination is primarily as a pharmacokinetic enhancer, inhibiting the CYP3A4-mediated metabolism of lopinavir.[1][4]

cluster_0 HIV Life Cycle in Host Cell cluster_1 Mechanism of this compound HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription (by Reverse Transcriptase) HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integration Integration into Host DNA (by Integrase) HIV_DNA->Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA Transcription_Translation Transcription & Translation Proviral_DNA->Transcription_Translation Gag_Pol_Polyproteins Gag-Pol Polyproteins Transcription_Translation->Gag_Pol_Polyproteins Cleavage Cleavage (by HIV Protease) Gag_Pol_Polyproteins->Cleavage Viral_Proteins Functional Viral Proteins & Enzymes Cleavage->Viral_Proteins Assembly_Budding Virion Assembly & Budding Viral_Proteins->Assembly_Budding Immature_Virion Immature Virion Assembly_Budding->Immature_Virion Maturation Maturation Immature_Virion->Maturation Mature_Virion Mature, Infectious Virion Maturation->Mature_Virion Lopinavir Lopinavir HIV_Protease HIV Protease Lopinavir->HIV_Protease Inhibits

Caption: Mechanism of Action of Lopinavir.

Efficacy of this compound in Combination Therapies

The efficacy of LPV/r-based regimens has been demonstrated in numerous clinical trials in both antiretroviral-naïve and treatment-experienced patients.[1][2] Key parameters for evaluating efficacy are the reduction in plasma HIV-1 RNA levels (viral load) and the increase in CD4+ T-cell counts.

Table 1: Virologic and Immunologic Outcomes in Antiretroviral-Naïve Adults
Study Treatment Arms Duration Virologic Suppression (HIV RNA < 50 copies/mL) Mean CD4+ Cell Count Increase (cells/mm³)
M98-863 [7]LPV/r + stavudine (B1682478) + lamivudine96 weeks79% (on-treatment analysis)207 (at 48 weeks)
Nelfinavir + stavudine + lamivudine96 weeks56% (on-treatment analysis)195 (at 48 weeks)
CASTLE [2]Atazanavir/r + tenofovir/emtricitabine48 weeks78%203
LPV/r + tenofovir/emtricitabine48 weeks76%219
ARTEMIS [2]Darunavir/r (once daily) + tenofovir/emtricitabine48 weeks84%Not Reported
LPV/r (once or twice daily) + tenofovir/emtricitabine48 weeks78%Not Reported
Table 2: Efficacy in Treatment-Experienced Adults
Study Patient Population Treatment Arms Duration Virologic Suppression (HIV RNA < 400 copies/mL)
M98-957 [7]≥ 2 prior PIsLPV/r + efavirenz (B1671121) + NRTIs48 weeks57% (ITT analysis)
Investigator-selected PIs48 weeks33% (ITT analysis)
SECOND-LINE Meta-analysis [8]Failed first-line therapyLPV/r + 2-3 NRTIs48 weeks86% (ITT analysis)
Failed first-line therapyLPV/r + Raltegravir48 weeks87% (ITT analysis)

Safety and Tolerability

LPV/r-based regimens are generally well-tolerated, though adverse events can occur.[1] Common side effects include diarrhea, nausea, vomiting, headache, and asthenia.[1][3] Laboratory abnormalities such as elevated triglycerides and cholesterol are also associated with LPV/r treatment.[1]

Table 3: Common Adverse Events Associated with this compound
Adverse Event Frequency Notes
DiarrheaMost commonIncidence may be higher with once-daily dosing compared to twice-daily.[5]
Nausea and VomitingCommonGastrointestinal side effects are frequent.[2]
HyperlipidemiaCommonIncreases in total cholesterol and triglycerides are observed.[1]
Asthenia (Weakness)Common
HeadacheCommon
Skin RashLess Common
PancreatitisSevere but rareA serious potential side effect.[3]
Hepatic DysfunctionPost-marketing reportsGenerally in patients with advanced HIV and comorbidities.[5]

Experimental Protocols

Protocol 1: Quantification of HIV-1 Viral Load by Real-Time PCR

This protocol outlines the general steps for quantifying HIV-1 RNA in plasma, a critical component of monitoring treatment efficacy.[9][10] Commercially available assays like the Roche COBAS™ AmpliPrep/COBAS TaqMan™ HIV-1 test or the Abbott m2000 RealTime HIV-1 assay are commonly used.[9][11]

Objective: To measure the number of copies of HIV-1 RNA per milliliter of plasma.

Materials:

  • Blood collection tubes with EDTA anticoagulant

  • Refrigerated centrifuge

  • Plasma storage vials

  • Commercial real-time PCR-based HIV-1 quantification kit (e.g., Roche COBAS AmpliPrep/COBAS TaqMan, Abbott m2000)

  • Automated RNA extraction platform and real-time PCR instrument compatible with the chosen kit

  • Calibrators and controls provided with the kit

Procedure:

  • Sample Collection and Processing:

    • Collect whole blood in an EDTA tube.

    • Within 6 hours of collection, centrifuge the blood at 800-1600 x g for 20-30 minutes at 4°C.

    • Carefully aspirate the plasma, avoiding the buffy coat layer.

    • Store plasma at -70°C or below until analysis.

  • RNA Extraction:

    • Thaw plasma samples and kit reagents as per the manufacturer's instructions.

    • Load the plasma samples, controls, and reagents onto the automated extraction instrument (e.g., COBAS AmpliPrep, Abbott m2000sp).[11]

    • The instrument will perform automated lysis of the virus, binding of RNA to a solid phase, washing, and elution of the purified HIV-1 RNA. An internal control is typically added at the beginning of this process to monitor extraction efficiency and PCR inhibition.[12]

  • Reverse Transcription and Real-Time PCR:

    • The purified RNA is automatically transferred to the real-time PCR instrument (e.g., COBAS TaqMan, Abbott m2000rt).[11]

    • A master mix containing reverse transcriptase, DNA polymerase, primers, and fluorescently labeled probes is added.[12]

    • The thermal cycler performs reverse transcription to convert the viral RNA into complementary DNA (cDNA).

    • The cDNA is then amplified by PCR. During amplification, the probe hybridizes to the target sequence and is cleaved by the polymerase, releasing the fluorophore and generating a fluorescent signal.[12]

    • The instrument measures the fluorescence at each cycle.

  • Data Analysis:

    • The instrument's software generates a standard curve from the calibrators of known concentrations.[12]

    • The viral load of the patient samples is calculated by interpolating their amplification data against the standard curve.

    • Results are reported in copies/mL or IU/mL. The lower limit of quantification for modern assays is typically 20-50 copies/mL.[9][10]

Start Start Collect_Blood 1. Collect Whole Blood (EDTA tube) Start->Collect_Blood Centrifuge 2. Centrifuge to Separate Plasma Collect_Blood->Centrifuge Store_Plasma 3. Store Plasma at -70°C Centrifuge->Store_Plasma RNA_Extraction 4. Automated RNA Extraction (with Internal Control) Store_Plasma->RNA_Extraction RT_PCR 5. Reverse Transcription & Real-Time PCR Amplification RNA_Extraction->RT_PCR Data_Analysis 6. Data Analysis & Quantification RT_PCR->Data_Analysis End Report Viral Load (copies/mL) Data_Analysis->End

Caption: Workflow for HIV-1 Viral Load Quantification.

Protocol 2: HIV-1 Genotypic Resistance Testing

This protocol describes the general methodology for identifying mutations in the HIV-1 protease and reverse transcriptase genes that confer resistance to antiretroviral drugs.[13][14]

Objective: To determine the presence of drug resistance-associated mutations in a patient's viral strain to guide therapy selection.

Materials:

  • Plasma sample with a viral load typically >1000 copies/mL[13]

  • Viral RNA extraction kit

  • Reverse transcriptase and DNA polymerase for RT-PCR

  • Primers specific for the HIV-1 protease and reverse transcriptase genes

  • DNA sequencing reagents and automated sequencer (e.g., Sanger or next-generation sequencing platform)

  • Sequence analysis software and a database of known resistance mutations (e.g., Stanford HIV Drug Resistance Database)

Procedure:

  • Sample Preparation and RNA Extraction:

    • Use a plasma sample collected and processed as described in Protocol 1.

    • Extract viral RNA using a commercial kit.

  • RT-PCR Amplification:

    • Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify the protease and reverse transcriptase gene regions.

    • Use primers designed to amplify the relevant codons where resistance mutations occur.

  • Sequencing:

    • Purify the PCR product to remove unincorporated primers and dNTPs.

    • Perform Sanger sequencing or next-generation sequencing on the purified PCR product.

  • Sequence Analysis and Interpretation:

    • Assemble and edit the raw sequence data.

    • Compare the patient's viral sequence to a wild-type reference sequence to identify mutations.[13]

    • Use a specialized software or online tool (e.g., Stanford HIVdb) to interpret the identified mutations. The software will provide a list of drugs to which the virus is likely resistant, susceptible, or has intermediate resistance.

Start Start Plasma_Sample 1. Plasma Sample (Viral Load >1000 copies/mL) Start->Plasma_Sample RNA_Extraction 2. Viral RNA Extraction Plasma_Sample->RNA_Extraction RT_PCR 3. RT-PCR Amplification of Protease/RT Genes RNA_Extraction->RT_PCR Sequencing 4. DNA Sequencing of PCR Product RT_PCR->Sequencing Sequence_Analysis 5. Sequence Comparison to Wild-Type Sequencing->Sequence_Analysis Interpretation 6. Interpretation using Resistance Database Sequence_Analysis->Interpretation End Resistance Profile Report Interpretation->End

Caption: Workflow for HIV-1 Genotypic Resistance Testing.

This compound Resistance Pathways

Resistance to LPV/r can develop through the accumulation of mutations in the HIV-1 protease gene. Research suggests there may be divergent pathways to high-level LPV/r resistance.[15] One pathway involves the L76V mutation, while another is characterized by mutations like L90M and I54V.[15] The presence of specific mutations can impact the susceptibility to other protease inhibitors.

cluster_1 cluster_2 Wild_Type Wild-Type HIV Protease LPVr_Exposure LPV/r Treatment Pressure Wild_Type->LPVr_Exposure Resistance_Pathway_1 Pathway 1 LPVr_Exposure->Resistance_Pathway_1 Resistance_Pathway_2 Pathway 2 LPVr_Exposure->Resistance_Pathway_2 L76V L76V Mutation Resistance_Pathway_1->L76V L90M L90M Mutation Resistance_Pathway_2->L90M Q58E Q58E Mutation L76V->Q58E High_Level_Resistance High-Level LPV/r Resistance Q58E->High_Level_Resistance Leads to I54V I54V Mutation L90M->I54V I54V->High_Level_Resistance Leads to

References

Application Notes and Protocols for Long-Acting Injectable Formulations of Lopinavir/Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current and potential long-acting injectable (LAI) formulations for the antiretroviral combination of Lopinavir (B192967)/Ritonavir (B1064) (LPV/r). The information is intended to guide researchers in the development and characterization of novel LAI delivery systems for HIV treatment and prevention.

Introduction to Lopinavir/Ritonavir and the Rationale for Long-Acting Formulations

Lopinavir (LPV) is a potent protease inhibitor used in the treatment of HIV infection. It is co-formulated with a low dose of Ritonavir (RTV), which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing LPV's plasma concentrations and half-life. The standard oral formulation, available as tablets or a solution, requires daily administration, which can lead to challenges with patient adherence.[1]

Long-acting injectable formulations offer a promising alternative to daily oral therapy, with the potential to improve adherence, reduce pill burden, and enhance the quality of life for individuals with HIV. LAI formulations can provide sustained therapeutic drug concentrations for weeks or even months from a single injection. This is achieved by creating a depot at the injection site from which the drugs are slowly released into systemic circulation. Various technologies, including nanoparticles, in situ forming depots, and polymeric microspheres, are being explored to achieve this extended-release profile.

Nanoparticle-Based Long-Acting Injectable Formulations

Nanoparticle-based systems are a prominent approach for developing LAI formulations of LPV/r. These systems can enhance drug solubility, protect the drugs from degradation, and provide controlled release.

In Situ Self-Assembly Nanoparticles (ISNPs)

A novel approach involves the use of in situ self-assembly nanoparticles (ISNPs). This technology utilizes a mixture of a lipid (e.g., oleic acid) and a surfactant (e.g., D-α-Tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) - TPGS) that spontaneously forms drug-loaded nanoparticles upon contact with an aqueous environment, such as body fluids after injection.[2][3]

ParameterValueReference
Formulation Composition
Lopinavir (LPV)50 mg[1][2]
Ritonavir (RTV)12.5 mg[1][2]
Oleic Acid50 mg[1][2]
TPGS100 mg[1][2]
Physicochemical Properties
Particle Size167.8 ± 9.9 nm[2]
Polydispersity Index (P.I.)0.310 ± 0.024[3]
LPV Entrapment Efficiency98.9 ± 0.5%[2]
RTV Entrapment Efficiency98.7 ± 0.2%[2]
LPV Drug Loading (Theoretical)25%[2][4]
RTV Drug Loading (Theoretical)6.3%[2][4]
In Vitro Release (at 14 days)
Cumulative LPV Release~60%[5]
Cumulative RTV Release~40%[5]
In Vivo Pharmacokinetics (Rats)
LPV Cmax10.9 µg/mL[2]
LPV Tmax24 h[2]
LPV T1/223.0 h[2]
RTV Cmax0.7 µg/mL[2]
RTV Tmax3 h[2]
RTV T1/244.9 h[2]

Protocol 1: Preparation of LPV/r ISNP-Based Injection

Objective: To prepare a non-aqueous mixture that forms nanoparticles in situ upon injection.

Materials:

  • Lopinavir (LPV) powder

  • Ritonavir (RTV) powder

  • Oleic acid

  • D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS)

  • Sterile glass vials

  • Heating and stirring module (e.g., hot plate with magnetic stirrer)

  • Sterile weighing equipment

Procedure:

  • Under sterile conditions, accurately weigh 50 mg of LPV, 12.5 mg of RTV, 50 mg of oleic acid, and 100 mg of TPGS into a sterile glass vial.[1][2]

  • Heat the vial to 50°C while stirring for 10 minutes to ensure all components are completely melted and homogeneously mixed.[1][2]

  • Cool the mixture to room temperature. The resulting product is a viscous liquid/semi-solid that constitutes the ISNP-based injection formulation.[1][2]

  • Store the vials at room temperature until use.

Protocol 2: Characterization of LPV/r ISNPs

Objective: To characterize the physicochemical properties of the nanoparticles formed from the ISNP formulation.

A. Particle Size and Polydispersity Index (P.I.) Analysis

  • Reconstitute the ISNP-based injection by adding 1 mL of 0.9% NaCl solution to the vial and vortexing to form the LPV/r ISNPs.[2]

  • Dilute 100 µL of the resulting nanoparticle suspension with 1 mL of Milli-Q water.

  • Measure the particle size and P.I. using a dynamic light scattering (DLS) instrument at 25°C.[2]

B. Entrapment Efficiency (EE) and Drug Loading (DL)

  • To determine the amount of unentrapped drug, centrifuge the nanoparticle suspension using a membrane filtration device (e.g., Amicon Ultra-0.5 with a 100 kDa molecular weight cutoff).[3]

  • Analyze the filtrate for LPV and RTV concentration using a validated HPLC or LC-MS method.

  • To determine the total drug amount, dissolve a known amount of the ISNP-based injection in methanol (B129727) and analyze by HPLC/LC-MS.[3]

  • Calculate the EE% and DL% using the following formulas:

    • EE% = [(Total Drug - Unentrapped Drug) / Total Drug] x 100

    • DL% = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release profile of LPV and RTV from the ISNP formulation in a simulated physiological environment.

Materials:

  • LPV/r ISNP-based injection

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (e.g., with a 100 kDa MWCO) or a sample and separate method.

  • Incubator shaker set at 37°C

  • HPLC or LC-MS for drug quantification

Procedure (using a sample and separate method):

  • Disperse a known amount of the ISNP-based injection in a predetermined volume of pre-warmed PBS (pH 7.4) in a sealed container.

  • Place the container in an incubator shaker at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and daily thereafter for up to 14 days or longer), withdraw an aliquot of the release medium.

  • Separate the nanoparticles from the release medium by centrifugation through a filter device.

  • Analyze the filtrate for the concentration of released LPV and RTV using a validated HPLC or LC-MS method.

  • Calculate the cumulative percentage of drug released at each time point.

G cluster_prep Preparation of LPV/r ISNP Injection cluster_char Characterization cluster_release In Vitro Release weigh Weigh LPV, RTV, Oleic Acid, TPGS mix Heat (50°C) and Mix weigh->mix cool Cool to Room Temp mix->cool storage Store Formulation cool->storage reconstitute Reconstitute with Saline storage->reconstitute disperse Disperse in PBS (pH 7.4) storage->disperse dls DLS Analysis (Size, PDI) reconstitute->dls centrifuge Centrifugal Filtration reconstitute->centrifuge hplc_ee HPLC Analysis (EE, DL) centrifuge->hplc_ee incubate Incubate at 37°C disperse->incubate sample Sample at Time Points incubate->sample separate Separate Nanoparticles sample->separate hplc_release HPLC Analysis (Drug Concentration) separate->hplc_release

Caption: Workflow for the preparation and evaluation of LPV/r ISNPs.

TLC-ART 101: A Clinical-Stage Nanoparticle Formulation

The Targeted Long-Acting Combination Antiretroviral Therapy (TLC-ART) program has developed a lipid-based drug-combination nanoparticle (DcNP) formulation, TLC-ART 101, which includes LPV, RTV, and Tenofovir (TFV).[5][6] This formulation has undergone a first-in-human Phase 1 clinical trial.[5]

A key finding from the clinical study of TLC-ART 101 is that lopinavir concentrations in plasma were sustained for an extended period (up to 57 days), while ritonavir was cleared much more rapidly (within 3-7 days).[7] This suggests that for a long-acting injectable formulation that bypasses first-pass metabolism, the pharmacokinetic boosting effect of ritonavir may not be necessary.[7]

ParameterValueReference
Formulation Composition
Lopinavir (LPV)15.6 mg per 1.5 mL[8]
Ritonavir (RTV)4.2 mg per 1.5 mL[8]
Tenofovir (TFV)9.15 mg per 1.5 mL[8]
Formulation TypeLipid Nanoparticle[5]
Human Pharmacokinetics (Single Dose)
LPV Half-life33 days[5]
RTV Half-life1 day[5]
TFV Half-life4 days[5]
LPV Detectable Duration63 days[5]
RTV Detectable Duration4 days[5]
TFV Detectable Duration20 days[5]

Detailed protocols for the preparation of TLC-ART 101 are proprietary and not publicly available. However, the formulation is described as a lipid-based drug-combination nanoparticle (DcNP) suspension.[6] The development would likely involve high-energy processes such as high-pressure homogenization or microfluidics to produce nanoparticles with a controlled size distribution, followed by sterile filtration.

G cluster_oral Oral LPV/r cluster_lai LPV/r LAI (e.g., TLC-ART 101) oral_admin Oral Administration gi_tract GI Tract oral_admin->gi_tract first_pass First-Pass Metabolism (Liver) gi_tract->first_pass systemic_circ_oral Systemic Circulation first_pass->systemic_circ_oral first_pass->systemic_circ_oral Reduced LPV Concentration sc_injection Subcutaneous Injection depot Subcutaneous Depot sc_injection->depot lymphatics Lymphatic Uptake depot->lymphatics systemic_circ_lai Systemic Circulation lymphatics->systemic_circ_lai lymphatics->systemic_circ_lai Bypasses First-Pass Metabolism G cluster_injection Injection Phase cluster_formation Depot Formation in Body cluster_release Drug Release Phase injectable_sol Injectable Solution (LPV/r + Polymer + Solvent) solvent_exchange Solvent-Water Exchange injectable_sol->solvent_exchange polymer_precip Polymer Precipitation solvent_exchange->polymer_precip depot_formation Solid/Semi-solid Depot Forms polymer_precip->depot_formation drug_diffusion Drug Diffusion from Depot depot_formation->drug_diffusion polymer_degradation Polymer Degradation depot_formation->polymer_degradation sustained_release Sustained Drug Release drug_diffusion->sustained_release polymer_degradation->sustained_release

References

Application Notes and Protocols for Lopinavir/Ritonavir Oral Solution in Pediatric Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, quality control, and analysis of Lopinavir (B192967)/Ritonavir (B1064) (LPV/r) oral solutions intended for pediatric research. The information compiled is intended to guide the development of age-appropriate formulations to overcome the challenges associated with the commercially available oral solution, which include poor palatability and high concentrations of ethanol (B145695) and propylene (B89431) glycol.[1][2][3][4]

Formulation of Extemporaneous LPV/r Oral Suspension

The commercial LPV/r oral solution (Kaletra® or generic equivalents) contains 80 mg/mL lopinavir and 20 mg/mL ritonavir, but also includes approximately 42% (v/v) ethanol and 15% (w/v) propylene glycol, which are concerns for pediatric populations, especially neonates.[1][2][5][6] Extemporaneous compounding from tablets is a viable alternative to develop a more suitable formulation for pediatric studies.

Materials and Equipment
  • Lopinavir/Ritonavir tablets (e.g., Kaletra® 200 mg/50 mg)

  • Carboxymethylcellulose (CMC), 1% w/v solution in citrate (B86180) buffer (pH 4.2)

  • Mortar and pestle

  • Syringes (50 mL)

  • Female-female Luer-lock connector

  • Weighing balance

  • Purified water

  • Citric acid and sodium citrate for buffer preparation

Protocol for Compounding a 20 mg/mL Lopinavir and 5 mg/mL Ritonavir Suspension

This protocol is adapted from a study that developed a stable oral suspension from commercially available tablets.[7][8]

  • Prepare the Suspension Vehicle:

    • Prepare a citrate buffer solution with a pH of 4.2.

    • Disperse 1% w/v of carboxymethylcellulose (CMC) in the citrate buffer to create a viscous vehicle.

  • Tablet Trituration:

    • Using a mortar and pestle, crush the required number of this compound tablets to obtain a fine, homogenous powder.[7][8]

  • Suspension Preparation:

    • Accurately weigh the powdered tablets.

    • Transfer the weighed powder into a 50 mL syringe.

    • Draw 20 mL of the 1% CMC suspension vehicle into a second 50 mL syringe.

    • Connect the two syringes using a female-female Luer-lock connector.

    • Pass the powder and vehicle back and forth between the syringes approximately 20 times to ensure thorough mixing and a homogenous whitish suspension.[7][8]

    • The final concentration of this suspension will be 20 mg/mL of lopinavir and 5 mg/mL of ritonavir.[7][8]

  • Storage:

    • The prepared suspension should be stored in appropriate containers. Stability studies have shown that such a preparation is stable for at least two weeks at room temperature and under refrigeration (4°C).[7]

Quality Control and Stability Testing

It is crucial to assess the quality and stability of the extemporaneously prepared oral solution.

Physical Stability Assessment
  • Visual Inspection: Regularly inspect the suspension for any changes in color, odor, and for signs of phase separation or caking.

  • Particle Size Distribution: Analyze the particle size distribution of the suspended particles to ensure homogeneity and prevent sedimentation.[7][8]

Chemical Stability Assessment: HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to quantify the concentration of lopinavir and ritonavir and to detect any degradation products.[9][10][11][12][13]

2.2.1. Chromatographic Conditions

ParameterCondition 1[10]Condition 2[11]
Column Kromasil C18 (4.6 x 250mm, 5µm)Waters Reliant C8 (250 x 4.6 mm, 5 µ)
Mobile Phase Triethylamine (TEA) buffer (pH 4.0) and Methanol (65:35 v/v)Monobasic potassium phosphate (B84403) buffer and Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min1.5 mL/min
Detection UV at 227 nmUV at 215 nm
Retention Time (LPV) 2.079 min30.887 min
Retention Time (RTV) 4.045 min24.087 min
Linearity Range (LPV) 5-35 µg/mL12.5-37.5 µg/mL
Linearity Range (RTV) 5-35 µg/mL3.125-9.375 µg/mL

2.2.2. Sample Preparation for HPLC Analysis

  • Accurately weigh an aliquot of the oral suspension.

  • Dilute the sample with the mobile phase to a concentration within the validated linear range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Palatability and Taste-Masking

The poor taste of LPV/r is a significant barrier to adherence in children.[3]

Taste-Masking Strategies
  • Flavoring Agents: The addition of sweetening and flavoring agents to the extemporaneous formulation can improve its taste.

  • Administration with Food: Administering the oral solution with sweet or tangy foods such as chocolate syrup or peanut butter can help mask the bitter taste.

  • Numbing Taste Buds: Giving the child ice chips before administering the medication can numb the taste buds and improve tolerability.

Alternative Formulations

For pediatric studies, consider alternative formulations if available, as they are designed to be more palatable and avoid the excipient-related safety concerns of the oral solution.[2]

  • Oral Granules/Pellets: These can be sprinkled on soft food.

  • Tablets: For children who can swallow them, tablets are a good alternative.[6][14] Note that crushing LPV/r tablets is generally not recommended as it can significantly reduce drug exposure.[4]

Dosing and Administration in Pediatric Patients

Dosing of LPV/r in children is complex and should be based on body weight or body surface area (BSA).[5][6]

Dosing Recommendations for LPV/r Oral Solution
Age GroupRecommended Dosage (without concomitant efavirenz, nevirapine, or nelfinavir)
14 days to 6 months 16 mg/4 mg per kg twice daily, or 300 mg/75 mg per m² twice daily.[13]
6 months to 18 years 12 mg/3 mg per kg twice daily for children 7 to <15 kg. 10 mg/2.5 mg per kg twice daily for children 15 to 40 kg.[13] Or 230 mg/57.5 mg per m² twice daily.[13]

Note: The total daily dose should not exceed the adult dose of 400 mg/100 mg twice daily.[5]

Diagrams

experimental_workflow A Tablet Trituration (LPV/r 200/50 mg tablets) C Compounding of Suspension (Syringe-to-syringe mixing) A->C B Preparation of Suspension Vehicle (1% CMC in pH 4.2 Citrate Buffer) B->C D Physical Stability Assessment (Visual, Particle Size) C->D E Chemical Stability Assessment (HPLC Analysis) C->E F Final Oral Suspension (20 mg/mL LPV, 5 mg/mL RTV) D->F E->F hplc_analysis_workflow A Sample Collection (Aliquot of oral suspension) B Sample Preparation (Dilution with mobile phase) A->B C Filtration (0.45 µm syringe filter) B->C D HPLC Injection C->D E Data Acquisition & Analysis (Chromatogram, Peak Area) D->E F Quantification of LPV & RTV (Comparison to standards) E->F

References

Application Notes and Protocols for Genotyping Assays Detecting Lopinavir/Ritonavir Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir/Ritonavir (LPV/r) is a protease inhibitor combination therapy used in the management of Human Immunodeficiency Virus (HIV) infection. The emergence of drug resistance mutations in the HIV-1 protease gene can lead to treatment failure. Genotyping assays are crucial tools for identifying these mutations, guiding clinical decision-making, and informing the development of new antiretroviral drugs. These application notes provide detailed protocols and comparative data for three commonly used genotyping methods for the detection of LPV/r resistance mutations: Sanger sequencing, Next-Generation Sequencing (NGS), and Allele-Specific PCR.

This compound Resistance Mutations

Resistance to LPV/r is associated with the accumulation of specific mutations within the HIV-1 protease gene. While a number of mutations can contribute to resistance, several key mutations are frequently observed in patients experiencing virologic failure on LPV/r-containing regimens. These include major mutations that directly impact drug binding and accessory mutations that compensate for the fitness cost of the major mutations.

Table 1: Key HIV-1 Protease Mutations Associated with this compound Resistance

Mutation CategoryAmino Acid SubstitutionCodon ChangeRole in Resistance
Major I54VATA -> GTAReduces susceptibility to multiple protease inhibitors.[1]
M46I/LATG -> ATA/CTACommon in PI-experienced patients, reduces susceptibility.[1][2]
V82A/F/T/SGTT -> GCT/TTT/ACT/TCTSubstrate-cleft mutation reducing susceptibility to LPV.[2]
L76VTTA -> GTAIn combination with other mutations, significantly increases LPV resistance.[3]
Accessory L10F/I/R/VTTA -> TTT/ATT/AGA/GTAContributes to resistance in combination with other mutations.
K20M/RAAA -> ATG/AGGOften found with other mutations, associated with reduced susceptibility.
L24ITTA -> ATAContributes to resistance in the presence of other mutations.
F53LTTT -> TTAAssociated with reduced susceptibility in combination with other mutations.
L63PTTA -> CCAA common polymorphism that can contribute to resistance.
A71V/TGCA -> GTA/ACACompensatory mutation that can restore viral fitness.
I84VATA -> GTAA major PI resistance mutation that contributes to LPV resistance.[2]
L90MTTA -> ATGA major PI resistance mutation that contributes to LPV resistance.[3]

Genotyping Assays: A Comparative Overview

The choice of genotyping assay depends on the specific research or clinical question, required sensitivity, throughput, and cost considerations. Sanger sequencing has been the traditional standard, while NGS offers higher sensitivity for detecting minor variants. Allele-specific PCR is a targeted approach for detecting specific known mutations with high sensitivity.

Table 2: Performance Characteristics of Genotyping Assays for LPV/r Resistance Mutations

AssayPrincipleLimit of Detection (LoD)SensitivitySpecificityThroughputCost per Sample
Sanger Sequencing Dideoxy chain termination15-25% of the viral population[4][5][6]High for dominant variantsHighLow to MediumModerate
Next-Generation Sequencing (NGS) Massively parallel sequencingAs low as 1% of the viral population[7][8]High, especially for low-frequency variants[4][9]HighHighHigh (instrument), Moderate to Low (reagents)
Allele-Specific PCR Allele-specific primer extension<1% of the viral population[10]Very High for specific mutationsVery HighMedium to HighLow

Experimental Protocols

Protocol 1: Sanger Sequencing of the HIV-1 Protease Gene

This protocol describes the amplification and sequencing of the HIV-1 protease gene from plasma samples. It involves viral RNA extraction, reverse transcription PCR (RT-PCR), and a nested PCR to generate a specific amplicon for sequencing.

1. Viral RNA Extraction:

  • Extract viral RNA from 1 mL of plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Elute the RNA in 50 µL of RNase-free water.

2. One-Step RT-PCR (First Round):

  • Prepare the following reaction mix in a sterile, RNase-free tube:

    • 25 µL of 2x Reaction Mix

    • 1 µL of SuperScript III RT/Platinum Taq Mix

    • 1 µL of each outer primer (10 µM) (e.g., 5'PROT1 and 3'PROT1[11])

    • 10 µL of extracted viral RNA

    • Nuclease-free water to a final volume of 50 µL

  • Cycling Conditions:

    • Reverse Transcription: 50°C for 30 minutes

    • Initial Denaturation: 94°C for 2 minutes

    • 40 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 68°C for 1.5 minutes

    • Final Extension: 68°C for 5 minutes

3. Nested PCR (Second Round):

  • Prepare the following reaction mix:

    • 25 µL of 2x PCR Master Mix

    • 1 µL of each inner primer (10 µM) (e.g., 5'PROT2 and 3'PROT2[11])

    • 2 µL of the first-round PCR product

    • Nuclease-free water to a final volume of 50 µL

  • Cycling Conditions:

    • Initial Denaturation: 94°C for 2 minutes

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 58°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

4. PCR Product Purification and Sequencing:

  • Analyze 5 µL of the nested PCR product on a 1.5% agarose (B213101) gel to confirm amplification.

  • Purify the remaining PCR product using a commercial kit (e.g., QIAquick PCR Purification Kit, Qiagen).

  • Quantify the purified DNA.

  • Perform cycle sequencing using the inner primers and a BigDye Terminator v3.1 Cycle Sequencing Kit.

  • Purify the sequencing products and analyze them on an automated DNA sequencer.

5. Data Analysis:

  • Assemble and edit the raw sequence data using appropriate software (e.g., Sequencher).

  • Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations.

  • Interpret the resistance profile using a public database such as the Stanford University HIV Drug Resistance Database.

Protocol 2: Next-Generation Sequencing (NGS) of the HIV-1 Protease Gene

This protocol provides a general workflow for targeted NGS of the HIV-1 protease gene, allowing for the detection of low-frequency resistance mutations.

1. Viral RNA Extraction and RT-PCR:

  • Follow steps 1 and 2 from the Sanger sequencing protocol to generate the first-round RT-PCR product.

2. Nested PCR with Fusion Primers:

  • Design nested primers for the protease gene that include adapter sequences required for the specific NGS platform (e.g., Illumina).

  • Perform the nested PCR as described in the Sanger protocol, but with the fusion primers.

3. Library Preparation:

  • Purify the nested PCR product.

  • Quantify the amplicons and pool them in equimolar concentrations.

  • Perform library preparation according to the NGS platform's protocol (e.g., end-repair, A-tailing, and ligation of sequencing adapters with unique indices).

4. Sequencing:

  • Quantify the final library and load it onto the NGS instrument (e.g., Illumina MiSeq).

  • Perform sequencing according to the manufacturer's instructions.

5. Bioinformatic Analysis:

  • Demultiplex the sequencing reads based on the unique indices.

  • Perform quality control and trim low-quality reads and adapter sequences.

  • Align the reads to a reference HIV-1 protease sequence.

  • Call variants (mutations) and determine their frequencies.

  • Set a threshold for reporting low-frequency variants (e.g., >1%).[7][8]

  • Interpret the resistance profile using a specialized NGS analysis pipeline or the Stanford University HIV Drug Resistance Database.

Protocol 3: Allele-Specific PCR for the Detection of the V82A Mutation

This protocol describes a method for the specific detection of the V82A mutation in the HIV-1 protease gene, a key LPV/r resistance mutation.

1. Viral RNA Extraction and cDNA Synthesis:

  • Extract viral RNA as described in the Sanger protocol.

  • Synthesize cDNA using a reverse transcriptase and random hexamer primers or a gene-specific primer downstream of the protease gene.

2. Allele-Specific PCR:

  • Design two forward primers: one specific for the wild-type sequence at codon 82 (V, GTT) and one specific for the mutant sequence (A, GCT). The 3'-terminal nucleotide of the primer should correspond to the polymorphic site.

  • Design a common reverse primer.

  • To increase specificity, an additional mismatch can be introduced at the penultimate base of the allele-specific primers.[12]

  • Set up two separate PCR reactions for each sample, one with the wild-type specific primer and one with the mutant-specific primer.

  • Reaction Mix:

    • 12.5 µL of 2x SYBR Green PCR Master Mix

    • 1 µL of allele-specific forward primer (10 µM)

    • 1 µL of common reverse primer (10 µM)

    • 2 µL of cDNA

    • Nuclease-free water to a final volume of 25 µL

  • Cycling Conditions (Real-Time PCR):

    • Initial Denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing and Extension: 60°C for 1 minute

    • Melt curve analysis to verify product specificity.

3. Data Analysis:

  • The presence of an amplification signal in the reaction with the mutant-specific primer indicates the presence of the V82A mutation.

  • The relative abundance of the mutant can be estimated by comparing the Ct values of the wild-type and mutant reactions.

Visualizations

Experimental_Workflow_Sanger_Sequencing cluster_sample_prep Sample Preparation cluster_amplification Amplification cluster_sequencing Sequencing & Analysis Plasma Patient Plasma Sample RNA_Extraction Viral RNA Extraction Plasma->RNA_Extraction RT_PCR One-Step RT-PCR (Outer Primers) RNA_Extraction->RT_PCR Nested_PCR Nested PCR (Inner Primers) RT_PCR->Nested_PCR Purification PCR Product Purification Nested_PCR->Purification Sanger_Seq Sanger Sequencing Purification->Sanger_Seq Data_Analysis Data Analysis & Resistance Interpretation Sanger_Seq->Data_Analysis

Caption: Workflow for Sanger sequencing of the HIV-1 protease gene.

Experimental_Workflow_NGS cluster_sample_prep Sample Preparation cluster_amplification_library Amplification & Library Prep cluster_sequencing_analysis Sequencing & Analysis Plasma Patient Plasma Sample RNA_Extraction Viral RNA Extraction Plasma->RNA_Extraction RT_PCR One-Step RT-PCR RNA_Extraction->RT_PCR Nested_PCR_Fusion Nested PCR (Fusion Primers) RT_PCR->Nested_PCR_Fusion Library_Prep NGS Library Preparation Nested_PCR_Fusion->Library_Prep NGS Next-Generation Sequencing Library_Prep->NGS Bioinformatics Bioinformatic Analysis & Resistance Interpretation NGS->Bioinformatics

Caption: Workflow for Next-Generation Sequencing of the HIV-1 protease gene.

Signaling_Pathway_LPVr_Resistance cluster_drug_action Drug Action cluster_resistance_mechanism Resistance Mechanism LPVr This compound Inhibition Inhibition of Protease Activity LPVr->Inhibition Reduced_Binding Reduced LPV/r Binding Affinity LPVr->Reduced_Binding Reduced Inhibition Protease_WT Wild-Type HIV-1 Protease Protease_WT->Inhibition Immature_Virions Production of Immature, Non-infectious Virions Inhibition->Immature_Virions Protease_Mutant Mutant HIV-1 Protease (e.g., I54V, V82A) Protease_Mutant->Reduced_Binding Mature_Virions Production of Infectious Virions Reduced_Binding->Mature_Virions

Caption: Mechanism of this compound action and resistance.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lopinavir/Ritonavir Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Lopinavir/Ritonavir in in-vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Lopinavir and Ritonavir?

A1: Lopinavir and Ritonavir are both classified as poorly water-soluble drugs.[1][2] They exhibit limited solubility in aqueous buffers, which can lead to precipitation and inaccurate results in in-vitro assays. Their solubility is significantly better in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[3][4]

Q2: Why is Ritonavir often used in combination with Lopinavir?

A2: In clinical settings, Ritonavir is co-administered with Lopinavir to boost its bioavailability.[5] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing Lopinavir.[6][7] By inhibiting CYP3A4, Ritonavir increases the plasma concentration and prolongs the half-life of Lopinavir.[6] While this pharmacokinetic interaction is the primary reason for their combined use in vivo, researchers often use the combination in vitro to reflect the clinically relevant formulation.

Q3: My this compound solution is precipitating in the cell culture medium. What can I do?

A3: Precipitation in aqueous-based cell culture media is a common issue. Here are a few troubleshooting steps:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is as low as possible, typically below 0.5% or 0.1%, to minimize solvent-induced cytotoxicity and precipitation.

  • Serial Dilutions: Prepare a high-concentration stock solution in an appropriate organic solvent and then perform serial dilutions in your cell culture medium to reach the desired final concentration. This gradual dilution can sometimes prevent immediate precipitation.

  • Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the drug solution can sometimes help improve solubility.

  • Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable co-solvents or excipients if your experimental design allows. For example, polyethylene (B3416737) glycol 400 (PEG 400) has been shown to enhance the aqueous solubility of Lopinavir.[8] Another option is the use of cyclodextrins, which can form inclusion complexes with poorly soluble drugs and increase their aqueous solubility.[9][10]

Q4: What are the recommended solvents for preparing this compound stock solutions?

A4: For in-vitro use, DMSO and ethanol are the most commonly recommended solvents for preparing stock solutions of Lopinavir and Ritonavir.[3][4] Methanol can also be used for preparing analytical standards.[11]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of the drug in the culture medium, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visually inspect the culture wells for any signs of precipitation after adding the drug.

    • Prepare fresh dilutions for each experiment from a recently prepared stock solution.

    • Consider using a formulation with enhanced solubility, such as an amorphous solid dispersion or a co-crystal formulation, if available and appropriate for your study.[12][13]

    • Validate the concentration of this compound in your final working solution using an appropriate analytical method like HPLC.

Issue 2: Difficulty dissolving the powdered compound.
  • Possible Cause: The inherent poor solubility of the compounds.

  • Troubleshooting Steps:

    • Ensure you are using a high-purity organic solvent (e.g., DMSO, ethanol).

    • Use sonication or gentle warming (be cautious with temperature to avoid degradation) to aid dissolution.

    • Prepare a more dilute stock solution if you are struggling to dissolve the compound at a higher concentration.

Quantitative Data Summary

The following tables summarize the solubility of Lopinavir and Ritonavir in various solvents.

Table 1: Solubility of Lopinavir

SolventApproximate SolubilityReference
Ethanol20 mg/mL[3]
DMSO14 mg/mL[3]
Dimethyl formamide (B127407) (DMF)14 mg/mL[3]
Ethanol:PBS (pH 7.2) (1:4)0.2 mg/mL[3]
Water2.27 µg/mL[2]
PBS (pH 7.0)2.93 µg/mL[2]

Table 2: Solubility of Ritonavir

SolventApproximate SolubilityReference
Ethanol5 mg/mL[4]
DMSO15 mg/mL[4]
Dimethyl formamide (DMF)15 mg/mL[4]
DMSO:PBS (pH 7.2) (1:2)0.1 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for in-vitro experiments.

Materials:

  • Lopinavir powder

  • Ritonavir powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Accurately weigh the desired amount of Lopinavir and Ritonavir powder using a calibrated analytical balance. For a 4:1 Lopinavir to Ritonavir ratio (commonly used), you would weigh, for example, 40 mg of Lopinavir and 10 mg of Ritonavir.

  • Transfer the powders to a sterile microcentrifuge tube or vial.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of Lopinavir, add the appropriate volume of DMSO to the weighed powder).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is not recommended to store aqueous solutions for more than one day.[3][4]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Objective: To prepare a working solution of this compound in cell culture medium from a stock solution.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed, complete cell culture medium

  • Sterile polypropylene (B1209903) tubes

Methodology:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentration.

  • For example, to prepare a 10 µM working solution from a 10 mM stock solution, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • Gently mix the solution by inverting the tube after each dilution step. Avoid vigorous vortexing, which can cause foaming of the medium.

  • Use the freshly prepared working solution immediately for your experiments.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for this compound.

Lopinavir_Ritonavir_Mechanism Primary Mechanism of Action of this compound cluster_virus HIV-infected Cell cluster_drug Drug Action Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Immature Virion Immature Virion HIV Protease->Immature Virion Blocked Cleavage Infectious Virion Infectious Virion Lopinavir Lopinavir Lopinavir->HIV Protease Inhibition Ritonavir Ritonavir CYP3A4 CYP3A4 Ritonavir->CYP3A4 Inhibition CYP3A4->Lopinavir Metabolism

Caption: Lopinavir inhibits HIV protease, while Ritonavir boosts Lopinavir levels.

Off_Target_Signaling Potential Off-Target Effects of this compound This compound This compound Proteasome Proteasome This compound->Proteasome Inhibition ER Stress ER Stress This compound->ER Stress Induction Akt/PKB Pathway Akt/PKB Pathway This compound->Akt/PKB Pathway Inhibition mTOR Pathway mTOR Pathway ER Stress->mTOR Pathway Suppression Apoptosis Apoptosis ER Stress->Apoptosis Akt/PKB Pathway->mTOR Pathway Activation Cell Survival Cell Survival

Caption: this compound can induce ER stress and inhibit pro-survival pathways.

Experimental_Workflow Experimental Workflow for In Vitro Solubility Start Start Weigh Compound Weigh Compound Start->Weigh Compound Dissolve in Organic Solvent Dissolve in Organic Solvent Weigh Compound->Dissolve in Organic Solvent Prepare Stock Solution Prepare Stock Solution Dissolve in Organic Solvent->Prepare Stock Solution Serial Dilution in Media Serial Dilution in Media Prepare Stock Solution->Serial Dilution in Media Check for Precipitation Check for Precipitation Serial Dilution in Media->Check for Precipitation Add to Cells Add to Cells Incubate Incubate Add to Cells->Incubate Assay Readout Assay Readout Incubate->Assay Readout End End Assay Readout->End Check for Precipitation->Add to Cells No Troubleshoot Troubleshoot Check for Precipitation->Troubleshoot Yes Troubleshoot->Serial Dilution in Media

Caption: A logical workflow for preparing and using this compound in vitro.

References

Technical Support Center: Managing Drug-Drug Interactions with Lopinavir/Ritonavir in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lopinavir (B192967)/Ritonavir (B1064) (LPV/r).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Ritonavir causes drug-drug interactions (DDIs)?

A1: Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) isoenzyme, which is a major enzyme responsible for the metabolism of many drugs.[1][2][3][4][5][6][7][8][9][10] By inhibiting CYP3A4, ritonavir increases the plasma concentrations of co-administered drugs that are substrates of this enzyme, a process known as "boosting".[1][2][5][7][8][10] The mechanism of CYP3A4 inhibition by ritonavir is complex and involves multiple pathways, including the formation of a metabolic-intermediate complex (MIC), strong ligation to the heme iron of the enzyme, heme destruction, and covalent attachment of a reactive ritonavir intermediate to the CYP3A4 apoprotein.[6][11]

Q2: How does Lopinavir contribute to the overall DDI profile of Lopinavir/Ritonavir?

A2: Lopinavir is primarily a substrate of CYP3A4 and has much weaker inhibitory effects on this enzyme compared to ritonavir.[12] Its bioavailability is significantly increased when co-administered with ritonavir.[5][7][8][10] While lopinavir itself can contribute to mechanism-based inhibition of CYP3A4, the overwhelming majority of clinically significant DDIs associated with the combination are due to the potent inhibitory action of ritonavir.[12]

Q3: Are there other enzymes or transporters involved in this compound DDIs?

A3: Yes. Besides being a potent CYP3A4 inhibitor, ritonavir can also inhibit CYP2D6 to a lesser extent and induce other enzymes like CYP1A2, CYP2B6, CYP2C9, and CYP2C19 over time.[12] this compound can also interact with drug transporters such as P-glycoprotein (P-gp), an efflux transporter.[13][14][15] Lopinavir is a substrate of P-gp, and its transport can be inhibited by various substances.[13][14]

Q4: Where can I find quantitative data on the effect of this compound on other drugs?

A4: The FDA-approved prescribing information for this compound (Kaletra®) provides extensive tables summarizing the pharmacokinetic parameters of co-administered drugs in the presence of LPV/r.[1][2][4][16] These tables detail changes in AUC (Area Under the Curve), Cmax (maximum concentration), and Cmin (minimum concentration).

Troubleshooting Guides

In Vitro Experiments

Problem: I am observing higher-than-expected toxicity in my cell-based assay when co-incubating my test compound with this compound.

Possible Cause & Solution:

  • CYP3A4 Inhibition: Your test compound may be a substrate of CYP3A4. The presence of ritonavir is likely inhibiting its metabolism, leading to increased intracellular concentrations and subsequent toxicity.

    • Troubleshooting Step: Run a control experiment with your test compound and lopinavir alone (without ritonavir, if possible) to assess the baseline toxicity. Additionally, consider using a known, potent CYP3A4 inhibitor as a positive control to see if it replicates the effect.

  • Transporter Inhibition: Your compound might be a substrate for an efflux transporter like P-gp, which is being inhibited by LPV/r, leading to intracellular accumulation.

    • Troubleshooting Step: Use a specific P-gp inhibitor (e.g., verapamil (B1683045) or elacridar) in a separate experiment to see if it potentiates the toxicity of your compound to a similar extent as LPV/r.

Problem: My in vitro CYP3A4 inhibition assay with this compound is showing inconsistent results.

Possible Cause & Solution:

  • Pre-incubation Time: Ritonavir is a time-dependent inhibitor of CYP3A4. Insufficient pre-incubation time of LPV/r with the enzyme system (e.g., human liver microsomes) before adding the substrate can lead to an underestimation of the inhibitory potency.

    • Troubleshooting Step: Optimize the pre-incubation time. Perform a time-course experiment to determine the pre-incubation time at which maximum inhibition is achieved.

  • Ritonavir Concentration: The concentration of ritonavir required to achieve significant CYP3A4 inhibition is in the nanomolar to low micromolar range.

    • Troubleshooting Step: Ensure your concentration range for ritonavir is appropriate. The reported IC50 value for ritonavir's inhibition of CYP3A4 is in the range of 0.01-0.04 µM.[9]

Quantitative Data

Table 1: Effect of this compound on the Pharmacokinetic Parameters of Co-administered Drugs

Co-administered DrugDose of Co-administered Drug (mg)Dose of this compound (mg)nChange in AUCChange in CmaxChange in Cmin
Antiretrovirals
Efavirenz600 once daily533/133 twice daily12↑ 46%↑ 33%↑ 141%
Nevirapine200 twice daily400/100 twice daily11↓ 27%↓ 16%↓ 45%
Other Medications
Atorvastatin10 once daily400/100 twice daily12↑ 480%↑ 360%-
Ketoconazole200 once daily400/100 twice daily12↑ 210%↑ 120%-
Rifabutin150 every other day400/100 twice daily10↑ 400%↑ 250%-

Source: Adapted from Kaletra® (this compound) prescribing information. The direction of the arrow indicates an increase (↑) or decrease (↓) in the pharmacokinetic parameter.

Experimental Protocols

Protocol: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

Objective: To determine the inhibitory potential of a test compound on CYP3A4 activity in the presence of this compound.

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • This compound solution

  • Test compound solution

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system for analysis

Methodology:

  • Pre-incubation: Prepare a mixture of HLMs, this compound, and the test compound in the incubation buffer. Allow this mixture to pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for any time-dependent inhibition.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP3A4 probe substrate to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-15 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding a cold quenching solution.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolite formation in the presence and absence of the test compound and this compound. Determine the IC50 value for the inhibition of CYP3A4 activity.

Protocol: P-glycoprotein (P-gp) Efflux Assay in Caco-2 Cells

Objective: To assess whether a test compound is a substrate of the P-gp efflux transporter and to evaluate the inhibitory effect of this compound on this transport.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)

  • Test compound (radiolabeled or amenable to LC-MS/MS detection)

  • This compound solution

  • Known P-gp inhibitor (e.g., verapamil) as a positive control

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Scintillation counter or LC-MS/MS system

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports for approximately 21 days to allow for differentiation and formation of a polarized monolayer.

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical side of the Caco-2 cell monolayer. At various time points, collect samples from the basolateral side.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral side and collect samples from the apical side at various time points.

  • Inhibition Study: Repeat the transport experiments in the presence of this compound or a known P-gp inhibitor in the transport buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a scintillation counter (for radiolabeled compounds) or LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate of an efflux transporter. A reduction in the efflux ratio in the presence of this compound indicates inhibition of P-gp-mediated transport.

Visualizations

lopinavir_metabolism cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal_vein Portal Vein cluster_liver Hepatocyte Lopinavir (Oral) Lopinavir (Oral) Lopinavir_int Lopinavir Lopinavir (Oral)->Lopinavir_int Absorption CYP3A4_int CYP3A4 Lopinavir_int->CYP3A4_int Metabolism Pgp_int P-glycoprotein (Efflux) Lopinavir_int->Pgp_int Efflux Substrate Lopinavir_portal Lopinavir Lopinavir_int->Lopinavir_portal To Portal Vein Pgp_int->Lopinavir (Oral) Efflux Ritonavir_int Ritonavir Ritonavir_int->CYP3A4_int Inhibition Ritonavir_int->Pgp_int Inhibition Lopinavir_hep Lopinavir Lopinavir_portal->Lopinavir_hep CYP3A4_hep CYP3A4 Lopinavir_hep->CYP3A4_hep Metabolism Metabolites Inactive Metabolites CYP3A4_hep->Metabolites Ritonavir_hep Ritonavir Ritonavir_hep->CYP3A4_hep Potent Inhibition

This compound Metabolism and Transport Pathway

experimental_workflow start Start: Assess DDI Potential in_vitro In Vitro Screening (HLMs, Recombinant Enzymes) start->in_vitro cyp_inhibition CYP Inhibition Assay (e.g., CYP3A4) in_vitro->cyp_inhibition transporter_assay Transporter Assay (e.g., P-gp in Caco-2) in_vitro->transporter_assay positive_interaction Potential for Interaction? cyp_inhibition->positive_interaction transporter_assay->positive_interaction no_interaction Low Risk of DDI positive_interaction->no_interaction No in_vivo In Vivo Studies (Animal Models, Human PK) positive_interaction->in_vivo Yes clinical_recommendation Clinical DDI Management (Dose Adjustment, Contraindication) in_vivo->clinical_recommendation

Experimental Workflow for DDI Assessment

References

Technical Support Center: Optimizing Lopinavir/Ritonavir Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lopinavir (B192967)/Ritonavir (B1064) (LPV/r) in animal models.

Frequently Asked Questions (FAQs)

1. What is the rationale for using a combination of Lopinavir and Ritonavir?

Lopinavir is a potent HIV protease inhibitor, but it has poor bioavailability when administered alone due to extensive metabolism. Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing lopinavir. A sub-therapeutic dose of ritonavir is co-administered with lopinavir to boost its plasma concentration and enhance its therapeutic efficacy[1].

2. What are the common side effects of Lopinavir/Ritonavir observed in animal studies?

The most frequently reported side effects in both clinical and preclinical studies include gastrointestinal issues such as diarrhea and nausea. Other common adverse effects may include abdominal pain, vomiting, and skin rash, particularly in younger animals[2]. At higher doses, metabolic complications like hypertriglyceridemia, hypercholesterolemia, and insulin (B600854) resistance have been observed in mice[3][4]. In some cases, elevated liver enzymes (AST/ALT) and pancreatitis can occur[1][4].

3. How does food intake affect the bioavailability of this compound?

The oral bioavailability of this compound can be influenced by food. Taking the oral solution with food is generally recommended to enhance absorption[5][6]. Studies have shown that evening doses, likely associated with feeding, resulted in higher bioavailability of both lopinavir and ritonavir[7][8]. For tablet formulations, administration can be with or without food[5][6].

4. What are the known drug-drug interactions with this compound?

This compound can interact with other medications that are substrates of CYP3A and/or P-glycoprotein (P-gp)[2]. A significant interaction has been documented with rifampicin (B610482), an antitubercular agent, which can drastically reduce lopinavir concentrations[7][8][9]. Co-administration with drugs like efavirenz (B1671121) and nevirapine (B1678648) may also require dose adjustments[10][11].

5. Are there sex-dependent differences in the pharmacokinetics of this compound?

Yes, studies in rats have indicated that the pharmacokinetic profiles of lopinavir can differ between sexes. Female rats have shown higher plasma concentrations (AUC) of lopinavir compared to male rats[1].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or variable plasma concentrations of Lopinavir. Poor solubility of the drug formulation. Lopinavir is known for its poor aqueous solubility[12][13].- Utilize co-solvents or formulate as a lipid-based system to improve solubility. - Consider creating amorphous solid dispersions or cocrystals[12][14][15].
Improper drug administration. Incorrect oral gavage technique can lead to dosing errors.- Ensure personnel are well-trained in oral gavage procedures. - Verify the correct placement of the gavage needle.
Rapid metabolism. Insufficient ritonavir boosting.- Ensure the correct lopinavir to ritonavir ratio is used (typically 4:1). - Verify the stability of ritonavir in the formulation.
Animals exhibit signs of toxicity (e.g., severe diarrhea, weight loss, lethargy). Dosage is too high. - Reduce the dosage and monitor the animals closely. - Consider a dose-ranging study to determine the maximum tolerated dose in your specific animal model.
Vehicle-related toxicity. The vehicle used for drug delivery may be causing adverse effects.- Administer a vehicle-only control to a separate group of animals to assess for any vehicle-specific effects.
Difficulty in administering the oral solution due to palatability. Unpleasant taste of the formulation. The oral solution of LPV/r can be unpalatable[9].- For voluntary consumption studies, consider flavoring agents. - For oral gavage, this is less of a concern, but ensure rapid and efficient administration to minimize stress on the animal.
Precipitation of the drug in the formulation before or during administration. Poor solubility and stability of the formulation. - Prepare fresh formulations daily. - Ensure the drug remains in solution at the intended storage and administration temperatures. - Use appropriate solubilizing agents.

Data on this compound Dosage and Pharmacokinetics in Animal Models

Table 1: this compound Dosage in Rodent Studies

Animal Model Dosage (this compound in mg/kg) Route of Administration Study Focus Reference
Wistar Rats12.8/3.2, 38.4/9.6, 115.2/28.8Oral GavageEffects on pregnancy[16]
C57BL/6 Mice50/12.5 to 200/50Oral GavageMetabolic and neurologic effects[3]

Table 2: Pharmacokinetic Parameters of Lopinavir in Rats (Co-administered with Arbidol)

Group Cmax (ng/mL) AUC0–∞ (h·ng/mL)
LPV/r alone2336.4 ± 504.727985.1 ± 11314.6
LPV/r + Arbidol (B144133)3500.6 ± 749.637101.8 ± 10083.6
Data presented as mean ± SD.[1]

Table 3: Pharmacokinetic Parameters of Lopinavir and Ritonavir in Rhesus Monkeys

Analyte Cmax (µg/mL) Tmax (hr) AUC0–24 (µg*hr/mL)
Lopinavir10.312.0170.7
Ritonavir3.68.037.8
Data from a single monkey receiving LPV/r.[17]

Experimental Protocols

Protocol: Oral Gavage Administration of this compound in Mice

This protocol provides a general guideline. Researchers should adapt it based on their specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound formulation

  • Appropriate vehicle (e.g., a solution containing ethanol, propylene (B89431) glycol, and water)

  • Animal scale

  • Flexible plastic or stainless steel gavage needles (20-22 gauge for mice)

  • Syringes (1 mL)

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the required dose volume.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

  • Gavage Needle Preparation:

    • Select a gavage needle of the appropriate size. The tip should reach from the corner of the mouth to the last rib.

    • Fill the syringe with the calculated volume of the LPV/r formulation. The maximum volume should not exceed 10 mL/kg[18].

    • Expel any air bubbles from the syringe and needle.

  • Administration:

    • Hold the mouse in an upright position.

    • Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the correct position, slowly depress the syringe plunger to administer the formulation.

    • Withdraw the needle gently in the same direction it was inserted.

  • Post-Administration Monitoring:

    • Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as labored breathing or regurgitation[18].

    • Return the animal to its cage and monitor according to the experimental protocol.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Formulation Prepare LPV/r Formulation Dose_Calc Calculate Dose Based on Animal Weight Formulation->Dose_Calc Animal_Restraint Animal Restraint Dose_Calc->Animal_Restraint Oral_Gavage Oral Gavage Administration Animal_Restraint->Oral_Gavage Blood_Collection Blood Sample Collection at Predefined Time Points Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS LC-MS/MS Analysis for Drug Concentration Plasma_Separation->LC_MS PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study of this compound.

Troubleshooting_Logic Start Low Plasma Concentration Observed Check_Formulation Is the formulation clear and homogenous? Start->Check_Formulation Check_Gavage Was the oral gavage technique correct? Check_Formulation->Check_Gavage Yes Reformulate Reformulate to improve solubility. Check_Formulation->Reformulate No Check_Metabolism Is the LPV/r ratio correct? Check_Gavage->Check_Metabolism Yes Retrain Retrain personnel on gavage technique. Check_Gavage->Retrain No Verify_Ratio Verify drug ratio and stability. Check_Metabolism->Verify_Ratio No Re_run Re-run Experiment Check_Metabolism->Re_run Yes Reformulate->Re_run Retrain->Re_run Verify_Ratio->Re_run

Caption: Troubleshooting logic for unexpectedly low plasma concentrations.

References

Technical Support Center: Identifying and Mitigating Lopinavir/Ritonavir-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments involving Lopinavir (B192967)/Ritonavir (B1064) (LPV/r).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Lopinavir/Ritonavir-induced cytotoxicity in cell lines?

A1: this compound (LPV/r) induces cytotoxicity through several key mechanisms, primarily:

  • Endoplasmic Reticulum (ER) Stress: LPV/r can disrupt protein folding, leading to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[1][2][3][4] Prolonged ER stress can activate apoptotic pathways.[1][3]

  • Oxidative Stress: The drug combination has been shown to increase the production of Reactive Oxygen Species (ROS), leading to cellular damage.[5][6]

  • Mitochondrial Dysfunction: LPV/r can damage the mitochondrial network and induce mitochondrial DNA damage, impairing cellular energy metabolism and promoting apoptosis.[5][7][8]

  • Apoptosis: Ultimately, the cellular stress induced by LPV/r often leads to programmed cell death, which can be either caspase-dependent or caspase-independent.[5][6][9]

Q2: I am observing higher-than-expected cytotoxicity at low concentrations of LPV/r. What could be the cause?

A2: Several factors could contribute to this:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to LPV/r. It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line.

  • Compound Stability: Ensure that your LPV/r stock solutions are properly stored and that you are using freshly prepared dilutions for each experiment to avoid degradation products that might have higher toxicity.

  • Solvent Toxicity: Verify that the concentration of your solvent (e.g., DMSO) is not contributing to the observed cytotoxicity. Always include a vehicle control in your experimental setup.

  • Cell Culture Conditions: Suboptimal culture conditions, such as high cell density leading to nutrient depletion or low density causing cellular stress, can sensitize cells to drug treatment.

Q3: How can I mitigate LPV/r-induced cytotoxicity in my experiments without affecting my primary research question?

A3: Mitigation strategies depend on the specific cytotoxic mechanism you wish to counteract:

  • Antioxidants: To counteract oxidative stress, you can co-treat your cells with antioxidants like N-acetylcysteine (NAC).

  • ER Stress Inhibitors: Chemical chaperones such as 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can be used to alleviate ER stress.

  • Caspase Inhibitors: If apoptosis is confounding your results, broad-spectrum caspase inhibitors like Z-VAD-FMK can be used to block this pathway. However, be aware that this will not prevent cell death via other mechanisms like necrosis.

Q4: Can this compound interfere with common cytotoxicity assays?

A4: Yes, potential interferences should be considered:

  • MTT/XTT Assays: LPV/r could potentially interfere with cellular metabolic activity and the reductase enzymes responsible for converting the tetrazolium salts. It is advisable to validate your results with a different assay that measures a distinct cytotoxicity marker, such as an LDH assay which measures membrane integrity.

  • Fluorescent Probes: When using fluorescent probes for ROS or apoptosis detection, it's important to run controls to check for any intrinsic fluorescence of the drug compounds or their interaction with the dyes.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension between plating rows.
Uneven Drug Distribution Gently mix the plate after adding LPV/r to ensure uniform distribution in the wells. Avoid creating a concentration gradient.
Edge Effects Avoid using the outermost wells of the plate as they are prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Bubbles in Wells Inspect wells for bubbles after adding reagents. Bubbles can interfere with absorbance or fluorescence readings. Remove them with a sterile pipette tip.
Problem 2: Unexpectedly Low or No Cytotoxicity Observed
Possible Cause Recommended Solution
Inappropriate Drug Concentration Perform a wide-range dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the effective concentration range for your cell line.
Insufficient Incubation Time The cytotoxic effects of LPV/r may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint.
High Cell Seeding Density High cell density can lead to contact inhibition, reducing cell proliferation and drug sensitivity. Optimize the initial cell seeding density to ensure cells are in a logarithmic growth phase during treatment.
Compound Inactivity Verify the integrity of your LPV/r stock. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cell Lines

Cell LineLopinavir (µM)Ritonavir (µM)LPV/r Combination (µM)AssayIncubation Time (h)Reference
MT40.017--MTT-[10]
Vero E626.63>100---[11]
U-87 MG (Glioblastoma)--25-50 (significant ROS increase)H2DCFDA24[5][6]
769-P (Renal Cancer)~20>4040 LPV + 10 RTV (synergistic inhibition)MTS48[8][12]
UMUC-3 (Bladder Cancer)~15>4020 LPV + 40 RTV (synergistic inhibition)MTS48[8][12]

Table 2: Quantitative Effects of this compound on Cytotoxicity Markers

Cell LineTreatmentEffectFold/Percent ChangeAssayTime (h)Reference
U-87 MG25 µM & 50 µM LPV/rIncreased ROS ProductionSignificant IncreaseH2DCFDA24[5][6]
U-87 MG25 µM & 50 µM LPV/rIncreased ApoptosisSignificant IncreaseAnnexin V/PI24[5][6]
769-P40 µM LPV + 10 µM RTVIncreased ApoptosisSignificant IncreaseAnnexin V48[8]
UMUC-320 µM LPV + 40 µM RTVIncreased ApoptosisSignificant IncreaseAnnexin V48[8]
Human Endothelial CellsRitonavirIncreased CytotoxicityDose- and Time-DependentCell Proliferation/Cytotoxicity Assays-[8]
Human Endothelial CellsRitonavirMitochondrial DNA DamageSubstantial DamageLong PCR-[8]

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell metabolic activity as an indicator of viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Remove the old medium and add fresh medium containing various concentrations of LPV/r. Include vehicle-only and no-treatment controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Cytotoxicity Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[13]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]

Cellular Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Sterile PBS or HBSS

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with LPV/r as described previously. Include a positive control (e.g., H₂O₂) and a negative control.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells once with sterile PBS or HBSS. Add 100 µL of a 10-20 µM DCFH-DA working solution (prepared in serum-free medium or HBSS) to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove any extracellular probe.

  • Fluorescence Measurement: Add 100 µL of PBS or HBSS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[14]

Apoptosis Detection by Annexin V Staining

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells via flow cytometry.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with LPV/r in a culture dish or plate. After the desired incubation period, harvest both the adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]

Visualizations

LPV_r_Cytotoxicity_Pathway LPV_r This compound ER Endoplasmic Reticulum LPV_r->ER Mitochondria Mitochondria LPV_r->Mitochondria UPR Unfolded Protein Response (UPR) ER->UPR Protein Misfolding ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS ER_Stress ER Stress UPR->ER_Stress Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Damage Mitochondrial Damage Oxidative_Stress->Mito_Damage Mito_Damage->Apoptosis Caspases Caspase Activation Apoptosis->Caspases

Caption: Signaling pathways of LPV/r-induced cytotoxicity.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Concentration Verify LPV/r Concentration Start->Check_Concentration Check_Solvent Check Solvent Control Start->Check_Solvent Check_Cells Assess Cell Health & Density Start->Check_Cells Repeat_Experiment Repeat with Fresh Reagents Check_Concentration->Repeat_Experiment Check_Solvent->Repeat_Experiment Check_Cells->Repeat_Experiment Dose_Response Perform Dose-Response & Time-Course Repeat_Experiment->Dose_Response If problem persists Alternative_Assay Use an Orthogonal Cytotoxicity Assay Dose_Response->Alternative_Assay Investigate_Mechanism Investigate Specific Mechanisms (ROS, Apoptosis, ER Stress) Alternative_Assay->Investigate_Mechanism End Problem Identified/Characterized Investigate_Mechanism->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Mitigation_Strategies LPV_r_Toxicity LPV/r-Induced Cytotoxicity Oxidative_Stress Oxidative Stress LPV_r_Toxicity->Oxidative_Stress ER_Stress ER Stress LPV_r_Toxicity->ER_Stress Apoptosis Apoptosis LPV_r_Toxicity->Apoptosis NAC N-acetylcysteine (NAC) Oxidative_Stress->NAC Mitigated by PBA_TUDCA 4-PBA or TUDCA ER_Stress->PBA_TUDCA Mitigated by Z_VAD_FMK Z-VAD-FMK Apoptosis->Z_VAD_FMK Mitigated by

Caption: Logical relationships for mitigating cytotoxicity.

References

Troubleshooting poor bioavailability of Lopinavir in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor lopinavir (B192967) bioavailability in experimental models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of lopinavir inherently low in our experimental models?

A1: Lopinavir exhibits poor oral bioavailability primarily due to a combination of factors. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low intestinal permeability.[1][2] Key contributing factors include:

  • Poor Aqueous Solubility : Lopinavir is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[2][3][4]

  • Extensive First-Pass Metabolism : Lopinavir is extensively metabolized in both the intestine and the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5][6] This rapid metabolism significantly reduces the amount of active drug that reaches systemic circulation.

  • P-glycoprotein (P-gp) Efflux : Lopinavir is a substrate for the P-glycoprotein (P-gp) efflux transporter, which is highly expressed in the apical membrane of intestinal enterocytes.[6][7] P-gp actively pumps lopinavir back into the intestinal lumen, further limiting its net absorption.[7] Lopinavir is also a substrate for other efflux transporters like Multidrug Resistance-Associated Protein 1 (MRP1) and MRP2.[7][8]

Q2: We are not co-administering ritonavir (B1064). How crucial is it for achieving adequate lopinavir exposure?

A2: Co-administration with ritonavir is critical for achieving therapeutic plasma concentrations of lopinavir. Ritonavir is a potent inhibitor of CYP3A4, the primary enzyme responsible for lopinavir metabolism.[5][9] By inhibiting CYP3A4, ritonavir significantly reduces the first-pass metabolism of lopinavir, leading to a substantial increase in its plasma concentrations (15- to 20-fold higher) and overall exposure.[2][10] Without ritonavir, lopinavir is rapidly metabolized, resulting in very low and often sub-therapeutic bioavailability.[11]

Q3: Our in vivo pharmacokinetic data in rats show high variability between subjects. What could be the cause?

A3: High inter-subject variability in lopinavir pharmacokinetics is a known issue and can be attributed to several factors:

  • Formulation Performance : The dissolution and release characteristics of your lopinavir formulation can be highly variable, especially if it is not optimized for a poorly soluble drug.

  • Physiological Differences : Individual differences in gastric pH, gastrointestinal motility, and the expression levels of CYP3A4 and P-gp among the animals can lead to significant variations in drug absorption and metabolism.

  • Food Effect : The presence or absence of food can significantly impact lopinavir absorption.[12][13][14] Administering lopinavir with a moderate-fat meal can enhance its bioavailability and may help in reducing variability.[12][14] Ensure consistent feeding protocols across all experimental animals.

  • Gender Differences : Some studies in rats have shown gender-dependent differences in lopinavir pharmacokinetics, with female rats exhibiting higher exposure.[15]

Q4: Can the physical form of lopinavir in our formulation affect its bioavailability?

A4: Absolutely. The solid-state properties of lopinavir play a crucial role in its dissolution rate and subsequent absorption. Amorphous solid dispersions of lopinavir have been shown to significantly improve its dissolution and bioavailability compared to the crystalline form.[16] Crushing commercially available lopinavir/ritonavir tablets, which are formulated as a solid dispersion, can disrupt this amorphous state and may lead to decreased bioavailability.[17]

Troubleshooting Guides

Issue: Low Cmax and AUC in Pharmacokinetic Studies

Possible Cause 1: Poor Dissolution of Lopinavir Formulation

  • Troubleshooting Steps:

    • Characterize the solid state of your lopinavir raw material (e.g., using XRD or DSC) to confirm if it is crystalline.

    • Perform in vitro dissolution testing under biorelevant conditions (e.g., simulated gastric and intestinal fluids). Compare the dissolution profile of your formulation to a reference standard or a formulation known to have better performance.

    • Consider formulation enhancement strategies :

      • Amorphous Solid Dispersions : Prepare a solid dispersion of lopinavir with a suitable polymer (e.g., PVP/VA, Soluplus®).

      • Lipid-Based Formulations : Formulate lopinavir in a self-nanoemulsifying drug delivery system (SNEDDS) or other lipid-based carriers.

      • Nanoparticle Formulations : Reduce the particle size of lopinavir to the nano-range to increase the surface area for dissolution.

Possible Cause 2: Extensive Pre-systemic Metabolism and Efflux

  • Troubleshooting Steps:

    • Co-administer a CYP3A4 inhibitor : If not already included, incorporate ritonavir in your formulation or as a co-dosed agent. This is the most effective way to inhibit CYP3A4-mediated metabolism.

    • Include a P-gp inhibitor : While ritonavir also has some P-gp inhibitory effects, consider including a more specific P-gp inhibitor in your experimental design to assess the contribution of efflux to the poor bioavailability.

Issue: Inconsistent Results in Caco-2 Permeability Assays

Possible Cause 1: Poor Solubility of Lopinavir in Assay Buffer

  • Troubleshooting Steps:

    • Measure the solubility of lopinavir in the transport medium (e.g., HBSS).

    • Use a co-solvent (e.g., DMSO, up to 1%) to aid in solubilizing lopinavir, ensuring the final concentration of the co-solvent does not affect cell monolayer integrity.

    • Prepare a supersaturated solution if using an enabling formulation like a solid dispersion, but be mindful of potential precipitation during the assay.

Possible Cause 2: High Efflux Ratio Obscuring Apparent Permeability

  • Troubleshooting Steps:

    • Perform bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio significantly greater than 2 suggests active efflux.

    • Include a P-gp inhibitor (e.g., verapamil (B1683045) or ritonavir) in the transport medium to confirm if the efflux is P-gp mediated. A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm this.

Data Presentation

Table 1: Physicochemical Properties of Lopinavir

PropertyValueReference
Molecular FormulaC₃₇H₄₈N₄O₅[4]
Molecular Weight628.81 g/mol [3][4]
Melting Point124-127 °C[4]
Aqueous SolubilityPractically insoluble[2][3][4]
LogP~5.9[4]
Protein Binding98-99%[3]

Table 2: Pharmacokinetic Parameters of Lopinavir in Experimental Models (with Ritonavir)

Animal ModelDose (this compound)Cmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Reference
Rats (Male)50/12.5 mg/kg (oral)2.34 ± 0.50~427.99 ± 11.31[15]
Rhesus Monkeys400/100 mg (oral)10.312.0170.7[18]
Humans400/100 mg (oral, twice daily)9.8 ± 3.7~492.6 ± 36.7 (AUC₀₋₁₂)[2]

Experimental Protocols

In Vitro Dissolution Testing for Lopinavir Formulations
  • Apparatus : USP Apparatus 2 (Paddle).

  • Dissolution Medium : 900 mL of 0.1 N HCl or phosphate (B84403) buffer (pH 6.8) containing a surfactant (e.g., 0.5-2% Sodium Lauryl Sulfate or Tween 80) to ensure sink conditions.

  • Temperature : 37 ± 0.5 °C.

  • Paddle Speed : 50-75 rpm.

  • Procedure : a. Place the lopinavir formulation (e.g., capsule or tablet) in the dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm filter. e. Analyze the concentration of lopinavir in the samples using a validated HPLC method.[16][19]

Caco-2 Cell Permeability Assay
  • Cell Culture : Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity : Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[20]

  • Transport Buffer : Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4 (basolateral side) and pH 6.5-7.4 (apical side).

  • Procedure for Apical to Basolateral (A-B) Transport : a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the lopinavir solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate at 37 °C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with fresh buffer.

  • Procedure for Basolateral to Apical (B-A) Transport : a. Follow the same procedure as above but add the lopinavir solution to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis : Analyze the concentration of lopinavir in the samples using LC-MS/MS.

  • Calculation : Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.[21]

Visualizations

Lopinavir_Bioavailability_Challenges cluster_OralDose Oral Administration Lopinavir_Dose Lopinavir Formulation Dissolution Dissolution in GI Fluids Lopinavir_Dose->Dissolution 1. Dissolution Absorbed Absorption into Enterocyte Dissolution->Absorbed Metabolism CYP3A4 Metabolism Absorbed->Metabolism 3. First-Pass Metabolism Efflux P-gp Efflux Absorbed->Efflux 4. Efflux Systemic_Circulation Systemic Circulation (Reduced Bioavailability) Absorbed->Systemic_Circulation To Portal Vein Efflux->Dissolution Pumped back to lumen

Caption: Factors limiting the oral bioavailability of lopinavir.

Lopinavir_Troubleshooting_Workflow Start Start: Poor Lopinavir Bioavailability Observed Check_Formulation Is the formulation optimized for a BCS IV drug? Start->Check_Formulation Improve_Formulation Action: Improve Formulation (e.g., Solid Dispersion, Nanoparticles) Check_Formulation->Improve_Formulation No Check_Ritonavir Is Ritonavir co-administered? Check_Formulation->Check_Ritonavir Yes Improve_Formulation->Check_Ritonavir Add_Ritonavir Action: Co-administer Ritonavir Check_Ritonavir->Add_Ritonavir No Assess_Efflux Is P-gp efflux a significant contributor? Check_Ritonavir->Assess_Efflux Yes Add_Ritonavir->Assess_Efflux Add_Pgp_Inhibitor Action: Include P-gp inhibitor in experiments Assess_Efflux->Add_Pgp_Inhibitor Yes Review_Protocol Review Experimental Protocol (e.g., food effects, animal model) Assess_Efflux->Review_Protocol No Add_Pgp_Inhibitor->Review_Protocol End Re-evaluate Bioavailability Review_Protocol->End

Caption: A logical workflow for troubleshooting poor lopinavir bioavailability.

Lopinavir_Metabolism_Pathway Lopinavir Lopinavir CYP3A4 CYP3A4 Enzyme (in Liver & Intestine) Lopinavir->CYP3A4 Substrate Ritonavir Ritonavir Ritonavir->CYP3A4 Potent Inhibitor Metabolites Inactive Metabolites CYP3A4->Metabolites Metabolism Excretion Excretion Metabolites->Excretion

Caption: The role of Ritonavir in inhibiting CYP3A4-mediated metabolism of Lopinavir.

References

Lopinavir/Ritonavir Resistance Mutation Patterns: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding lopinavir (B192967)/ritonavir (LPV/r) resistance mutations. The information is presented in a practical, question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary mutations associated with lopinavir/ritonavir resistance?

A1: Resistance to this compound is complex and often involves the accumulation of multiple mutations in the HIV-1 protease gene. Key mutations frequently associated with LPV/r resistance include those at positions 82, 54, and 46.[1] Other significant mutations have been identified at positions 10, 20, 24, 33, 50, 53, 63, 71, 76, 84, and 90.[2][3] The presence of mutations at positions I54V, M46I, V82A, and L76V are among the most frequently observed in patients failing LPV/r-containing regimens.[4]

Q2: How do these mutations impact the efficacy of lopinavir?

A2: These mutations alter the structure of the HIV-1 protease enzyme, which is the target of lopinavir. These structural changes can reduce the binding affinity of lopinavir to the enzyme, thereby diminishing its inhibitory effect. The accumulation of multiple mutations generally leads to higher levels of resistance. For instance, a virus with 8 to 10 of these key mutations can exhibit a 44-fold or higher increase in the 50% inhibitory concentration (IC50) for lopinavir compared to the wild-type virus.[2]

Q3: What is the difference between genotypic and phenotypic resistance testing?

A3: Genotypic testing involves sequencing the HIV-1 protease gene to identify known resistance-associated mutations.[5] It is a widely used method due to its lower cost and faster turnaround time. Phenotypic testing, on the other hand, directly measures the susceptibility of the virus to a drug by culturing it in the presence of varying drug concentrations.[6] The result is typically reported as a "fold change" in the IC50 value compared to a wild-type reference strain. While more complex and expensive, phenotypic assays provide a direct measure of how mutations functionally impact drug susceptibility.

Q4: What are the clinical cut-offs for interpreting lopinavir phenotypic resistance?

A4: Phenotypic resistance is often categorized based on fold-change (FC) values. While specific cut-offs can vary between laboratories, a common interpretation suggests that a fold change of greater than 10 in the lopinavir IC50 is associated with resistance.[7] However, even modest fold changes can be clinically significant, and the interpretation should consider the patient's treatment history and the presence of specific mutations.

Troubleshooting Guides

Genotypic Resistance Assay

Problem: Poor quality sequencing data with high background noise or weak signal.

  • Possible Cause 1: Low template concentration. This is a primary reason for failed sequencing reactions.

    • Solution: Ensure that the starting viral RNA concentration is adequate. A plasma viral load of at least 500 to 1,000 copies/mL is generally required for successful amplification.[5] Quantify your extracted RNA and PCR products accurately before proceeding to the sequencing step.

  • Possible Cause 2: Poor quality DNA template. Contaminants in the DNA template can inhibit the sequencing reaction.

    • Solution: Ensure the DNA is of high quality with an A260/A280 ratio of approximately 1.8. Use appropriate cleanup kits to remove residual salts and primers from the PCR product before sequencing.[8]

  • Possible Cause 3: Primer design issues. A primer optimized for PCR may not be optimal for Sanger sequencing.

    • Solution: Design sequencing primers that are 18-24 base pairs in length with a GC content of 45-55% and an annealing temperature between 55-60°C.[9]

Problem: Ambiguous base calls (N's) in the sequence.

  • Possible Cause: Mixed template population. The presence of multiple viral variants (quasispecies) in the sample can lead to overlapping peaks in the chromatogram.

    • Solution: Review the chromatogram data using sequencing analysis software. If overlapping peaks are present, it may indicate a mixed population. While standard Sanger sequencing may not resolve minor variants, this information is still clinically relevant.

Phenotypic Resistance Assay

Problem: High variability in IC50 values between replicate experiments.

  • Possible Cause 1: Inconsistent virus stock. The titer and quality of the viral stock can significantly impact the results.

    • Solution: Prepare and titer the recombinant virus stock carefully. Use a consistent multiplicity of infection (MOI) for all experiments.

  • Possible Cause 2: Cell culture variability. The health and density of the target cells can affect viral replication and drug susceptibility.

    • Solution: Maintain consistent cell culture conditions, including cell passage number, density, and media composition. Regularly test for mycoplasma contamination.

Problem: No significant difference in IC50 between wild-type and mutant viruses, despite the presence of known resistance mutations.

  • Possible Cause: Inappropriate assay conditions. The drug concentrations used may not be in the optimal range to detect differences in susceptibility.

    • Solution: Perform a pilot experiment with a wide range of drug concentrations to determine the optimal dose-response range for your specific viral clones and cell line.

Quantitative Data Summary

The following tables summarize the impact of lopinavir resistance mutations on phenotypic susceptibility.

Table 1: Impact of the Number of Lopinavir Resistance Mutations on Fold Change in IC50

Number of LPV-Associated MutationsMedian Fold Change in Lopinavir IC50
0-30.8
4-52.7
6-713.5
8-1044.0

Data adapted from a study on viral isolates from protease inhibitor-experienced patients.[2]

Table 2: Association of Specific Protease Mutations with Lopinavir Fold Change Categories

Mutation PositionAssociated with >4-fold ChangeAssociated with >10-fold ChangeAssociated with >20-fold ChangeAssociated with >40-fold Change
10YesYesYesNo
20NoNoYesYes
53NoNoYesYes
54YesYes--
63YesYes--
71YesYes--
82YesYes--
84YesYes--

This table indicates mutations that are closely associated with reaching certain fold-change thresholds in lopinavir resistance.[2]

Table 3: Prevalence of Lopinavir Resistance in Treatment-Naïve vs. Treatment-Experienced Patients

Patient GroupPrevalence of High-Level Lopinavir Resistance
Treatment-NaïveNo high-level resistance observed
Treatment-Experienced2.62%

Data from a cross-sectional study in Mumbai, India.[10]

Experimental Protocols

Genotypic Resistance Assay Protocol (Sanger Sequencing)

This protocol outlines the key steps for determining the genotype of the HIV-1 protease gene.

  • Viral RNA Extraction:

    • Isolate viral RNA from patient plasma using a commercial viral RNA extraction kit. A minimum plasma viral load of 500-1000 copies/mL is recommended.

  • Reverse Transcription and PCR Amplification (RT-PCR):

    • Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and primers specific to the HIV-1 pol gene.

    • Amplify the protease gene region from the cDNA using a nested PCR approach to increase sensitivity and specificity.

  • PCR Product Purification:

    • Purify the nested PCR product to remove unincorporated dNTPs, primers, and enzymes. This can be done using spin columns or enzymatic cleanup reagents.

  • Cycle Sequencing:

    • Perform cycle sequencing using the purified PCR product as a template, a sequencing primer, and fluorescently labeled dideoxynucleotides (ddNTPs).

  • Sequencing Product Purification:

    • Purify the cycle sequencing product to remove unincorporated ddNTPs and salts.

  • Capillary Electrophoresis:

    • Separate the sequencing fragments by size using an automated capillary electrophoresis instrument.

  • Data Analysis:

    • Analyze the raw sequencing data to generate a consensus sequence of the protease gene.

    • Compare the patient-derived sequence to a wild-type reference sequence (e.g., HXB2) to identify mutations.

    • Interpret the resistance profile using a publicly available database such as the Stanford University HIV Drug Resistance Database.

Phenotypic Resistance Assay Protocol (Recombinant Virus Assay)

This protocol describes a common method for assessing phenotypic drug resistance.

  • Amplification of Patient-Derived Protease Gene:

    • Follow steps 1 and 2 of the Genotypic Resistance Assay Protocol to amplify the protease gene from patient plasma.

  • Cloning into Expression Vector:

    • Clone the amplified protease gene into a shuttle vector.

  • Co-transfection:

    • Co-transfect a permissive cell line (e.g., HEK293T) with the protease shuttle vector and a backbone plasmid that contains the rest of the HIV-1 genome but lacks the protease gene and includes a reporter gene (e.g., luciferase).

  • Virus Harvest:

    • Harvest the supernatant containing the recombinant virus particles 48-72 hours post-transfection.

  • Drug Susceptibility Assay:

    • In a 96-well plate, infect a target cell line (e.g., TZM-bl) with the recombinant virus in the presence of serial dilutions of lopinavir.

    • Include a no-drug control and a wild-type reference virus control.

  • Readout:

    • After 48-72 hours, measure the reporter gene activity (e.g., luciferase activity) to quantify viral replication.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) for both the patient-derived virus and the wild-type virus.

    • Determine the fold change in resistance by dividing the IC50 of the patient virus by the IC50 of the wild-type virus.

Visualizations

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Drug Action cluster_resistance Resistance Mechanism Gag_Pol Gag-Pol Polyprotein Protease HIV Protease Gag_Pol->Protease Cleavage Site Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins Processes Blocked_Protease Inhibited Protease Virion New Virion Assembly Mature_Proteins->Virion Lopinavir This compound Lopinavir->Protease Binds to active site Altered_Protease Altered Protease Structure Lopinavir->Altered_Protease Ineffective Binding Blocked_Protease->Gag_Pol Prevents Cleavage Mutations Protease Mutations (e.g., I54V, V82A) Mutations->Altered_Protease Reduced_Binding Reduced Lopinavir Binding Altered_Protease->Reduced_Binding Reduced_Binding->Gag_Pol Allows Cleavage

Caption: Mechanism of lopinavir action and resistance.

Genotypic_Assay_Workflow start Patient Plasma Sample rna_extraction 1. Viral RNA Extraction start->rna_extraction rt_pcr 2. RT-PCR Amplification (Protease Gene) rna_extraction->rt_pcr pcr_cleanup 3. PCR Product Cleanup rt_pcr->pcr_cleanup cycle_seq 4. Cycle Sequencing pcr_cleanup->cycle_seq seq_cleanup 5. Sequencing Cleanup cycle_seq->seq_cleanup cap_electro 6. Capillary Electrophoresis seq_cleanup->cap_electro data_analysis 7. Data Analysis & Interpretation cap_electro->data_analysis end Genotypic Resistance Report data_analysis->end

Caption: Workflow for HIV-1 genotypic resistance assay.

Phenotypic_Assay_Workflow start Patient Plasma Sample amplify 1. Amplify Protease Gene start->amplify clone 2. Clone into Vector amplify->clone transfect 3. Co-transfect Cells clone->transfect harvest 4. Harvest Recombinant Virus transfect->harvest infect 5. Infect Target Cells with Serial Drug Dilutions harvest->infect readout 6. Measure Viral Replication infect->readout analysis 7. Calculate IC50 & Fold Change readout->analysis end Phenotypic Resistance Report analysis->end

Caption: Workflow for HIV-1 phenotypic resistance assay.

References

Technical Support Center: Enhancing Lopinavir/Ritonavir Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analytical detection of Lopinavir (B192967) (LPV) and Ritonavir (B1064) (RTV). The focus is on improving analytical sensitivity, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the detection of Lopinavir and Ritonavir?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the simultaneous quantification of Lopinavir and Ritonavir in various biological matrices.[1][2][3] This technique offers high sensitivity and specificity, making it ideal for therapeutic drug monitoring and pharmacokinetic studies.[1][3]

Q2: What are the typical lower limits of quantification (LLOQ) for Lopinavir and Ritonavir using LC-MS/MS?

A2: The LLOQ can vary depending on the specific method, instrumentation, and biological matrix. However, highly sensitive methods have achieved LLOQs as low as 1 ng/mL for both Lopinavir and Ritonavir in matrices such as blood plasma, seminal plasma, and saliva.[4] Other reported LLOQs include 4.0 ng/mL in plasma, 0.2 ng/mL in ultrafiltrate, and 0.1 ng/cell pellet in peripheral blood mononuclear cells (PBMCs).[5] For tablet formulations, an LOQ of 10 ng/mL has been reported.[6]

Q3: What are "matrix effects" and how can they impact the analysis of Lopinavir and Ritonavir?

A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[7] In LPV/RTV analysis, components from biological samples can interfere with the ionization of the target analytes and their internal standards in the mass spectrometer's ion source.[7] This can lead to ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), which can negatively affect the accuracy and reproducibility of the results.[7]

Q4: How can I minimize matrix effects in my Lopinavir/Ritonavir LC-MS/MS assay?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Utilize robust sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[8][9]

  • Chromatographic Separation: Optimize the chromatographic conditions to separate Lopinavir and Ritonavir from co-eluting matrix components.[1]

  • Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as Lopinavir-d8, is highly recommended.[10][11] Since it co-elutes with the analyte and has similar ionization properties, it can effectively compensate for matrix effects.[10]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[7]

Q5: What is the role of Ritonavir in the co-formulation, and does it affect the analysis?

A5: Ritonavir is a pharmacokinetic enhancer that inhibits the CYP3A-mediated metabolism of Lopinavir, leading to increased plasma levels of Lopinavir.[1][3] In the analytical context, both drugs are typically quantified simultaneously. The presence of Ritonavir does not inherently complicate the analysis, but it is crucial to develop a method that can effectively separate and quantify both compounds.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal mass spectrometer settings. 2. Inefficient sample extraction and recovery. 3. Significant ion suppression due to matrix effects. 4. Degradation of analytes.1. Optimize MS parameters (e.g., ionization source voltage, gas flows, collision energy) by infusing a standard solution of LPV and RTV.[12] 2. Evaluate and optimize the sample preparation method (LLE or SPE) to ensure high and consistent recovery.[8] Use a suitable internal standard to monitor recovery. 3. Implement strategies to minimize matrix effects as described in the FAQ section.[7] 4. Ensure proper sample handling and storage to prevent degradation. Lopinavir is generally stable, but Ritonavir can degrade under certain conditions.[13][14]
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Variable injection volumes. 3. Uncompensated matrix effects. 4. Instability of the analytical system.1. Ensure consistent and precise execution of the sample preparation protocol. Use of an automated liquid handler can improve precision. 2. Check the autosampler for any issues and ensure the injection volume is consistent.[12] 3. Use a stable isotope-labeled internal standard (e.g., Lopinavir-d8) to compensate for variability.[10] 4. Equilibrate the LC-MS system thoroughly before running samples. Monitor system suitability throughout the analytical run.
Poor Peak Shape (e.g., Tailing, Splitting) 1. Column degradation or contamination. 2. Incompatible mobile phase or pH. 3. Sample solvent effects.1. Use a guard column and ensure proper sample cleanup to protect the analytical column. If necessary, wash or replace the column. 2. Optimize the mobile phase composition and pH. Chromatographic methods often use C8 or C18 stationary phases with acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).[1][6] 3. Ensure the sample solvent is compatible with the mobile phase. Ideally, the final sample extract should be dissolved in the mobile phase.
Carryover 1. Adsorption of analytes to the injector, column, or other parts of the LC system.1. Optimize the injector wash procedure, using a strong solvent to clean the needle and injection port between samples. 2. A gradient elution may help in washing the column more effectively.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the quantification of Lopinavir and Ritonavir.

Table 1: LC-MS/MS Methods for Lopinavir and Ritonavir Quantification in Biological Fluids

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
Lopinavir
Human Plasma50 - 20,0005085 - 115< 15~80-90
Human Plasma, Semen, Saliva1 - 2,0001> 850.1 - 15.373.5 - 118.4
Plasma UltrafiltrateN/A0.298.7 - 111.56.2 - 14.0N/A
PBMCsN/A0.1 (ng/cell pellet)98.7 - 111.56.2 - 14.0N/A
Ritonavir
Human Plasma20 - 3,0002085 - 115< 15~80-90
Human Plasma, Semen, Saliva1 - 2001> 850.4 - 12.874.4 - 126.2
Plasma UltrafiltrateN/A0.298.7 - 111.56.2 - 14.0N/A
PBMCsN/A0.1 (ng/cell pellet)98.7 - 111.56.2 - 14.0N/A

Data compiled from multiple sources.[4][5][8] N/A: Not Available.

Table 2: HPLC-UV Methods for Lopinavir and Ritonavir Quantification in Pharmaceutical Formulations

Linearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)
Lopinavir
40 - 36099.46< 0.70
8 - 48N/AN/A
40 - 200N/A< 2
Ritonavir
10 - 90100.81< 0.70
2 - 12N/AN/A
10 - 50N/A< 2

Data compiled from multiple sources.[13][15] N/A: Not Available.

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma by LC-MS/MS

This protocol provides a general methodology for the analysis of Lopinavir and Ritonavir in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution (e.g., Lopinavir-d8).

  • Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: A C18 or C8 reversed-phase column is commonly used.[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[1][6][11]

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used.

  • Ionization Mode: Positive electrospray ionization (ESI+).[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Lopinavir Transition: m/z 629.3 -> 447.4 (example)[6]

    • Ritonavir Transition: m/z 721.3 -> 296.2 (example)[16]

    • The specific m/z transitions should be optimized for the instrument being used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Lopinavir & Ritonavir calibration->quantification

Caption: General experimental workflow for this compound analysis by LC-MS/MS.

troubleshooting_logic start Low Signal Intensity check_ms Optimize MS Parameters? start->check_ms check_sample_prep Improve Sample Prep? check_ms->check_sample_prep No solution_ms Tune with Standard Infusion check_ms->solution_ms Yes check_matrix Address Matrix Effects? check_sample_prep->check_matrix No solution_sample_prep Optimize Extraction/Recovery check_sample_prep->solution_sample_prep Yes solution_matrix Use IS-d8, Dilute Sample check_matrix->solution_matrix Yes end Signal Improved check_matrix->end No solution_ms->end solution_sample_prep->end solution_matrix->end

Caption: Troubleshooting logic for low signal intensity in LPV/RTV analysis.

References

Technical Support Center: Addressing Variability in Lopinavir/Ritonavir Plasma Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lopinavir (B192967)/Ritonavir (B1064) (LPV/r). The information is designed to help address variability in plasma concentrations and navigate challenges during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of Lopinavir/Ritonavir in plasma samples.

Issue 1: Low Analyte Recovery During Sample Preparation

Question: We are experiencing low recovery of Lopinavir and/or Ritonavir from plasma samples during solid-phase extraction (SPE). What are the potential causes and solutions?

Answer:

Low recovery in SPE can be attributed to several factors. A systematic approach to troubleshooting is recommended:

Potential CauseRecommended Solution(s)
Improper Cartridge Conditioning Ensure the SPE cartridge (e.g., C18) is adequately conditioned with an appropriate solvent like methanol (B129727) to activate the stationary phase. This should be followed by an equilibration step with a solvent similar in composition to the sample loading solution.[1]
Sample Solvent Too Strong If the analyte is not retained on the column (breakthrough), the organic content of the sample solvent may be too high. Dilute the sample with an aqueous buffer or water to increase the affinity of lopinavir for the C18 stationary phase.[1]
Inadequate Elution If lopinavir remains on the cartridge after elution, the elution solvent may be too weak. Increase the percentage of the organic solvent (e.g., methanol or acetonitrile) in the elution solution or increase the volume of the elution solvent.[1]
Secondary Interactions Lopinavir may have secondary interactions with the sorbent material. Adjusting the pH of the wash or elution solvents can help disrupt these interactions and improve recovery.[1]
High Flow Rate High flow rates during sample loading or elution can lead to channeling and poor interaction with the sorbent. Ensure a slow and consistent flow rate throughout the SPE process.[1]
Analyte Degradation Lopinavir can be unstable under certain conditions. Ensure that samples are processed promptly and stored at appropriate temperatures.
Issue 2: High Variability in LC-MS/MS Signal

Question: Our LC-MS/MS analysis of this compound shows high variability in signal intensity and poor peak shape. What could be the cause?

Answer:

High variability and poor peak shape are often indicative of matrix effects, where co-eluting endogenous components from the plasma interfere with the ionization of the analytes.[2]

Potential CauseRecommended Solution(s)
Ion Suppression or Enhancement Matrix components can suppress or enhance the ionization of Lopinavir and Ritonavir. To diagnose this, perform a post-column infusion experiment to identify regions of ion suppression/enhancement.[2]
Suboptimal Sample Preparation Protein precipitation, while simple, may result in a less clean sample compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Consider optimizing your sample preparation method to better remove interfering substances. LLE is often effective at removing non-lipid matrix components.[2]
Inadequate Chromatographic Separation The analytes may be co-eluting with interfering matrix components. Optimize the HPLC/UPLC method by adjusting the mobile phase composition, gradient, or switching to a different column to improve separation.
Inconsistent Sample Preparation Variability in pipetting, extraction, or reconstitution steps can lead to inconsistent results. Where possible, use automated liquid handlers to minimize human error.
Instability of Internal Standard Ensure the stability of the stable isotope-labeled internal standard (e.g., Lopinavir-d8) during sample storage and processing.

Frequently Asked Questions (FAQs)

Factors Influencing this compound Plasma Concentrations

Q1: What is the primary mechanism by which Ritonavir affects Lopinavir plasma concentrations?

A1: Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][5][6][7] Lopinavir is primarily metabolized by CYP3A4.[3][4][8] By inhibiting this enzyme, Ritonavir significantly reduces the metabolism of Lopinavir, leading to higher plasma concentrations and a longer half-life, a concept known as "boosting".[3][4][5][6][7]

Q2: How do food and meals affect this compound absorption?

A2: Food, particularly a moderate-fat meal, can enhance the absorption of this compound, leading to increased plasma concentrations.[9] Taking the medication with food can also help to reduce inter-subject variability in drug exposure.[9]

Q3: What is the role of P-glycoprotein (P-gp) in Lopinavir disposition?

A3: Lopinavir is a substrate of the efflux transporter P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[10][11][12][13][14] P-gp is present in various tissues, including the intestines, and actively pumps Lopinavir out of cells, which can limit its absorption and intracellular accumulation.[10][12][14] Ritonavir can also inhibit P-gp, further contributing to increased Lopinavir concentrations.[10]

Q4: Can co-administration of other drugs affect this compound levels?

A4: Yes, drug-drug interactions are a significant source of variability. Drugs that induce CYP3A4 activity, such as certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) like efavirenz (B1671121) and nevirapine, can increase the metabolism of Lopinavir and decrease its plasma concentrations.[5][7] Conversely, drugs that inhibit CYP3A4 can further increase Lopinavir levels.[3]

Q5: Do genetic factors influence this compound plasma concentrations?

A5: Yes, genetic polymorphisms in genes encoding for drug-metabolizing enzymes and transporters can affect Lopinavir pharmacokinetics. Variations in the CYP3A4 and SLCO1B1 genes have been associated with variability in Lopinavir plasma concentrations.

Q6: How does patient age affect this compound plasma concentrations?

A6: Younger children can have a higher clearance of Lopinavir compared to adults, often necessitating higher doses to achieve similar drug exposures.

Analytical and Experimental Considerations

Q7: What are the recommended analytical methods for quantifying this compound in plasma?

A7: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity and selectivity.[2][15][16][17] High-performance liquid chromatography (HPLC) with UV detection is also a viable method.[18][19][20][21]

Q8: What are some key pre-analytical factors to consider when collecting plasma samples for this compound analysis?

A8: Pre-analytical variables are critical for accurate results. Key considerations include:

  • Timing of Blood Draw: For therapeutic drug monitoring (TDM), trough concentrations are typically measured just before the next dose.

  • Anticoagulant: Specify and consistently use the same anticoagulant (e.g., EDTA, heparin) as it can potentially influence results.

  • Sample Processing: Promptly separate plasma from whole blood by centrifugation to prevent ongoing cellular metabolism or drug distribution into red blood cells.

  • Storage: Store plasma samples frozen at -20°C or -80°C until analysis to ensure analyte stability.

  • Hemolysis: Avoid hemolysis (rupture of red blood cells) during sample collection and processing, as it can release intracellular components that may interfere with the assay or alter the measured plasma concentration.[22][23]

Q9: Why is a stable isotope-labeled internal standard, like Lopinavir-d8, recommended for LC-MS/MS analysis?

A9: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis. It has nearly identical physicochemical properties to the analyte but a different mass. This allows it to co-elute with the analyte and experience similar extraction efficiencies and matrix effects, thereby providing a more accurate correction for any variability during the analytical process.[15]

Quantitative Data Summary

The following table summarizes the impact of various factors on Lopinavir plasma concentrations based on published literature.

FactorEffect on Lopinavir Plasma ConcentrationReference
Co-administration with Ritonavir 15- to 20-fold increase[17]
Co-administration with Efavirenz or Nevirapine (NNRTIs) 39% decrease in trough concentration at standard dose[5]
Food (Moderate-fat meal) Enhanced absorption and increased plasma concentrations[9]
Pregnancy (Third Trimester vs. Postpartum) Reduced concentrations[9]
Weight 11% decrease per additional 10 kg[7]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Quantification of Lopinavir and Ritonavir in Human Plasma

This protocol is a representative example based on common methodologies.[2][15][17]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Lopinavir-d8).

  • Vortex briefly.

  • Add 150 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[15]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.

  • Transfer the supernatant to a clean vial for analysis.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[15]

  • Mobile Phase A: 0.1% formic acid in water.[15]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[15]

  • Flow Rate: 0.4 mL/min.[15]

  • Injection Volume: 5 µL.[15]

  • Column Temperature: 40 °C.[15]

  • Gradient: A suitable gradient to ensure separation of Lopinavir and Ritonavir from endogenous plasma components.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[2]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lopinavir: m/z 629.6 → 155.2[17]

    • Ritonavir: m/z 721.4 → 268.2[17]

    • Lopinavir-d8 (Internal Standard): m/z 637.6 → 454.4 (example)

4. Data Analysis

  • Integrate the peak areas for Lopinavir, Ritonavir, and the internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.[15]

Protocol 2: HPLC-UV Method for Simultaneous Quantification of Lopinavir and Ritonavir

This protocol is a representative example based on common methodologies.[18][19][21]

1. Sample Preparation (for Pharmaceutical Dosage Forms)

  • Weigh and finely powder twenty tablets.

  • Accurately weigh a portion of the powder equivalent to 200 mg of Lopinavir and 50 mg of Ritonavir and transfer to a 100 mL volumetric flask.

  • Add a suitable solvent (e.g., methanol) and sonicate for 15 minutes to dissolve the drugs.

  • Make up the volume with the mobile phase.

  • Filter the resulting solution through a 0.45 µm membrane filter.

  • Perform further dilutions with the mobile phase to achieve a concentration within the calibration range.

2. Chromatographic Conditions

  • HPLC System: An HPLC system with a UV-Vis detector.

  • Column: Xbridge C18 (250 mm × 4.6 mm, 3.5 µm).[18]

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and potassium dihydrogen phosphate (B84403) buffer (pH 3.5).[18]

  • Flow Rate: 1.1 mL/min.[18]

  • Detection Wavelength: 220 nm.[18]

  • Injection Volume: 20 µL.[18]

  • Column Temperature: 25°C.[18]

3. Data Analysis

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting peak area against the concentration of the standard solutions.

  • Determine the concentration of Lopinavir and Ritonavir in the sample from the calibration curve.

Mandatory Visualizations

Lopinavir_Metabolism cluster_absorption Gastrointestinal Tract cluster_metabolism Hepatocyte (Liver) LPV/r This compound (Oral) Enterocyte Enterocyte LPV/r->Enterocyte Absorption Intestinal_Lumen Intestinal Lumen Enterocyte->Intestinal_Lumen Efflux Portal_Vein Portal Vein Enterocyte->Portal_Vein To Liver Lopinavir Lopinavir Portal_Vein->Lopinavir CYP3A4 CYP3A4 Lopinavir->CYP3A4 Metabolism Systemic_Circulation Systemic Circulation Lopinavir->Systemic_Circulation Increased Bioavailability Pgp P-glycoprotein (Efflux Pump) Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition Metabolites Inactive Metabolites CYP3A4->Metabolites Pgp->Intestinal_Lumen Efflux

Caption: this compound Metabolic Pathway.

TDM_Workflow start Patient on LPV/r Therapy sample_collection Blood Sample Collection (Trough Level) start->sample_collection processing Plasma Separation (Centrifugation) sample_collection->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS or HPLC Analysis (Quantification of LPV/r) storage->analysis data_review Data Review and QC Check analysis->data_review interpretation Pharmacokinetic Interpretation (Compare to Therapeutic Range) data_review->interpretation Data OK report Generate TDM Report interpretation->report consult Clinical Consultation (Review with Physician) report->consult decision Dose Adjustment Decision consult->decision continue_dose Continue Current Dose decision->continue_dose Concentration in Range adjust_dose Adjust LPV/r Dose decision->adjust_dose Concentration Out of Range

Caption: Therapeutic Drug Monitoring (TDM) Workflow.

References

Refinement of Lopinavir/Ritonavir administration protocols for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the administration and analysis of Lopinavir (B192967)/Ritonavir (B1064) (LPV/r) for consistent experimental results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving Lopinavir/Ritonavir.

Question: Why are we observing high variability in Lopinavir plasma concentrations between subjects?

Answer: High inter-individual variability in Lopinavir plasma concentrations is a known issue. Several factors can contribute to this:

  • Food Effect: The administration of this compound with food can significantly impact its bioavailability. The oral solution should be administered with food to enhance absorption and lessen pharmacokinetic variability. Tablets may be taken with or without food.[1][2] Ensure your protocol strictly adheres to a consistent food administration schedule.

  • Coadministration with other drugs: Lopinavir is a substrate of the CYP3A isoenzyme.[3] Coadministration with drugs that induce or inhibit CYP3A4 can alter Lopinavir plasma concentrations. For instance, coadministration with efavirenz (B1671121) can lower Lopinavir concentrations.[4] A thorough review of all co-administered compounds is critical.

  • Formulation Differences: Different formulations (solution, capsules, tablets) have different bioavailability profiles. Ensure the same formulation is used consistently across all experimental arms.

  • Subject Demographics: While studies have shown that sex and race are not significant predictors of Lopinavir pharmacokinetics, body weight can have a minor effect, with lower body weights potentially associated with higher Lopinavir concentrations.[4][5]

Question: We are seeing lower than expected Lopinavir concentrations in our animal studies. What could be the cause?

Answer: Lower than expected Lopinavir concentrations can stem from several factors:

  • Incorrect Administration: For oral administration in animal models, ensure the formulation is appropriate for the species and that the full dose is administered. The oral solution contains alcohol (42%) and propylene (B89431) glycol, which should be considered for its potential effects on the animal model.[6]

  • Metabolism: Lopinavir is extensively metabolized by the liver's CYP3A enzymes.[3] The specific metabolic rate can vary between different animal species. Ritonavir is co-administered to inhibit this metabolism and "boost" Lopinavir levels.[3] Ensure the this compound ratio is appropriate for your animal model.

  • Drug-Drug Interactions: As with human studies, co-administered drugs can induce metabolic enzymes and reduce Lopinavir exposure. For example, co-administration of tenofovir (B777) has been shown to lower Lopinavir plasma exposure.[7]

  • Sample Handling and Analysis: Issues with sample collection, processing, or the analytical method itself can lead to erroneously low concentration readings. Review your bioanalytical protocol for any potential sources of error.

Question: Can we crush the this compound tablets for administration to animals?

Answer: Crushing this compound tablets is not recommended as it can significantly alter the pharmacokinetic profile of the drugs. A study in children showed that administration of crushed tablets resulted in a significant decrease in the area under the curve (AUC) and maximum concentration (Cmax) of lopinavir compared to whole tablets.[8] If a liquid formulation is required, it is best to use the commercially available oral solution.

Frequently Asked Questions (FAQs)

Q1: What is the role of Ritonavir in the this compound co-formulation?

A1: Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[9] Lopinavir is primarily metabolized by CYP3A4.[3] By inhibiting this enzyme, Ritonavir slows down the breakdown of Lopinavir, thereby increasing its plasma concentration and duration of action. This "pharmacokinetic boosting" allows for lower and less frequent dosing of Lopinavir.[2][10][11]

Q2: What are the key pharmacokinetic parameters of Lopinavir and Ritonavir?

A2: The pharmacokinetic parameters can vary based on the patient population and co-administered medications. The following table summarizes typical pharmacokinetic parameters.

ParameterLopinavirRitonavir
Half-life 5–6 hours[3]3–5 hours[3]
Time to Peak (Tmax) ~4 hours[3]~4 hours[3]
Protein Binding 98–99%[3]Not specified
Metabolism Primarily by CYP3A[3]Highly metabolized by CYP3A and CYP2D6[3]

Q3: Are there established bioanalytical methods for quantifying Lopinavir and Ritonavir in plasma?

A3: Yes, several validated bioanalytical methods are available. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection are the most common techniques.[10][11][12] LC-MS/MS offers high sensitivity and specificity for therapeutic drug monitoring.[11] Chromatographic separation is often achieved using C8 or C18 stationary phases.[10][11]

Q4: What are the known drug-drug interactions with this compound?

A4: Due to its potent inhibition of CYP3A4, this compound has numerous significant drug-drug interactions. Co-administration with drugs that are also metabolized by CYP3A4 can lead to dangerously elevated concentrations of those drugs. Conversely, drugs that induce CYP3A4 can decrease Lopinavir levels, potentially leading to a loss of efficacy. It is crucial to consult a comprehensive drug interaction database before co-administering any other compounds with this compound.

Experimental Protocols

Protocol 1: Quantification of Lopinavir and Ritonavir in Human Plasma using LC-MS/MS

This protocol is based on methodologies described in the literature.[13]

1. Sample Preparation (Protein Precipitation and Salting-Out Assisted Liquid-Liquid Extraction - SALLE)

  • To 50 µL of human plasma in a 96-well plate, add an internal standard solution.

  • Perform protein precipitation by adding an appropriate volume of acetonitrile (B52724).

  • Vortex and centrifuge the plate.

  • Transfer the supernatant to a new 96-well plate.

  • Perform a second protein precipitation step.

  • Add a salting-out agent (e.g., ammonium (B1175870) acetate) and an extraction solvent (e.g., ethyl acetate).

  • Vortex and centrifuge.

  • Transfer the organic layer to a new plate and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Analysis

  • LC Column: Agilent Zobax Extend-C18 Rapid Resolution HT column (1.8 µm, 2.1 mm x 30 mm) or equivalent.[13]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45, v/v) with 0.1% formic acid.[13]

  • Flow Rate: 0.5 mL/min.[13]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Lopinavir, Ritonavir, and the internal standard.

3. Data Analysis

  • Quantify the concentrations of Lopinavir and Ritonavir by comparing the peak area ratios of the analytes to the internal standard against a standard curve prepared in a blank matrix.

Visualizations

Lopinavir_Ritonavir_Interaction cluster_Liver Hepatocyte CYP3A4 CYP3A4 Enzyme Metabolites Inactive Metabolites CYP3A4->Metabolites Lopinavir Lopinavir Lopinavir->CYP3A4 Metabolism Systemic_Circulation Systemic Circulation (Increased Lopinavir Concentration) Lopinavir->Systemic_Circulation Increased Bioavailability Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition Lopinavir_Admin Oral Administration of this compound Lopinavir_Admin->Lopinavir Lopinavir_Admin->Ritonavir

Caption: this compound CYP3A4 Inhibition Pathway.

Experimental_Workflow start Start: Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer salle Salting-Out Assisted Liquid-Liquid Extraction supernatant_transfer->salle centrifugation2 Centrifugation salle->centrifugation2 evaporation Evaporation of Organic Layer centrifugation2->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_ms LC-MS/MS Analysis reconstitution->lc_ms_ms data_analysis Data Analysis and Quantification lc_ms_ms->data_analysis

Caption: Bioanalytical Workflow for LPV/r Quantification.

Troubleshooting_Variability start High Variability in Lopinavir Concentrations check_food Consistent Food Administration? start->check_food check_drugs Review Co-administered Drugs for CYP3A4 Interactions check_food->check_drugs Yes resolve_food Standardize Food Protocol check_food->resolve_food No check_formulation Consistent Formulation Used? check_drugs->check_formulation Yes resolve_drugs Identify and Mitigate Drug Interactions check_drugs->resolve_drugs No check_demographics Assess Impact of Body Weight check_formulation->check_demographics Yes resolve_formulation Ensure Uniform Formulation check_formulation->resolve_formulation No resolve_demographics Stratify Analysis by Weight check_demographics->resolve_demographics Potential Factor

References

Impact of food on Lopinavir/Ritonavir absorption in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of food on Lopinavir (B192967)/Ritonavir (B1064) (LPV/r) absorption in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of food on the absorption of lopinavir/ritonavir in preclinical species?

A1: Based on clinical data and preclinical insights, food, particularly a moderate-to-high fat meal, is expected to enhance the oral bioavailability of lopinavir. For the oral solution and soft-gelatin capsule formulations, administration with a moderate-fat meal has been shown to significantly increase both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) of lopinavir.[1][2] The effect on ritonavir's absorption is less pronounced and can be variable.[2]

The underlying mechanism for this positive food effect is multifactorial. It is thought to involve increased solubilization of the poorly water-soluble lopinavir in the presence of dietary lipids and bile salts, as well as a potential delay in gastric emptying, which allows for a longer absorption window in the small intestine. In vitro studies using simulated intestinal fluids have demonstrated that both lopinavir and ritonavir have greater solubility in fed-state simulated intestinal fluid (FeSSIF) compared to fasted-state simulated intestinal fluid (FaSSIF).[3]

Q2: How can I model the food effect on this compound absorption in a preclinical setting?

A2: A preclinical canine model using beagle dogs has been proposed as a method to predict the potential for a food effect in humans.[4][5] This model involves administering the drug to fasted animals and to animals that have been fed a standardized meal. While high-fat dog food did not consistently predict the human food effect, administering a 50g aliquot of the standard high-fat meal recommended by the FDA for human food-effect studies showed the closest qualitative agreement with human data.[5]

Additionally, in vitro dissolution studies using biorelevant media can provide valuable insights. Comparing the dissolution profile of this compound formulations in FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) can help predict how the formulation will behave in the fasted and fed states in vivo.[3][6][7][8][9]

Q3: What are the key parameters to measure in a preclinical food effect study for this compound?

A3: The primary pharmacokinetic parameters to determine are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). An increase in these parameters in the fed state compared to the fasted state indicates a positive food effect. The time to reach maximum concentration (Tmax) should also be recorded, as food can delay gastric emptying and thus increase the Tmax.

Troubleshooting Guide

Issue 1: High variability in this compound plasma concentrations in my animal studies.

High inter-individual variability in the pharmacokinetics of lopinavir and ritonavir is a known issue.[10]

Possible Causes & Solutions:

  • Formulation: The physical form of the drug can significantly impact absorption. Ensure consistent and appropriate formulation for the chosen animal model. For example, crushing tablets can lead to significantly lower exposure.[11][12] If using a suspension, ensure it is homogenous.

  • Food Intake: Even small variations in food intake or the timing of dosing relative to feeding can alter absorption. For fasted studies, ensure a consistent and adequate fasting period (typically overnight). For fed studies, standardize the meal type, size, and the time of administration relative to dosing.

  • Gavage Technique: Improper oral gavage technique can lead to stress, which can affect gastrointestinal physiology, or incorrect dose administration. Ensure all personnel are properly trained and consistent in their technique.

  • Animal Health: Underlying health issues in individual animals can affect drug metabolism and absorption. Monitor animal health closely throughout the study.

Issue 2: My in vitro dissolution results in simulated intestinal fluids do not correlate with my in vivo findings.

Possible Causes & Solutions:

  • Biorelevant Media Preparation: The composition of FaSSIF and FeSSIF is complex. Ensure that the media are prepared correctly according to established protocols, as variations in the concentration of bile salts and lecithin (B1663433) can significantly impact the solubilizing capacity of the media.[8]

  • Formulation Behavior: The formulation may behave differently in the dynamic in vivo environment compared to a static in vitro dissolution setup. Consider more advanced in vitro models that incorporate aspects like absorption compartments (e.g., Caco-2 cells) to better mimic the gastrointestinal tract.

  • Precipitation: Lopinavir is poorly soluble and may precipitate out of solution in the gastrointestinal tract. Standard dissolution tests may not capture this phenomenon. Techniques like solvent-shift methods or fiber-optic probes can be used to monitor for supersaturation and precipitation.

Data Presentation

Table 1: Impact of Food on Lopinavir Pharmacokinetics (Clinical Data)

FormulationMeal TypeChange in Lopinavir AUCChange in Lopinavir CmaxReference
Soft-Gelatin CapsuleModerate-Fat↑ 48%↑ 23%[1][2]
Soft-Gelatin CapsuleHigh-Fat↑ 97%↑ 43%[1]
Oral SolutionModerate-Fat↑ 80%↑ 54%[1][2][13]
Oral SolutionHigh-Fat↑ 130%↑ 56%[1][13]
TabletHigh-Fat↓ 14%↓ 14%[14][15][16]

Table 2: Impact of Food on Ritonavir Pharmacokinetics (Clinical Data)

FormulationMeal TypeChange in Ritonavir AUCChange in Ritonavir CmaxReference
TabletHigh-Fat↓ 29%↓ 29%[14][15]

Experimental Protocols

Canine Food Effect Model

This protocol is adapted from preclinical studies aimed at predicting human food effect.[5]

  • Animal Model: Male beagle dogs.

  • Housing: Animals are housed individually with free access to water.

  • Fasted State Protocol:

    • Animals are fasted overnight prior to dosing.

    • This compound formulation is administered via oral gavage.

    • Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Plasma is separated and stored frozen until analysis.

  • Fed State Protocol:

    • Following an overnight fast, animals are given a standardized high-fat meal (e.g., 50g of the FDA standard meal).

    • The this compound formulation is administered within 30 minutes of the meal being consumed.

    • Blood sampling and processing are performed as in the fasted state protocol.

  • Washout Period: A washout period of at least one week is allowed between the fasted and fed state treatments in a crossover study design.

  • Bioanalysis: Plasma concentrations of lopinavir and ritonavir are determined using a validated LC-MS/MS method.

In Vitro Dissolution in Biorelevant Media

This protocol is based on standard methods for assessing formulation dissolution in simulated physiological fluids.[6][7][8][9]

  • Media Preparation:

    • FaSSIF (Fasted State Simulated Intestinal Fluid): Prepare according to published formulations, typically containing sodium taurocholate and lecithin in a phosphate (B84403) buffer at pH 6.5.

    • FeSSIF (Fed State Simulated Intestinal Fluid): Prepare according to published formulations, with higher concentrations of sodium taurocholate and lecithin in an acetate (B1210297) or maleate (B1232345) buffer at a lower pH (around 5.0-5.8) to mimic the postprandial state.

  • Dissolution Apparatus: Use a standard USP dissolution apparatus (e.g., Apparatus 2, paddle).

  • Procedure:

    • Pre-warm the dissolution medium (FaSSIF or FeSSIF) to 37°C.

    • Add the this compound formulation to the dissolution vessel.

    • Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes).

    • Filter the samples immediately using a suitable syringe filter (e.g., 0.45 µm PTFE).

  • Analysis: Analyze the concentration of lopinavir and ritonavir in the filtered samples using a validated HPLC or LC-MS/MS method.

Visualizations

Food_Effect_Mechanism cluster_oral_admin Oral Administration cluster_fasted Fasted State cluster_fed Fed State LPV/r_Formulation This compound Formulation Low_Solubility Low Aqueous Solubility LPV/r_Formulation->Low_Solubility In Fasted State Food_Intake Food Intake (High-Fat Meal) LPV/r_Formulation->Food_Intake With Food Low_Absorption Limited Absorption Low_Solubility->Low_Absorption Low_Bioavailability Low Bioavailability Low_Absorption->Low_Bioavailability Increased_Bile_Salts Increased Bile Salt and Lipid Secretion Food_Intake->Increased_Bile_Salts Delayed_Gastric_Emptying Delayed Gastric Emptying Food_Intake->Delayed_Gastric_Emptying Micellar_Solubilization Micellar Solubilization Increased_Bile_Salts->Micellar_Solubilization Increased_Absorption Enhanced Absorption Micellar_Solubilization->Increased_Absorption Delayed_Gastric_Emptying->Increased_Absorption Increased_Bioavailability Increased Bioavailability Increased_Absorption->Increased_Bioavailability Preclinical_Food_Effect_Workflow Start Start: Food Effect Study Animal_Model Select Animal Model (e.g., Beagle Dogs) Start->Animal_Model Crossover_Design Crossover Study Design Animal_Model->Crossover_Design Fasted_Arm Fasted State Arm Crossover_Design->Fasted_Arm Fed_Arm Fed State Arm Crossover_Design->Fed_Arm Overnight_Fast Overnight Fast Fasted_Arm->Overnight_Fast Standard_Meal Administer Standardized High-Fat Meal Fed_Arm->Standard_Meal Dose_Admin_Fasted Administer LPV/r Overnight_Fast->Dose_Admin_Fasted Blood_Sampling_Fasted Serial Blood Sampling Dose_Admin_Fasted->Blood_Sampling_Fasted PK_Analysis_Fasted Pharmacokinetic Analysis (AUC, Cmax, Tmax) Blood_Sampling_Fasted->PK_Analysis_Fasted Comparison Compare Fed vs. Fasted PK Parameters PK_Analysis_Fasted->Comparison Dose_Admin_Fed Administer LPV/r Standard_Meal->Dose_Admin_Fed Blood_Sampling_Fed Serial Blood Sampling Dose_Admin_Fed->Blood_Sampling_Fed PK_Analysis_Fed Pharmacokinetic Analysis (AUC, Cmax, Tmax) Blood_Sampling_Fed->PK_Analysis_Fed PK_Analysis_Fed->Comparison Conclusion Conclusion on Food Effect Comparison->Conclusion

References

Validation & Comparative

Lopinavir/Ritonavir: A Comparative Efficacy Analysis Against Other Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of clinical data reveals the comparative efficacy of Lopinavir (B192967)/Ritonavir (B1064) (LPV/r) against other leading protease inhibitors (PIs) in the management of HIV-1 infection. This guide synthesizes findings from key clinical trials, offering researchers, scientists, and drug development professionals a detailed comparison of virologic and immunologic outcomes, alongside insights into the methodologies of these pivotal studies.

Executive Summary

Lopinavir/ritonavir, a co-formulated protease inhibitor, has long been a cornerstone of antiretroviral therapy. However, the landscape of HIV treatment has evolved with the introduction of newer agents. This guide provides a head-to-head comparison of LPV/r with other ritonavir-boosted PIs, including Atazanavir (B138) (ATV/r), Darunavir (DRV/r), Fosamprenavir (FPV/r), and Tipranavir (TPV/r), focusing on key efficacy and safety endpoints from major clinical trials.

Comparative Efficacy of Protease Inhibitors

The following tables summarize the virologic and immunologic responses from significant clinical trials comparing this compound with other protease inhibitors in both treatment-naive and treatment-experienced patient populations.

Table 1: Virologic Response in Treatment-Naive Patients
Clinical TrialTreatment ArmsDurationVirologic Suppression (HIV-1 RNA <50 copies/mL)Key Findings
ARTEMIS Darunavir/r 800/100 mg once daily vs. Lopinavir/r 800/200 mg total daily dose96 weeksDRV/r: 79% LPV/r: 71%[1]Darunavir/r demonstrated a significantly better virologic response than Lopinavir/r.[1] The difference was more pronounced in patients with a baseline viral load above 100,000 copies/mL.[1]
CASTLE Atazanavir/r 300/100 mg once daily vs. Lopinavir/r 400/100 mg twice daily96 weeksATV/r: 67% (women), 77% (men) LPV/r: 63% (women), 71% (men)[2]Atazanavir/r was non-inferior to Lopinavir/r, with higher virological response rates, driven by a lower discontinuation rate in the atazanavir/r group.[2]
KLEAN Fosamprenavir/r 700/100 mg twice daily vs. Lopinavir/r 400/100 mg twice daily48 weeksFPV/r: 66% LPV/r: 65%[3]Fosamprenavir/r was non-inferior to Lopinavir/r in antiviral efficacy.[3][4][[“]]
Trial 1182.33 Tipranavir/r 500/200 mg twice daily vs. Lopinavir/r 400/100 mg twice daily48 weeksTPV/r regimens were non-inferior to LPV/r.[6]All treatment groups had similar 48-week treatment responses.[6]
Table 2: Virologic Response in Treatment-Experienced Patients
Clinical TrialTreatment ArmsDurationVirologic Suppression (HIV-1 RNA <50 copies/mL)Key Findings
TITAN Darunavir/r 600/100 mg twice daily vs. Lopinavir/r 400/100 mg twice daily48 weeksDRV/r: 71% LPV/r: 60%[7]Darunavir/r was superior to Lopinavir/r in treatment-experienced patients.[7][8]
RESIST Tipranavir/r vs. Lopinavir/r24 weeksTPV/r: 40% (≥1 log10 reduction) LPV/r: 21% (≥1 log10 reduction)[9]Tipranavir/r showed a better virologic response in patients with virus exhibiting reduced susceptibility to Lopinavir/r.[9]
BMS AI424-043 Atazanavir 400 mg once daily vs. Lopinavir/r 400/100 mg twice daily48 weeksATV: -1.59 log10 copies/mL reduction LPV/r: -2.02 log10 copies/mL reduction[10]This compound resulted in a significantly greater reduction in HIV RNA than unboosted atazanavir.[10]
Table 3: Immunologic Response and Discontinuation Rates
Clinical TrialTreatment ArmsMedian CD4+ Cell Count Increase from BaselineDiscontinuation Rate Due to Adverse Events
ARTEMIS (96 weeks) Darunavir/r vs. Lopinavir/rDRV/r: Not specified LPV/r: Not specifiedDRV/r: 4% LPV/r: 9%[1]
CASTLE (96 weeks) Atazanavir/r vs. Lopinavir/rNot specifiedATV/r had a lower discontinuation rate.[2]
KLEAN (48 weeks) Fosamprenavir/r vs. Lopinavir/rFPV/r: 176 cells/mm³ LPV/r: 191 cells/mm³[3]FPV/r: 12% LPV/r: 10%[4]
TITAN (48 weeks) Darunavir/r vs. Lopinavir/rNot specifiedSimilar between the two arms (7%).[7]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to assess the comparative efficacy of different protease inhibitors. Below are generalized experimental protocols representative of these studies.

General Clinical Trial Workflow for Comparative Efficacy of Protease Inhibitors

G cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up and Monitoring cluster_analysis Data Analysis s1 Patient Identification (Treatment-Naive or -Experienced) s2 Informed Consent s1->s2 s3 Baseline Assessment (HIV RNA, CD4+ count, Genotyping) s2->s3 rand Randomization (1:1 ratio) s3->rand armA Arm A: This compound + Nucleoside Reverse Transcriptase Inhibitors (NRTIs) rand->armA armB Arm B: Comparator Protease Inhibitor/r + NRTIs rand->armB f1 Regular Clinic Visits (e.g., Weeks 4, 8, 12, 24, 48, 96) armA->f1 armB->f1 f2 Monitoring of Virologic and Immunologic Markers f1->f2 f3 Safety and Tolerability Assessment (Adverse Events) f1->f3 analysis Primary Endpoint Analysis: Virologic Response at Week 48/96 (Non-inferiority or Superiority) f3->analysis sec_analysis Secondary Endpoint Analysis: CD4+ Change, Safety, Resistance analysis->sec_analysis

Caption: Generalized workflow of a randomized controlled trial comparing protease inhibitors.

Methodology Details:

  • Study Design: Most of these were open-label, randomized, multicenter, non-inferiority or superiority trials.[4][8][9]

  • Patient Population: Trials enrolled either antiretroviral-naive or treatment-experienced HIV-1 infected adults.[1][4][8][9] Baseline characteristics such as HIV-1 RNA levels and CD4+ cell counts were key stratification factors.[3]

  • Intervention: Patients were randomized to receive either this compound or a comparator protease inhibitor, both in combination with a background regimen of two nucleoside reverse transcriptase inhibitors (NRTIs).[4][8][11]

  • Primary Endpoints: The primary efficacy endpoint was typically the proportion of patients achieving a plasma HIV-1 RNA level below a certain threshold (e.g., <50 copies/mL or <400 copies/mL) at week 48 or 96.[4][11]

  • Secondary Endpoints: These included the change from baseline in CD4+ cell count, the incidence of adverse events, and the development of genotypic resistance to the study drugs.[12]

Mechanism of Action: HIV Protease Inhibition

HIV protease inhibitors function by preventing the cleavage of viral polyproteins, which is an essential step in the lifecycle of the virus for producing mature, infectious virions.[13][14]

cluster_virus HIV Life Cycle cluster_protease Protease Action (Uninhibited) cluster_inhibition Protease Inhibition HIV Entry HIV Entry Reverse Transcription Reverse Transcription HIV Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein Produces viral proteins HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Protease Inhibitor Protease Inhibitor Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Cleavage Inhibition of Cleavage Inhibition of Cleavage HIV Protease->Inhibition of Cleavage Blocked New Infectious Virion Assembly New Infectious Virion Assembly Mature Viral Proteins->New Infectious Virion Assembly Protease Inhibitor->HIV Protease Binds to active site Immature, Non-infectious Virions Immature, Non-infectious Virions Inhibition of Cleavage->Immature, Non-infectious Virions

Caption: Mechanism of action of HIV protease inhibitors.

By binding to the active site of the HIV protease enzyme, these drugs competitively inhibit the enzyme's function.[13] This results in the production of immature and non-infectious viral particles, thereby halting the replication cycle of the virus.[14][15] Ritonavir is co-administered with many PIs not for its own antiviral activity, but to inhibit the cytochrome P450 3A4 enzyme, which metabolizes the primary PI. This "boosting" effect increases the plasma concentration and prolongs the half-life of the active protease inhibitor.

References

Lopinavir/Ritonavir's Antiviral Efficacy in Primary Cell Cultures: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Lopinavir/Ritonavir's performance against alternative antivirals, supported by experimental data from primary human cell cultures.

The combination drug this compound, originally developed as a protease inhibitor for the treatment of HIV, has been investigated for its antiviral activity against various other viruses, including coronaviruses such as SARS-CoV-2. While numerous in vitro studies have been conducted in immortalized cell lines, evaluating its efficacy in primary human cell cultures provides a more physiologically relevant model for predicting clinical outcomes. This guide offers a comparative analysis of this compound's antiviral effect in primary cell cultures, alongside alternative antiviral agents, with a focus on experimental data and detailed methodologies.

Comparative Antiviral Activity in Primary Human Airway Epithelial Cells

Primary human airway epithelial (HAE) cells cultured at an air-liquid interface (ALI) represent a gold standard in vitro model for studying respiratory virus infections. These cultures differentiate into a pseudostratified epithelium, closely mimicking the structure and function of the human respiratory tract.

While direct comparative studies of this compound and other antivirals in primary HAE cells are limited, data from individual studies allow for an indirect comparison.

Antiviral AgentVirusPrimary Cell TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Lopinavir MERS-CoV-8--[1]
Lopinavir SARS-CoV-2Vero E6 Cells26.63>100>3.75[1]
Remdesivir SARS-CoV-2Primary Human Airway Epithelial Cells0.01>10>1000[2]
GS-441524 (Parent of Remdesivir) SARS-CoV-2Normal Human Bronchial Epithelial (NHBE) Cells2.454>10>4.08[2]
EIDD-1931 (Parent of Molnupiravir) SARS-CoV-2Normal Human Bronchial Epithelial (NHBE) Cells---[3]

Note: The EC50 value for Lopinavir against SARS-CoV-2 is provided from Vero E6 cells due to the limited availability of data from primary human airway epithelial cells in the reviewed literature. This highlights a critical data gap in directly assessing its potency in a more physiologically relevant model. In contrast, Remdesivir has demonstrated potent activity in primary HAE cells.[2]

Mechanism of Action: Targeting Viral Proteases

Lopinavir is a protease inhibitor that targets the viral 3C-like protease (3CLpro) in coronaviruses, an enzyme essential for processing viral polyproteins into functional proteins required for viral replication.[1] Ritonavir, also a protease inhibitor, is included in the formulation at a low dose to inhibit the human cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition slows the metabolism of lopinavir, thereby increasing its plasma concentration and therapeutic efficacy.

Below is a diagram illustrating the proposed mechanism of action of Lopinavir in inhibiting coronavirus replication.

G cluster_virus Coronavirus Replication Cycle cluster_drug Drug Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Polyproteins Translation of Polyproteins Viral RNA Release->Translation of Polyproteins Polyprotein Cleavage Polyprotein Cleavage Translation of Polyproteins->Polyprotein Cleavage 3CLpro 3CLpro Translation of Polyproteins->3CLpro Viral RNA Replication Viral RNA Replication Polyprotein Cleavage->Viral RNA Replication Functional Proteins Assembly of New Virions Assembly of New Virions Viral RNA Replication->Assembly of New Virions Virion Release Virion Release Assembly of New Virions->Virion Release 3CLpro->Polyprotein Cleavage Catalyzes Lopinavir Lopinavir Lopinavir->3CLpro Inhibits

Mechanism of Lopinavir's antiviral action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess antiviral efficacy in primary human airway epithelial cells.

Protocol 1: Culturing and Infecting Primary Human Airway Epithelial Cells at Air-Liquid Interface (ALI)

This protocol describes the establishment of a differentiated primary human airway epithelial cell culture and subsequent viral infection for antiviral testing.

  • Cell Seeding: Primary human bronchial epithelial cells (HBECs) are seeded onto permeable Transwell inserts coated with collagen.

  • Submerged Culture: Cells are cultured submerged in a specialized growth medium until they form a confluent monolayer.

  • Air-Liquid Interface (ALI) Establishment: Once confluent, the apical medium is removed to create an air-liquid interface, while the basolateral medium is replaced with a differentiation medium. This promotes the differentiation of the cells into a pseudostratified mucociliary epithelium over 3-4 weeks.

  • Viral Infection: Differentiated cultures are infected with the virus (e.g., SARS-CoV-2) by adding the viral inoculum to the apical surface for a defined period (e.g., 1-2 hours).

  • Compound Treatment: Following infection, the viral inoculum is removed, and the apical surface is washed. The test compounds (e.g., this compound, Remdesivir) are added to the basolateral medium.

  • Sample Collection: At various time points post-infection, apical washes are collected to measure viral titers, and cell lysates are harvested for RNA or protein analysis.

G cluster_workflow Experimental Workflow for Antiviral Testing in Primary HAE Cells start Seed primary HBECs on Transwell inserts submerged Culture until confluent (submerged) start->submerged ali Establish Air-Liquid Interface (ALI) submerged->ali differentiate Differentiate for 3-4 weeks ali->differentiate infect Infect with virus (apical side) differentiate->infect treat Treat with antiviral compound (basolateral side) infect->treat incubate Incubate for specified time treat->incubate collect Collect samples (apical wash, cell lysate) incubate->collect analyze Analyze viral load and cytotoxicity collect->analyze

References

A Comparative Guide to Cross-Validation of Analytical Methods for Lopinavir/Ritonavir Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Lopinavir (B192967) (LPV) and Ritonavir (B1064) (RTV) is paramount in clinical and pharmaceutical settings, given their critical role as protease inhibitors in antiretroviral therapy. The co-formulation of these drugs necessitates robust and reliable analytical methods for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical dosage forms. This guide provides a comprehensive cross-validation and comparison of commonly employed analytical techniques for the simultaneous determination of Lopinavir and Ritonavir, with a focus on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for Lopinavir/Ritonavir quantification depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and throughput. While HPLC-UV is a cost-effective and widely accessible technique suitable for quality control of bulk and tablet dosage forms, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications involving complex matrices like human plasma.[1][2]

Key Performance Metrics

The following tables summarize the quantitative performance data from various validated methods, providing a basis for comparison.

Table 1: Performance Characteristics of HPLC-UV Methods

ParameterMethod 1[3]Method 2[4]Method 3Method 4[5]Method 5[6]Method 6[7]
Linearity Range (µg/mL)
Lopinavir5-3560-30020-200-12.5-37.58-48
Ritonavir5-3520-1005-50-3.125-9.3752-12
Accuracy (% Recovery) -96.92-100.35--->98%
Precision (%RSD) < 2.00.5 (LPV), 0.8 (RTV)< 2.0< 2.0< 2.0< 2.0
LOD (µg/mL) -0.27 (LPV), 0.42 (RTV)--11.73 (LPV), 1.053 (RTV)-
LOQ (µg/mL) -0.89 (LPV), 1.386 (RTV)--12.22 (LPV), 3.122 (RTV)-
Retention Time (min) LPV: 2.079, RTV: 4.045LPV: 3.71, RTV: 2.78LPV: 5.9, RTV: 4.8LPV: 6.6, RTV: 5.7LPV: 30.887, RTV: 24.087LPV: 6.68, RTV: 4.35

Table 2: Performance Characteristics of LC-MS/MS Methods

ParameterMethod 1[8][9]Method 2[1]Method 3[10]Method 4[11]
Linearity Range (µg/mL)
Lopinavir0.01-100.0625-10--
Ritonavir0.01-100.0125-2--
Accuracy (% Recovery) Acceptable> 75%--
Precision (%RSD) Acceptable< 15%--
LOD (pg/mL) -15 (LPV), 8 (RTV)--
LOQ (ng/mL) 1062.5 (LPV), 12.5 (RTV)--
Run Time (min) --~0.82.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS techniques.

Methodology 1: Reversed-Phase HPLC with UV Detection

This method is commonly used for the simultaneous estimation of Lopinavir and Ritonavir in pharmaceutical dosage forms.[3][4][5][6][7]

Sample Preparation (for Tablet Dosage Form):

  • Weigh and finely powder twenty tablets.[5][6]

  • Transfer an amount of powder equivalent to a specific dose of Lopinavir and Ritonavir into a volumetric flask.[5][6]

  • Add a suitable solvent (e.g., mobile phase or a mixture of methanol (B129727) and water) and sonicate for a specified time to ensure complete dissolution of the drugs.[5][6]

  • Dilute the solution to the mark with the same solvent.

  • Filter the solution through a 0.45 µm membrane filter before injection.[5]

Chromatographic Conditions:

  • Column: A C18 column is frequently used (e.g., Kromasil C18, 4.6 x 250mm, 5µm).[3]

  • Mobile Phase: A mixture of a buffer (e.g., triethylamine (B128534) buffer pH 4.0) and an organic solvent like methanol is common.[3] A typical ratio is 65:35 v/v.[3]

  • Flow Rate: A flow rate of 1.0 ml/min is often employed.[3]

  • Detection: UV detection is typically carried out at a wavelength between 220 nm and 240 nm.[3][7]

Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive method is ideal for the quantification of Lopinavir and Ritonavir in human plasma.[1][8][9][10][11]

Sample Preparation (for Human Plasma):

  • Protein Precipitation: To a plasma sample (e.g., 200 µL), add a protein precipitating agent like a zinc sulfate (B86663) solution in water/methanol (30:70, v/v).[8][9] An internal standard is typically added at this stage.[8][9]

  • Vortexing and Centrifugation: Vortex the mixture for a few minutes and then centrifuge at high speed (e.g., 13000 rpm) to pellet the precipitated proteins.[8][9]

  • Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.[8][9]

  • Liquid-Liquid Extraction (Alternative): In some methods, after protein precipitation, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is performed to further clean up the sample.[1]

Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Separation: A reversed-phase C18 column is used for separation.[1][10] The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier like formic acid.[1][10]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[1][8][9]

  • Detection: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for Lopinavir, Ritonavir, and the internal standard for quantification.[1]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation (Tablet) cluster_analysis HPLC-UV Analysis start Weigh & Powder Tablets dissolve Dissolve in Solvent & Sonicate start->dissolve dilute Dilute to Volume dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for HPLC-UV analysis of this compound in tablets.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis start Plasma Sample + Internal Standard precipitate Protein Precipitation start->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate ionize_detect ESI & MRM Detection separate->ionize_detect quantify Quantification ionize_detect->quantify

References

A Head-to-Head Comparison of Lopinavir/Ritonavir and Atazanavir/Ritonavir in Treatment-Experienced HIV Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two widely used protease inhibitor (PI) regimens, Lopinavir/Ritonavir (B1064) (LPV/r) and Atazanavir/ritonavir (ATV/r), in treatment-experienced individuals with HIV-1. The information presented is collated from key clinical trials and meta-analyses, offering supporting experimental data to inform research and drug development efforts.

Executive Summary

Both Lopinavir/Ritonavir and Atazanavir/ritonavir, when combined with other antiretroviral agents, have demonstrated efficacy in suppressing viral replication in treatment-experienced patients. However, they exhibit distinct profiles concerning virologic potency, resistance development, and metabolic side effects. Generally, LPV/r has shown robust antiviral activity, while ATV/r presents a more favorable lipid profile and the convenience of once-daily dosing. The choice between these regimens is often guided by individual patient characteristics, including baseline resistance, comorbidities, and potential for drug interactions.

Data Presentation

The following tables summarize the key quantitative data from comparative studies of LPV/r and ATV/r in treatment-experienced patient populations.

Table 1: Virologic and Immunologic Efficacy
Study / AnalysisRegimenNVirologic Suppression (HIV RNA <50 copies/mL)Mean Change in CD4+ Cell Count (cells/mm³)
BMS AI424-045 ATV/r11938% at 48 weeks+110 at 48 weeks
LPV/r12046% at 48 weeks+121 at 48 weeks
Meta-analysis (Tigabu et al., 2020) [1][2]ATV/r-13% lower overall risk of virologic failure compared to LPV/rNot Reported
LPV/r--Not Reported
CASTLE Study (Treatment-Naïve) [3][4][5][6]ATV/r44074% at 96 weeksNot specified, but robust increases noted
LPV/r44368% at 96 weeksNot specified, but robust increases noted

Note: The CASTLE study was conducted in treatment-naïve patients but is included for its large sample size and long-term follow-up, providing valuable comparative data.

Table 2: Metabolic and Safety Profiles
Study / AnalysisRegimenKey Lipid Changes (Mean % Change from Baseline)Common Grade 2-4 Adverse Events
BMS AI424-043 ATV (unboosted)Total Cholesterol: -2%, Triglycerides: +1%-
LPV/rTotal Cholesterol: +12%, Triglycerides: +53%-
Meta-analysis (Tigabu et al., 2020) [1][2]ATV/rSignificantly lower levels of total cholesterol and triglyceridesHyperbilirubinemia (significantly higher risk)
LPV/rSignificant rise in total cholesterol and fasting triglyceridesGastrointestinal events (nausea, diarrhea)
CASTLE Study (Treatment-Naïve) [3][4][5][6]ATV/rSignificantly lower increases in total cholesterol, non-HDL-C, and triglyceridesJaundice, hyperbilirubinemia
LPV/rSignificantly higher increases in total cholesterol, non-HDL-C, and triglyceridesNausea, diarrhea

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

BMS AI424-045 Study
  • Study Design: A randomized, open-label, multicenter, comparative trial.

  • Patient Population: HIV-1 infected adults with a history of virologic failure on at least two prior PI-containing regimens.

  • Inclusion Criteria: Plasma HIV-1 RNA >1,000 copies/mL, any CD4+ cell count.

  • Treatment Arms:

    • Atazanavir/ritonavir (300/100 mg once daily) + tenofovir (B777) disoproxil fumarate (B1241708) (TDF) and another nucleoside reverse transcriptase inhibitor (NRTI).

    • This compound (400/100 mg twice daily) + TDF and another NRTI.

  • Primary Endpoint: Time-averaged difference in the change from baseline in HIV-1 RNA levels through 48 weeks.

  • Secondary Endpoints: Proportion of patients with HIV-1 RNA <400 and <50 copies/mL, change from baseline in CD4+ cell count, safety, and tolerability.

  • Definition of Virologic Failure: Confirmed HIV-1 RNA >200 copies/mL after initial suppression to <200 copies/mL, or failure to achieve a >1 log10 copies/mL reduction in HIV-1 RNA by week 16.

CASTLE Study (NCT00272779)
  • Study Design: An international, randomized, open-label, prospective, non-inferiority trial.[4]

  • Patient Population: Antiretroviral therapy-naïve, HIV-1 infected adults.[3][4]

  • Inclusion Criteria: HIV-1 RNA ≥5000 copies/mL, age ≥18 years.[3]

  • Treatment Arms:

    • Atazanavir/ritonavir (300/100 mg once daily) + fixed-dose tenofovir/emtricitabine (TDF/FTC).[3][4]

    • This compound (400/100 mg twice daily) + fixed-dose TDF/FTC.[3][4]

  • Primary Endpoint: The proportion of patients with HIV-1 RNA <50 copies/mL at week 48.[4]

  • Secondary Endpoints: Proportion of patients with HIV-1 RNA <50 copies/mL at week 96, change in CD4+ cell count, development of resistance, and safety.

  • Randomization: Patients were stratified by screening HIV-1 RNA (<100,000 copies/mL or ≥100,000 copies/mL) and geographic region.[4]

Mandatory Visualization

Signaling Pathway: Mechanism of Action of HIV Protease Inhibitors

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Therapeutic Intervention Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Substrate Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Cleavage Immature Virion Immature Virion HIV Protease->Immature Virion Blocked Cleavage Mature Infectious Virion Mature Infectious Virion Mature Viral Proteins->Mature Infectious Virion Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV Protease Competitive Inhibition (Binds to Active Site)

Caption: Mechanism of action of HIV protease inhibitors.

Experimental Workflow: Randomized Controlled Trial

RCT_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Randomization Randomization Informed Consent->Randomization LPV/r Arm LPV/r Arm Randomization->LPV/r Arm ATV/r Arm ATV/r Arm Randomization->ATV/r Arm Treatment Period Treatment Period LPV/r Arm->Treatment Period ATV/r Arm->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Results Statistical Analysis->Results

Caption: A typical workflow for a randomized controlled trial.

Logical Relationship: Development of Protease Inhibitor Resistance

PI_Resistance Suboptimal Drug Adherence Suboptimal Drug Adherence Inadequate Drug Concentration Inadequate Drug Concentration Suboptimal Drug Adherence->Inadequate Drug Concentration Viral Replication Viral Replication Inadequate Drug Concentration->Viral Replication Random Mutations in Protease Gene Random Mutations in Protease Gene Viral Replication->Random Mutations in Protease Gene Selection Pressure Selection Pressure Random Mutations in Protease Gene->Selection Pressure Emergence of Resistant Strains Emergence of Resistant Strains Selection Pressure->Emergence of Resistant Strains Reduced PI Binding Affinity Reduced PI Binding Affinity Emergence of Resistant Strains->Reduced PI Binding Affinity Virologic Failure Virologic Failure Reduced PI Binding Affinity->Virologic Failure

Caption: The logical progression leading to protease inhibitor resistance.

References

A Comparative Analysis of Lopinavir/Ritonavir Tablet and Capsule Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the lopinavir (B192967)/ritonavir (B1064) tablet and soft-gel capsule formulations, focusing on key performance characteristics supported by experimental data. The newer tablet formulation was developed to address several limitations of the original soft-gel capsule, offering significant advantages in terms of stability, patient convenience, and pharmacokinetic profile.

Key Performance Comparison

The tablet formulation of lopinavir/ritonavir demonstrates comparable bioavailability to the soft-gel capsule under fed conditions and offers notable improvements in stability and patient-related factors.[1][2]

FeatureThis compound TabletThis compound Soft-Gel CapsuleKey Advantages of Tablet Formulation
Bioavailability Bioequivalent to the soft-gel capsule when taken with a moderate-fat meal.[1][3]Reference formulation.Comparable efficacy with improved convenience.
Food Effect Diminished food effect; can be taken with or without food.[1][4]Significant food effect; administration with food is required to maximize bioavailability.[1][5]Increased flexibility for patients and potentially better adherence.
Pharmacokinetic Variability Less pharmacokinetic variability.[1][3]Higher pharmacokinetic variability.[1][3]More consistent drug exposure.
Stability Room temperature stable; does not require refrigeration.[6]Requires refrigeration until dispensing and is sensitive to high temperatures, with clumping observed at 45°C.[1]Improved logistical feasibility, especially in resource-limited settings.
Pill Burden Reduced pill burden (e.g., 4 tablets daily for the recommended adult dose).[2]Higher pill burden (e.g., 6 capsules daily for the recommended adult dose).Enhanced patient convenience and potential for better adherence.
Patient Preference Generally preferred by patients.Less preferred compared to the tablet formulation.Improved patient satisfaction and tolerability.

Pharmacokinetic Data

Bioequivalence studies have established that the tablet formulation is comparable to the soft-gel capsule when administered with food. A significant advantage of the tablet is its reduced food effect.

Impact of Food on Bioavailability (Lopinavir)

The following table illustrates the more pronounced effect of a moderate-fat meal on the bioavailability of the soft-gel capsule compared to the tablet formulation.

FormulationParameterIncrease with Moderate-Fat Meal
Tablet Cmax 17.6%
AUC 26.9%
Soft-Gel Capsule Cmax 32.3%
AUC 61.5%

Data sourced from a clinical pharmacology review by the FDA.[4]

Bioequivalence of a Generic Tablet Formulation

The following pharmacokinetic parameters were reported in a bioequivalence study of a generic this compound 200 mg/50 mg film-coated tablet compared to the reference product (Kaletra® tablets) under fasted conditions. This data provides an example of the pharmacokinetic profile of the tablet formulation.

Lopinavir Pharmacokinetic Parameters (Fasted State)

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)
AUC0-t (ng.h/mL) 67584.15 ± 28511.1969234.82 ± 26757.10
Cmax (ng/mL) 8581.48 ± 2768.138720.04 ± 2649.38
Tmax (h) (median, range) 4.00 (2.00 - 6.00)4.00 (1.00 - 6.00)

Ritonavir Pharmacokinetic Parameters (Fasted State)

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)
AUC0-t (ng.h/mL) 4710.27 ± 4108.514862.08 ± 4496.18
Cmax (ng/mL) 771.61 ± 626.06777.67 ± 675.29
Tmax (h) (median, range) 4.00 (1.33 - 6.00)4.00 (1.67 - 6.00)

Based on a bioequivalence study of a generic tablet formulation.

Experimental Protocols

Bioequivalence Study Protocol

The following outlines a typical bioequivalence study design for this compound formulations.

  • Study Design: A randomized, open-label, two-period, two-sequence, single-dose, crossover study.

  • Subjects: Healthy adult volunteers.

  • Treatments:

    • Test Product: this compound tablet.

    • Reference Product: this compound soft-gel capsule.

  • Administration: A single oral dose of the assigned formulation, typically after an overnight fast or a standardized high-fat meal. A washout period of at least 7 days separates the two treatment periods.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 72 hours post-dose).

  • Bioanalytical Method: Plasma concentrations of lopinavir and ritonavir are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated using non-compartmental methods:

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).

    • Area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞).

    • Maximum observed plasma concentration (Cmax).

    • Time to reach maximum plasma concentration (Tmax).

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for log-transformed AUC and Cmax are calculated. Bioequivalence is concluded if the 90% confidence intervals fall within the acceptance range of 80-125%.

Dissolution Testing Protocol
  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a suitable buffer, such as phosphate (B84403) buffer (pH 6.8), containing a surfactant (e.g., 1% w/v Tween 80) to ensure sink conditions for the poorly water-soluble drugs.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Sampling Times: Samples are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analytical Method: The amount of lopinavir and ritonavir dissolved is quantified using a validated HPLC method.

Visualizations

Bioequivalence_Study_Workflow cluster_screening Screening Phase cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Phase Subject_Screening Subject Screening and Informed Consent Randomization Randomization Subject_Screening->Randomization Dosing_P1 Single Dose Administration (Tablet or Capsule) Randomization->Dosing_P1 Blood_Sampling_P1 Serial Blood Sampling Dosing_P1->Blood_Sampling_P1 Washout Washout Period (≥ 7 days) Blood_Sampling_P1->Washout Bioanalysis Plasma Sample Analysis (HPLC-MS/MS) Blood_Sampling_P1->Bioanalysis Crossover Crossover to Alternate Formulation Washout->Crossover Dosing_P2 Single Dose Administration (Capsule or Tablet) Crossover->Dosing_P2 Blood_Sampling_P2 Serial Blood Sampling Dosing_P2->Blood_Sampling_P2 Blood_Sampling_P2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

Caption: Workflow of a typical crossover bioequivalence study.

Dissolution_Testing_Workflow cluster_setup Apparatus Setup cluster_testing Testing Phase cluster_analysis Analysis Phase Preparation Prepare Dissolution Medium (pH 6.8 buffer + surfactant) Apparatus_Setup Set up USP Apparatus 2 (Paddle) - 900 mL medium - 37°C - 50 rpm Preparation->Apparatus_Setup Add_Dosage_Form Introduce Tablet or Capsule Apparatus_Setup->Add_Dosage_Form Sampling Withdraw Samples at Predetermined Time Points Add_Dosage_Form->Sampling Filtering Filter Samples Sampling->Filtering HPLC_Analysis Quantify Drug Concentration (HPLC) Filtering->HPLC_Analysis Profile_Generation Generate Dissolution Profile HPLC_Analysis->Profile_Generation

Caption: Workflow for in vitro dissolution testing.

References

Head-to-Head Comparison of Lopinavir/Ritonavir and Nelfinavir Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the resistance profiles of two critical HIV-1 protease inhibitors: Lopinavir/Ritonavir (LPV/r) and Nelfinavir (NFV). Understanding the distinct mechanisms of resistance to these drugs is paramount for the development of novel antiretroviral therapies and for optimizing treatment strategies in clinical practice. This document summarizes key quantitative data, outlines experimental methodologies for resistance testing, and visualizes the complex mutational pathways that lead to drug failure.

Data Presentation: Quantitative Resistance Data

The development of resistance to this compound and Nelfinavir is characterized by the accumulation of specific mutations in the HIV-1 protease gene. The following tables summarize the fold-change in resistance conferred by key mutations or combinations of mutations against each drug. The fold-change value indicates how much more of the drug is required to inhibit the mutant virus by 50% (IC50) compared to the wild-type virus.

Table 1: this compound (LPV/r) Resistance Profile

Protease Mutation(s)Fold-Change in Lopinavir IC50Reference(s)
Wild-Type1.0Baseline
L76V3.5[1]
M46I + L76V11.0[1]
V82A/F/T, I54V, M46I/L, L10F/I/R/V, etc. (Multiple Mutations)4 to >40[2]
0-3 LPV-associated mutations0.8[2]
4-5 LPV-associated mutations2.7[2]
6-7 LPV-associated mutations13.5[2]
8-10 LPV-associated mutations44.0[2]

Table 2: Nelfinavir (NFV) Resistance Profile

Protease Mutation(s)Fold-Change in Nelfinavir IC50Reference(s)
Wild-Type1.0Baseline
D30N42.0 (Subtype B)[3]
L90M4.2 (Subtype B)[3]
D30N (in isolates from treated patients)Emergence in 45% of patients[4][5]
L90M (in isolates from treated patients)Emergence in 45% of patients[4][5]
M46I/L (without D30N or L90M)6.8 - 8.7[5]

Experimental Protocols

The characterization of drug resistance profiles relies on two primary experimental approaches: genotypic and phenotypic assays.[6][7]

Genotypic Resistance Assays

Genotypic assays are designed to identify specific mutations in the viral genes that are known to be associated with drug resistance.

Methodology: Sanger Sequencing of the HIV-1 Protease Gene

  • Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples, typically those with a viral load of at least 500-1000 copies/mL.[8]

  • Reverse Transcription and PCR Amplification (RT-PCR): The extracted viral RNA is reverse transcribed into complementary DNA (cDNA). The protease-coding region of the pol gene is then amplified from the cDNA using polymerase chain reaction (PCR) with specific primers.

  • Sequencing: The amplified PCR product is purified and then sequenced using the Sanger dideoxy chain-termination method.

  • Data Analysis: The resulting nucleotide sequence is compared to a wild-type reference sequence to identify any amino acid substitutions (mutations). The identified mutations are then cross-referenced with databases of known drug resistance mutations, such as the Stanford University HIV Drug Resistance Database.[7]

Phenotypic Resistance Assays

Phenotypic assays directly measure the susceptibility of the virus to a specific drug.

Methodology: Recombinant Virus Assay

  • Cloning of Patient-Derived Protease Gene: The protease-coding region from a patient's viral RNA is amplified by RT-PCR. This amplified gene is then cloned into a laboratory-adapted HIV-1 vector that lacks its own protease gene.

  • Virus Production: The recombinant vector is used to transfect permissive cells (e.g., MT-4 cells) to produce infectious virus particles containing the patient-derived protease.

  • Drug Susceptibility Testing: The recombinant virus is then cultured in the presence of serial dilutions of the antiretroviral drug being tested (e.g., Lopinavir or Nelfinavir).

  • Measurement of Viral Replication: After a set incubation period, the extent of viral replication is measured. This is often done by quantifying the activity of a reporter gene (e.g., luciferase) incorporated into the viral vector or by measuring the production of a viral protein like p24 antigen.

  • Calculation of IC50: The drug concentration that inhibits viral replication by 50% (the IC50) is calculated. The fold-change in resistance is determined by dividing the IC50 for the patient-derived virus by the IC50 for a wild-type reference virus.[9]

Mandatory Visualization

The following diagrams illustrate the key resistance pathways for this compound and Nelfinavir.

LPV_Resistance_Pathways cluster_0 This compound Resistance cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 cluster_other Other Key Mutations WT Wild-Type Virus L76V L76V WT->L76V Initial Mutation I54V I54V WT->I54V L90M L90M WT->L90M V82A V82A/F/T WT->V82A M46I M46I/L WT->M46I L10F L10F/I/R/V WT->L10F M46I_L76V M46I + L76V (High-Level Resistance) L76V->M46I_L76V Additional Mutation I54V_L90M I54V + L90M (Significant Resistance) I54V->I54V_L90M L90M->I54V_L90M

Caption: Divergent resistance pathways for this compound.

NFV_Resistance_Pathway cluster_0 Nelfinavir Resistance WT Wild-Type Virus D30N D30N (Primary Mutation) WT->D30N High Fold-Change L90M L90M (Primary Mutation) WT->L90M Lower Fold-Change High_Resistance High-Level Nelfinavir Resistance D30N->High_Resistance Moderate_Resistance Moderate Nelfinavir Resistance L90M->Moderate_Resistance

Caption: Primary resistance pathways for Nelfinavir.

Experimental_Workflow cluster_0 Drug Resistance Testing Workflow cluster_geno Genotypic Assay cluster_pheno Phenotypic Assay Plasma Patient Plasma Sample RNA_Extraction Viral RNA Extraction Plasma->RNA_Extraction RT_PCR RT-PCR Amplification (Protease Gene) RNA_Extraction->RT_PCR Sequencing Sanger Sequencing RT_PCR->Sequencing Cloning Cloning into Viral Vector RT_PCR->Cloning Geno_Analysis Sequence Analysis & Mutation Identification Sequencing->Geno_Analysis Virus_Production Recombinant Virus Production Cloning->Virus_Production Susceptibility Drug Susceptibility Testing (IC50) Virus_Production->Susceptibility

Caption: Workflow for genotypic and phenotypic resistance testing.

Conclusion

The resistance profiles of this compound and Nelfinavir exhibit distinct characteristics. LPV/r generally has a higher genetic barrier to resistance in treatment-naive patients, often requiring the accumulation of multiple mutations for significant phenotypic resistance to emerge.[5] In contrast, single key mutations, such as D30N, can confer high-level resistance to Nelfinavir.[3] The divergent evolutionary pathways leading to LPV/r resistance highlight the complexity of viral escape mechanisms. A thorough understanding of these resistance profiles, facilitated by robust genotypic and phenotypic testing, is essential for the effective clinical management of HIV-1 infection and for the strategic development of next-generation protease inhibitors.

References

In Vivo Validation of Lopinavir/Ritonavir Efficacy Against Mutant Viral Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Lopinavir (B192967)/Ritonavir (B1064) (LPV/r) against mutant viral strains, primarily focusing on Human Immunodeficiency Virus Type 1 (HIV-1). Due to a scarcity of publicly available preclinical in vivo data from animal models for LPV/r against specific resistant strains, this guide leverages clinical data from studies in treatment-experienced patients, who are likely to harbor drug-resistant viruses. This clinical evidence serves as a surrogate for direct preclinical comparisons. We supplement this with detailed experimental protocols for conducting such in vivo studies in appropriate animal models and visualizations of relevant biological pathways.

Comparative Efficacy Against Resistant HIV-1 Strains

The emergence of drug-resistant strains of HIV-1 poses a significant challenge to effective antiretroviral therapy. Lopinavir, a protease inhibitor, is co-formulated with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing lopinavir's plasma concentrations.[1] Resistance to LPV/r is associated with the accumulation of specific mutations in the HIV-1 protease gene.

Key Resistance Mutations

Several key mutations in the HIV-1 protease have been associated with reduced susceptibility to Lopinavir/Ritonavir. These include, but are not limited to:

  • Major Mutations: L10F/I/R/V, K20M/R, M46I/L, I54V, L76V, V82A/F/T, I84V.[2][3]

  • Accessory Mutations: L24I, F53L, L63P, A71I/L/T/V, L90M.

The presence of multiple mutations often leads to higher levels of resistance. For instance, the L76V mutation, when present with other mutations like M46I, can significantly decrease susceptibility to lopinavir.[2][3]

Performance Comparison with Other Protease Inhibitors

Clinical trials in treatment-experienced HIV-1 patients offer insights into the comparative efficacy of LPV/r against likely resistant viral populations. Here, we summarize data from key studies comparing LPV/r with other ritonavir-boosted protease inhibitors, namely Darunavir (DRV/r) and Atazanavir (B138) (ATV/r).

Table 1: Virological Response of this compound vs. Darunavir/Ritonavir in Treatment-Experienced Patients

Study (Trial Name)Treatment ArmNumber of PatientsBaseline CharacteristicsVirological Response (HIV-1 RNA <50 copies/mL) at Week 48Development of New Primary PI Mutations in Virologic Failures
Madruga et al. (TITAN) [4]Darunavir/ritonavir 600/100 mg twice daily298Treatment-experienced, lopinavir-naïve71%21%
This compound 400/100 mg twice daily29760%36%
Ortiz et al. (ARTEMIS) [5][6]Darunavir/ritonavir 800/100 mg once daily343Treatment-naïve84%No primary PI mutations developed
This compound 800/200 mg total daily dose34678%No primary PI mutations developed

Table 2: Virological Response of this compound vs. Atazanavir/Ritonavir in Treatment-Experienced Patients

StudyTreatment ArmNumber of PatientsBaseline CharacteristicsVirological Response (HIV-1 RNA <50 copies/mL) at Week 48
Johnson et al. [7]Atazanavir 400 mg once daily (unboosted)144Prior protease inhibitor failureNot directly reported as <50 copies/mL, but LPV/r showed greater reduction in HIV RNA
This compound 400/100 mg twice daily146-2.02 log10 copies/mL reduction in HIV RNA
Hill et al. (Systematic Review) [8][9]Atazanavir/ritonavir971 (from 7 trials)Treatment-experiencedShowed a 13% lower overall risk of virologic failure compared to LPV/r
This compound967 (from 7 trials)

Note: Direct comparison of efficacy against specific mutant strains from these clinical trials is limited as the exact baseline genotypes for all participants are not always detailed in publications.

Experimental Protocols for In Vivo Validation

The gold standard for preclinical in vivo validation of antiviral efficacy against mutant strains involves using animal models that can be reconstituted with a human immune system, such as humanized mice.[10][11][12]

Representative Protocol: Efficacy of Protease Inhibitors in HIV-1 Infected Humanized Mice
  • Animal Model:

    • Utilize immunodeficient mice (e.g., NSG mice) engrafted with human CD34+ hematopoietic stem cells to create humanized mice with a functional human immune system.[10][13]

  • Viral Strains:

    • Use well-characterized, replication-competent HIV-1 strains. This should include a wild-type reference strain (e.g., NL4-3) and clinically relevant mutant strains carrying specific protease inhibitor resistance mutations (e.g., L76V, V82A/I54V).

  • Experimental Groups:

    • Group 1 (Vehicle Control): Infected with mutant HIV-1 and treated with the vehicle used for drug formulation.

    • Group 2 (this compound): Infected with mutant HIV-1 and treated with a clinically relevant dose of LPV/r.

    • Group 3 (Comparator Protease Inhibitor): Infected with mutant HIV-1 and treated with a comparator drug (e.g., Darunavir/ritonavir or Atazanavir/ritonavir).

    • Group 4 (Wild-Type Control): Infected with wild-type HIV-1 and treated with LPV/r to confirm baseline drug activity.

  • Infection and Treatment:

    • Infect humanized mice via intravenous or intraperitoneal injection with a standardized dose of the respective HIV-1 strain.[13]

    • Initiate treatment post-infection (e.g., 7 days) and administer daily via oral gavage for a defined period (e.g., 21 days).

  • Efficacy Assessment:

    • Viral Load: Collect blood samples weekly and quantify plasma HIV-1 RNA levels using quantitative real-time PCR (qRT-PCR).[13] The primary endpoint is the reduction in viral load compared to the vehicle control group.

    • CD4+ T-cell Counts: Monitor the percentage and absolute counts of human CD4+ T-cells in peripheral blood using flow cytometry to assess immune reconstitution.[13]

    • Genotypic Resistance Analysis: At the end of the study, sequence the protease gene from plasma viral RNA of animals with viral rebound to identify any newly emerging mutations.

Visualizations

Experimental Workflow

G cluster_0 Animal Model Preparation cluster_1 Infection and Treatment cluster_2 Efficacy Monitoring cluster_3 Final Analysis a Immunodeficient Mice (NSG) b Engraftment with Human CD34+ Hematopoietic Stem Cells a->b c Development of Humanized Mice b->c d Infection with Wild-Type or Mutant HIV-1 Strains c->d e Initiate Treatment Regimens (LPV/r, Comparator, Vehicle) d->e f Weekly Blood Collection e->f g Plasma Viral Load (qRT-PCR) f->g h CD4+ T-cell Count (Flow Cytometry) f->h j Data Analysis and Comparison g->j h->j i Resistance Genotyping i->j G cluster_0 HIV Life Cycle cluster_1 Drug Action cluster_2 Host Cell Signaling gag_pol Gag-Pol Polyprotein hiv_protease HIV-1 Protease gag_pol->hiv_protease Cleavage mature_proteins Mature Viral Proteins hiv_protease->mature_proteins virion Infectious Virion Assembly mature_proteins->virion lpv Lopinavir lpv->hiv_protease Inhibition erk_pathway ERK Signaling Pathway upr Unfolded Protein Response akt Akt Activation lpv_cell Lopinavir lpv_cell->erk_pathway Activates lpv_cell->upr Induces lpv_cell->akt Blocks

References

Comparative analysis of Lopinavir resistance pathways in different HIV subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparative analysis of lopinavir (B192967) resistance pathways in different HIV-1 subtypes, intended for researchers, scientists, and drug development professionals. The development of resistance to protease inhibitors, such as lopinavir, remains a critical challenge in the long-term management of HIV-1 infection. Understanding the subtype-specific nuances in resistance development is paramount for designing robust treatment strategies and developing next-generation antiretroviral agents.

Global HIV-1 diversity is categorized into several subtypes, with subtype B being predominant in North America and Western Europe, where most early antiretroviral research was conducted. However, non-B subtypes, particularly subtype C, account for the vast majority of infections worldwide.[1] Emerging evidence conclusively shows that the genetic pathways to lopinavir resistance are not uniform across these subtypes, primarily due to baseline polymorphisms in the protease gene.[2][3]

This analysis synthesizes experimental data to compare these pathways, focusing on the key differences between subtype B, subtype C, and other prevalent non-B subtypes like CRF02_AG.

Quantitative Analysis of Lopinavir Susceptibility

Phenotypic susceptibility to lopinavir, measured as the fold change (FC) in the 50% inhibitory concentration (IC50) compared to a wild-type reference strain, varies based on both the viral subtype and the number of accumulated resistance mutations.

Table 1: Lopinavir Fold Change (IC50) by Number of Resistance Mutations

The accumulation of specific mutations in the protease gene directly correlates with a decrease in lopinavir susceptibility. This effect is quantified in the table below, which shows the median fold change in IC50 as the number of key lopinavir resistance mutations increases.

Number of Lopinavir Resistance MutationsMedian Fold Change (FC) in IC50 vs. Wild-Type
0 - 30.8
4 - 52.7
6 - 713.5
8 - 1044.0
Data sourced from studies of viral isolates from protease inhibitor-experienced patients.[4][5]
Table 2: Baseline Lopinavir Susceptibility in Treatment-Naïve Patients by HIV-1 Subtype

Baseline polymorphisms in the protease and Gag genes of different HIV-1 subtypes can influence the intrinsic susceptibility to protease inhibitors even before treatment is initiated. The following table compares the median lopinavir fold change in treatment-naïve individuals infected with different subtypes.

HIV-1 SubtypeMedian Lopinavir Fold Change (FC) in IC50 vs. Subtype B Reference
Subtype B3.1
CRF02_AG / G8.7
Data indicates that treatment-naïve CRF02_AG/G viruses exhibit a significantly reduced baseline susceptibility to lopinavir compared to subtype B viruses.[1][6]

Divergent Resistance Pathways: Subtype B vs. Subtype C

The evolutionary pathways to high-level lopinavir resistance differ significantly between HIV-1 subtype B and subtype C. These differences are rooted in the initial mutations that are selected under drug pressure.

In Subtype B , the resistance pathway is often initiated by the M46I mutation in the protease gene.[7][8] This is then followed by the accumulation of other major and accessory mutations, such as I54V, V82A, and L76V, leading to high-level resistance.[8]

Conversely, in Subtype C , the primary mutation is frequently V82A .[7][8] Subsequent mutations, including L10F, M46I, I54V, and L76V, build upon this initial change to confer progressively higher levels of resistance.[8] The mutational networks for these two subtypes are statistically distinct, sharing very few constraints on the order of mutation accumulation.[1][9]

Lopinavir_Resistance_Pathways cluster_B HIV-1 Subtype B Pathway cluster_C HIV-1 Subtype C Pathway B_Start Wild-Type (Subtype B) B_M46I M46I (Initial Mutation) B_Start->B_M46I B_I54V I54V B_M46I->B_I54V B_V82A V82A B_I54V->B_V82A B_L76V L76V B_I54V->B_L76V B_High High-Level Resistance B_V82A->B_High B_L76V->B_High C_Start Wild-Type (Subtype C) C_V82A V82A (Initial Mutation) C_Start->C_V82A C_I54V I54V C_V82A->C_I54V C_M46I M46I C_I54V->C_M46I C_High High-Level Resistance C_I54V->C_High C_L10F L10F C_M46I->C_L10F C_L10F->C_High

Fig 1: Divergent initial resistance pathways for Lopinavir in HIV-1 Subtypes B and C.

Experimental Protocols

The data presented in this guide are derived from established genotypic and phenotypic resistance testing methodologies.

Phenotypic Susceptibility Testing (e.g., PhenoSense Assay)

Phenotypic assays provide a direct measure of how viral replication is affected by a drug. The general workflow is a multi-step process that involves patient sample handling, genetic engineering, cell culture, and data analysis.

Methodology Overview:

  • Specimen Collection and Processing: Whole blood is collected in lavender-top (EDTA) tubes. Plasma is separated by centrifugation within 2-6 hours of collection. The plasma is then transferred to a sterile tube and immediately frozen at -20°C or lower to maintain viral integrity.[10][11] A minimum viral load of 500-1000 copies/mL is typically required for successful testing.[11][12]

  • Gene Amplification and Cloning: The patient-derived HIV-1 protease gene is amplified using Reverse Transcriptase PCR (RT-PCR). This amplified genetic material is then inserted into a standardized HIV-1 vector that lacks its own protease gene but contains a reporter gene, such as luciferase.

  • Recombinant Virus Production: The engineered vector is transfected into a cell line (e.g., 293T cells). The cells produce recombinant viruses whose infectivity is dependent on the function of the patient-derived protease.

  • Susceptibility Assay: These recombinant viruses are cultured in the presence of serial dilutions of lopinavir.

  • Data Analysis: After a set incubation period, the amount of viral replication is measured by quantifying the reporter gene's activity (e.g., luciferase light output). The drug concentration that inhibits 50% of viral replication (IC50) is calculated. The fold change is determined by dividing the patient virus IC50 by the IC50 of a drug-susceptible reference virus.[13]

Phenotypic_Assay_Workflow cluster_workflow Phenotypic Resistance Assay Workflow Start Patient Plasma (≥500 copies/mL) RNA_Extract Viral RNA Extraction Start->RNA_Extract RT_PCR RT-PCR Amplification of Protease Gene RNA_Extract->RT_PCR Cloning Clone Protease Gene into HIV Vector RT_PCR->Cloning Transfection Transfect Cell Line to Produce Recombinant Virus Cloning->Transfection Culture Culture Virus with Serial Dilutions of Lopinavir Transfection->Culture Luciferase Measure Luciferase Activity (Viral Replication) Culture->Luciferase Calculate_IC50 Calculate IC50 Luciferase->Calculate_IC50 Calculate_FC Calculate Fold Change (FC) (Patient IC50 / Reference IC50) Calculate_IC50->Calculate_FC

Fig 2: Generalized workflow for a recombinant virus phenotypic resistance assay.

Conclusion

The development of lopinavir resistance is a complex process that is significantly influenced by the genetic background of the infecting HIV-1 subtype. The initial mutational steps for subtype B (M46I) and subtype C (V82A) are notably different, leading to distinct evolutionary pathways to high-level resistance. Furthermore, non-B subtypes such as CRF02_AG/G may exhibit reduced baseline susceptibility to lopinavir, a factor that could impact treatment outcomes. These findings underscore the importance of considering viral subtype in clinical management and in the development of future protease inhibitors. Continued surveillance and research into the resistance pathways of all major HIV-1 subtypes are essential for optimizing global antiretroviral strategies.

References

Combination Therapy of Lopinavir/Ritonavir with Remdesivir for Viral Infections: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of Lopinavir/Ritonavir in combination with Remdesivir (B604916) against various viral infections, supported by experimental data.

The emergence of novel viral threats has necessitated the rapid evaluation of existing antiviral agents, both as monotherapies and in combination. This guide provides a comparative analysis of the efficacy of a combination of this compound and Remdesivir, focusing on their application in treating coronaviruses, including SARS-CoV-2 and MERS-CoV. While both drugs have been investigated for their potential to inhibit viral replication, their effectiveness, particularly in combination, has been a subject of intense research.

Lopinavir, an inhibitor of the viral 3C-like protease (3CLpro), is co-administered with Ritonavir, which acts as a pharmacokinetic enhancer.[1][2] Remdesivir, on the other hand, is an adenosine (B11128) analogue that targets the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[3] The distinct mechanisms of action of these drugs provide a strong rationale for investigating their potential synergistic effects in combination therapy.

Quantitative Efficacy Data

The following tables summarize the quantitative data from various in-vitro and clinical studies, comparing the efficacy of this compound, Remdesivir, and their combination.

Table 1: In-Vitro Efficacy against Coronaviruses

Drug/CombinationVirusCell LineEC50CytotoxicitySource
LopinavirMERS-CoVVarious8.0 µMNot specified[4]
LopinavirSARS-CoV-2Vero E626.1 µMNot specified[4]
RemdesivirMERS-CoVCalu-3Potent inhibition (EC50 not specified)Not specified[5]
This compound + IFN-βMERS-CoVCalu-3160 IU/mL (indistinguishable from IFN-β alone)Not specified[5][6]
This compoundSARS-CoV-2Vero E6Marked in-vitro activityWell-tolerated[7]
Remdesivir, Ritonavir, LopinavirSARS-CoV-2Not specified6.5-fold improvement over Remdesivir aloneNot specified[8]

Table 2: Clinical Efficacy and Outcomes

Treatment GroupViral InfectionKey FindingsSource
This compoundCOVID-19Significantly reduced viral load compared to Remdesivir and control groups.[9] No significant difference in 28-day mortality or need for mechanical ventilation in some studies.[9][9]
RemdesivirCOVID-19Time to negative SARS-CoV-2 was slightly lower compared to this compound (14.6 vs 16 days).[10] Did not provide significant clinical or antiviral effects in some seriously ill patients.[10][10]
This compoundCOVID-19No significant clinical improvement compared to standard care.[11] Higher rate of adverse gastrointestinal events.[9][9][11]
RemdesivirCOVID-19Potentially beneficial in improving clinical outcomes for hospitalized patients.[11][11]
This compound vs. RemdesivirCOVID-19Remdesivir showed better clinical outcomes regarding platelet count, CRP, SPO2, and monocyte results.[12][12]
This compoundMERS-CoVProphylactic treatment slightly reduced viral loads without impacting other disease parameters.[5] Therapeutic treatment improved pulmonary function but did not reduce virus replication or severe lung pathology.[6][5][6]
RemdesivirMERS-CoVBoth prophylactic and therapeutic treatment improved pulmonary function and reduced lung viral loads and pathology.[5][5]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of research findings. The following is a synthesized description of methodologies used in the cited studies for evaluating the in-vitro efficacy of antiviral agents.

In-Vitro Antiviral Assay Protocol

  • Cell Culture: Vero E6 or Calu-3 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in multi-well plates and incubated until they form a monolayer.[9]

  • Viral Infection: A predetermined multiplicity of infection (MOI) of the virus (e.g., SARS-CoV-2 or MERS-CoV) is used to infect the cell monolayers.[5]

  • Drug Treatment: The cells are treated with a dose-response range of the antiviral drugs (this compound, Remdesivir, or their combination) either before or after viral infection.[7]

  • Incubation: The treated and infected cells are incubated for a specific period, typically 48 to 72 hours.[4]

  • Quantification of Viral Replication:

    • Real-Time RT-PCR: Viral RNA is extracted from the cell culture supernatant or cell lysates and quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR) to determine the viral load.[9]

    • Nanoluciferase Assay: For viruses engineered to express a reporter gene like nanoluciferase (nLUC), viral replication can be measured by quantifying the luciferase activity.[5]

    • Plaque Reduction Assay: This assay measures the ability of the drug to reduce the formation of viral plaques, providing a functional measure of viral inhibition.

  • Cytotoxicity Assay: A parallel assay, such as the Cell-Titer-Glo assay, is performed on uninfected cells treated with the same drug concentrations to assess the cytotoxicity of the compounds.[5]

  • Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated to determine the antiviral potency and selectivity index (CC50/EC50) of the drugs.

Visualizing Mechanisms and Workflows

Signaling Pathway of Antiviral Action

The following diagram illustrates the proposed mechanisms of action for this compound and Remdesivir in inhibiting viral replication.

Antiviral_Mechanism cluster_virus Viral Replication Cycle cluster_drugs Antiviral Drugs Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation New Viral RNA New Viral RNA Viral RNA->New Viral RNA Replication Functional Proteins Functional Proteins Polyprotein->Functional Proteins Cleavage Viral Protease (3CLpro) Viral Protease (3CLpro) Viral Protease (3CLpro)->Polyprotein RNA-dependent RNA Polymerase (RdRp) RNA-dependent RNA Polymerase (RdRp) RNA-dependent RNA Polymerase (RdRp)->Viral RNA This compound This compound This compound->Viral Protease (3CLpro) Inhibits Remdesivir Remdesivir Remdesivir->RNA-dependent RNA Polymerase (RdRp) Inhibits

Caption: Mechanism of action of this compound and Remdesivir.

Experimental Workflow for In-Vitro Antiviral Efficacy

The diagram below outlines a typical workflow for assessing the in-vitro efficacy of antiviral compounds.

Experimental_Workflow Cell Seeding Cell Seeding Viral Infection Viral Infection Cell Seeding->Viral Infection Drug Treatment Drug Treatment Viral Infection->Drug Treatment Incubation Incubation Drug Treatment->Incubation Endpoint Analysis Endpoint Analysis Incubation->Endpoint Analysis e.g., RT-PCR, Plaque Assay Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation Calculate EC50

Caption: A generalized workflow for in-vitro antiviral drug testing.

References

Validating the Synergistic Effect of Lopinavir and Ritonavir In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the in vitro synergistic effect of Lopinavir (B192967) and Ritonavir, a combination of protease inhibitors. The primary mechanism of their combined use is pharmacokinetic enhancement, where Ritonavir boosts the plasma concentration of Lopinavir. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with supporting experimental data.

Mechanism of Action: A Pharmacokinetic Synergy

Lopinavir is a potent inhibitor of viral proteases, essential enzymes for the production of mature and infectious virions.[1] By blocking this enzyme, Lopinavir results in the release of immature, non-infectious viral particles. However, Lopinavir is rapidly metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to poor bioavailability when administered alone.[2]

Ritonavir, also a protease inhibitor, is a potent inhibitor of CYP3A4.[2] When co-administered with Lopinavir, low-dose Ritonavir inhibits the metabolic inactivation of Lopinavir.[1] This inhibition of CYP3A4 by Ritonavir significantly increases the plasma concentration and prolongs the half-life of Lopinavir, thereby enhancing its antiviral activity.[1][3] This pharmacokinetic enhancement is the foundation of their synergistic use in combination therapy.

Lopinavir Lopinavir Metabolism Metabolism by CYP3A4 enzyme Lopinavir->Metabolism Rapid Ritonavir Ritonavir Increased_Lopinavir Increased & Sustained Lopinavir Concentration Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites Ritonavir->Metabolism Inhibits

Pharmacokinetic synergy of Lopinavir and Ritonavir.

In Vitro Efficacy Against Various Viruses

The combination of Lopinavir and Ritonavir has been evaluated in vitro against several viruses, most notably Human Immunodeficiency Virus (HIV) and various coronaviruses.

Human Immunodeficiency Virus (HIV)

The primary application of Lopinavir/Ritonavir is in the management of HIV infection. The combination effectively suppresses viral replication by inhibiting HIV-1 protease. Studies have demonstrated that the concentrations of Lopinavir achieved with Ritonavir co-administration far exceed those required to suppress 50% of in vitro viral replication in CD4+ cells and monocyte/macrophages.[1] A consistent and statistically significant synergistic inhibition of HIV type 1 replication has been observed with the combination of Lopinavir and another protease inhibitor, Saquinavir.[4]

Coronaviruses (SARS-CoV, MERS-CoV, and SARS-CoV-2)

The efficacy of this compound against coronaviruses has been a subject of intense research, with varying results.

  • SARS-CoV and MERS-CoV : In vitro studies have shown that Lopinavir exhibits antiviral activity against SARS-CoV and MERS-CoV.[5][6] For MERS-CoV, Lopinavir inhibited the virus-induced cytopathic effect with a half-maximal effective concentration (EC50) of 8.0 μM.[6]

  • SARS-CoV-2 : The in vitro activity of this compound against SARS-CoV-2 has produced conflicting results. Some studies have reported inhibitory effects, demonstrating a reduction in viral load and cytopathic effects in cell cultures.[5][7][8] However, other research suggests that the concentrations required for significant inhibition may not be clinically achievable or that the observed effects could be attributed to cytotoxicity at higher concentrations.[9][10] One study found that while this compound inhibited SARS-CoV-2 replication in vitro, the inhibition by Lopinavir was a result of high cytotoxicity at concentrations above 50 µM.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies.

Table 1: In Vitro Efficacy of this compound against Coronaviruses

VirusCell LineParameterLopinavir (LPV)Ritonavir (RTV)LPV/RTV CombinationReference
MERS-CoVCalu-3IC5011.6 µM24.9 µM8.5 µM[10]
SARS-CoV-2Vero E6Viral Load ReductionSignificant (p < 0.001)-7 µg/mL LPV + 1.75 µg/mL RTV[5][7][8]
SARS-CoV-2-IC50Cytotoxicity observed13.7 µMLowest IC50 (due to LPV cytotoxicity)[10]

Table 2: Cytotoxicity of this compound

DrugCell LineParameterConcentrationObservationReference
Lopinavir-Cell Viability> 50 µMHigh cytotoxicity (90%)[10]
This compoundVero E6CytotoxicityNot observed at highest concentrations tested-[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. The following sections outline typical experimental protocols for assessing the antiviral activity and synergy of Lopinavir and Ritonavir.

Cell Culture and Virus Propagation
  • Cell Lines : Vero E6 or Calu-3 cells are commonly used for in vitro studies of coronaviruses.[11]

  • Culture Conditions : Cells are typically cultured at 37°C in a 5% CO2 environment.[11]

  • Virus Infection : Confluent cell monolayers in 96-well plates are infected with the virus at a specific multiplicity of infection (MOI), for example, an MOI of 0.05.[5][7][8]

Antiviral Activity Assay
  • Drug Treatment : One hour after viral inoculation, the culture medium is replaced with fresh media containing the desired concentrations of Lopinavir, Ritonavir, or their combination.[5][7][8]

  • Incubation : The plates are incubated for a specified period, typically 48 to 96 hours.[5][7][8][11]

  • Assessment of Cytopathic Effect (CPE) : The cells are observed under a microscope to assess the degree of virus-induced CPE, such as cell rounding and detachment.[5][7]

  • Viral Load Quantification : The supernatant is collected at various time points (e.g., 0, 24, and 48 hours post-treatment) for viral RNA extraction.[5][7][8] Quantitative real-time reverse transcription-polymerase chain reaction (qRT-PCR) is then used to measure the viral load.[5][7][8]

Cytotoxicity Assay
  • Procedure : Cells are incubated with various concentrations of the drugs alone (without virus) for the same duration as the antiviral assay.[11]

  • Cell Viability Measurement : Cell viability is assessed using methods such as the crystal violet staining assay.[11] The 50% cytotoxic concentration (CC50) is then determined.

Synergy Analysis
  • Methodology : To evaluate synergy, various concentrations of Lopinavir and Ritonavir are tested in a checkerboard format.

  • Data Analysis : The results are analyzed using synergy models such as the Loewe additivity, Bliss independence, or the combination index (CI) method.[12] A CI value of <1 indicates synergy, a value of 1 indicates an additive effect, and a value of >1 indicates antagonism.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture 1. Culture Vero E6 or Calu-3 cells Seed_Plates 2. Seed cells into 96-well plates Cell_Culture->Seed_Plates Infect_Cells 3. Infect cells with virus (e.g., SARS-CoV-2) Seed_Plates->Infect_Cells Add_Drugs 4. Add Lopinavir, Ritonavir, or combination Infect_Cells->Add_Drugs Incubate 5. Incubate for 48-96 hours Add_Drugs->Incubate Assess_CPE 6a. Assess Cytopathic Effect (CPE) Incubate->Assess_CPE Measure_Viral_Load 6b. Measure Viral Load (qRT-PCR) Incubate->Measure_Viral_Load Cytotoxicity_Assay 6c. Perform Cytotoxicity Assay Incubate->Cytotoxicity_Assay Synergy_Analysis 7. Analyze for Synergy (e.g., Combination Index) Assess_CPE->Synergy_Analysis Measure_Viral_Load->Synergy_Analysis Cytotoxicity_Assay->Synergy_Analysis

In vitro antiviral synergy testing workflow.

Viral Replication Pathway and Inhibition

Lopinavir targets a critical step in the viral replication cycle: the proteolytic processing of viral polyproteins.

cluster_cell Host Cell Entry 1. Virus Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Viral RNA into Polyproteins Uncoating->Translation Proteolysis 4. Proteolytic Cleavage of Polyproteins Translation->Proteolysis Replication 5. RNA Replication Proteolysis->Replication Assembly 6. Assembly of New Virions Replication->Assembly Release 7. Release of Immature Virions Assembly->Release Lopinavir Lopinavir Lopinavir->Proteolysis Inhibits

Inhibition of viral replication by Lopinavir.

After a virus enters a host cell and releases its genetic material, the host cell's machinery is hijacked to translate viral RNA into large polyproteins. These polyproteins must be cleaved by a viral protease into smaller, functional proteins that are necessary for viral replication and the assembly of new virions. Lopinavir directly inhibits this protease, preventing the cleavage of the polyproteins. As a result, only immature, non-infectious virus particles are assembled and released, effectively halting the spread of the infection.

References

A Comparative Analysis of the Immunomodulatory Effects of Lopinavir/Ritonavir and Nelfinavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory properties of two prominent HIV protease inhibitors, Lopinavir/Ritonavir (LPV/r) and Nelfinavir (NFV). Beyond their established antiretroviral efficacy, these agents exhibit distinct off-target effects on the host immune system. This document synthesizes experimental data to elucidate their differential impacts on immune cell function and inflammatory signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies on the immunomodulatory effects of this compound and Nelfinavir.

Table 1: In Vitro Effects on Inflammatory Cytokine Production by Macrophages

DrugCytokineCell TypeStimulantDrug ConcentrationResult
Nelfinavir TNF-αHuman Monocyte-Derived Macrophages (MDMs)LPS8.4 µMInhibited secretion (IC₅₀)[1]
IL-6Human Monocyte-Derived Macrophages (MDMs)LPS10 µMInhibited secretion[1]
This compound TNF-αMouse J774A.1 Macrophages-15 µMIncreased expression over time[2]
IL-6Mouse J774A.1 Macrophages-15 µMIncreased expression over time[2]

Table 2: Clinical Effects on CD4+ T-Lymphocyte Counts in HIV-Infected Patients

Drug RegimenPatient PopulationStudy DurationBaseline CD4+ Count (cells/mm³)Mean Increase in CD4+ Count (cells/mm³)
This compound Antiretroviral-naïve adults48 weeksNot specified207[3][4]
Nelfinavir Antiretroviral-naïve adults48 weeksNot specified195[3][4]
This compound Perinatally HIV-1-infected children24 weeksNot specifiedShowed a more rapid increase compared to Nelfinavir
Nelfinavir Perinatally HIV-1-infected children24 weeksNot specifiedSlower increase compared to this compound

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of Nelfinavir and this compound are mediated through distinct intracellular signaling pathways.

Nelfinavir's Anti-Inflammatory Signaling Cascade

Nelfinavir has been shown to exert anti-inflammatory effects in macrophages through a unique signaling pathway that is independent of the NF-κB pathway.[1] It initiates this effect by activating Protein Phosphatase 2 (PP2), which in turn dephosphorylates and inactivates key components of the MAPK and AKT signaling pathways.[1] This ultimately leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]

A more recently discovered mechanism involves the activation of the AIM2 inflammasome.[1][3][4][5][6] Nelfinavir can disrupt the integrity of the nuclear envelope, leading to the release of nuclear DNA into the cytosol.[3][4] This cytosolic DNA is then detected by the AIM2 sensor, triggering the assembly of the inflammasome complex, which leads to the activation of caspase-1 and the maturation of pro-inflammatory cytokines like IL-1β.[3][4][5]

Nelfinavir_Signaling cluster_anti_inflammatory Anti-inflammatory Pathway cluster_pro_inflammatory Pro-inflammatory Pathway NFV1 Nelfinavir PP2 PP2 Activation NFV1->PP2 MAPK_AKT MAPK/AKT Signaling PP2->MAPK_AKT Inhibition Cytokines1 TNF-α, IL-6 Production MAPK_AKT->Cytokines1 NFV2 Nelfinavir NuclearEnv Nuclear Envelope Disruption NFV2->NuclearEnv CytosolicDNA Cytosolic DNA NuclearEnv->CytosolicDNA AIM2 AIM2 Inflammasome Activation CytosolicDNA->AIM2 Caspase1 Caspase-1 Activation AIM2->Caspase1 IL1b IL-1β Maturation Caspase1->IL1b

Nelfinavir's dual immunomodulatory signaling pathways.
This compound's Pro-Inflammatory Signaling Cascade

In contrast to Nelfinavir, this compound has been observed to induce the expression of pro-inflammatory cytokines TNF-α and IL-6 in macrophages.[2] This effect is linked to the induction of the Unfolded Protein Response (UPR) and the activation of the ERK signaling pathway.[2] The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.

Lopinavir_Ritonavir_Signaling cluster_pro_inflammatory_lpvr Pro-inflammatory Pathway LPVr This compound UPR Unfolded Protein Response (UPR) LPVr->UPR ERK ERK Signaling Activation UPR->ERK Cytokines TNF-α, IL-6 Expression ERK->Cytokines

This compound's pro-inflammatory signaling pathway.

Comparative Effects on Neutrophils

Both this compound and Nelfinavir have been shown to induce an increase in neutrophil numbers and functionality. In a study using a hamster model of SARS-CoV-2 infection, both drugs led to a dense infiltration of neutrophils in the lungs, which was associated with a marked improvement in lung pathology despite a lack of direct antiviral effect. Nelfinavir was also shown to augment the in vitro migration of human neutrophils.

Neutrophil_Effects cluster_drugs cluster_effects LPVr This compound Neutrophil_Increase Increased Neutrophil Number and Functionality LPVr->Neutrophil_Increase NFV Nelfinavir NFV->Neutrophil_Increase Lung_Pathology Improved Lung Pathology Neutrophil_Increase->Lung_Pathology

Comparative effects of LPV/r and NFV on neutrophils.

Experimental Protocols

In Vitro Macrophage Cytokine Production Assay (Adapted from Wallet et al.)[1]

This protocol details the methodology used to assess the in vitro effects of Nelfinavir on cytokine production by human monocyte-derived macrophages (MDMs). A similar methodology was employed in studies evaluating this compound.

  • Isolation and Culture of Human Monocytes:

    • Human monocytes are isolated from healthy donors.

    • Monocytes are cultured in RPMI 1640 medium supplemented with 10% human serum, 1% penicillin-streptomycin, and 50 ng/mL of M-CSF for 7 days to differentiate them into macrophages.

  • Drug Treatment and Macrophage Activation:

    • Differentiated MDMs are pre-treated with the protease inhibitor (Nelfinavir or this compound) or a vehicle control for 30 minutes. A range of concentrations is typically tested.

    • Following pre-treatment, macrophages are activated with 100 pg/mL of lipopolysaccharide (LPS).

  • Cytokine Measurement:

    • Cell culture supernatants are collected after 6 hours of incubation.

    • The concentrations of TNF-α and IL-6 in the supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis:

    • The percentage of inhibition of cytokine secretion for each drug concentration is calculated relative to the LPS-only treated control.

    • The half-maximal inhibitory concentration (IC₅₀) is determined.

Experimental Workflow for In Vitro Macrophage Assay

Macrophage_Workflow cluster_workflow Experimental Workflow Monocyte_Isolation Isolate Human Monocytes Differentiation Differentiate into Macrophages (7 days) Monocyte_Isolation->Differentiation Pre_treatment Pre-treat with Protease Inhibitor or Vehicle (30 min) Differentiation->Pre_treatment Activation Activate with LPS (6 hours) Pre_treatment->Activation Supernatant_Collection Collect Supernatant Activation->Supernatant_Collection ELISA Measure Cytokine Levels (ELISA) Supernatant_Collection->ELISA Analysis Data Analysis (IC50) ELISA->Analysis

Workflow for in vitro macrophage cytokine assay.

Conclusion

This compound and Nelfinavir, while both effective antiretroviral agents, exhibit divergent immunomodulatory profiles. Nelfinavir demonstrates a clear anti-inflammatory effect on macrophages by inhibiting key signaling pathways, though it can also trigger a pro-inflammatory response via the AIM2 inflammasome. Conversely, this compound appears to induce a pro-inflammatory response in macrophages through the UPR and ERK pathways. Both drugs, however, show a similar capacity to enhance neutrophil activity. These distinct immunomodulatory properties should be a key consideration in the context of their clinical application and in the development of new therapeutics targeting host immune responses.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Lopinavir/Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the antiretroviral drug combination Lopinavir/Ritonavir (B1064) are critical for maintaining laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, understanding these procedures is paramount to mitigate risks associated with pharmaceutical waste. This guide provides a comprehensive overview of disposal protocols, emphasizing regulatory compliance and practical laboratory-scale inactivation methods.

Lopinavir/Ritonavir, while not classified as an acutely hazardous waste (P-listed) or a toxic waste (U-listed) under the Resource Conservation and Recovery Act (RCRA), requires careful handling and disposal.[1][2] General safety precautions mandate that this pharmaceutical waste should not be disposed of down the drain or in regular trash.[1] Adherence to federal, state, and local regulations is mandatory for the disposal of all pharmaceutical waste.[1]

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling the waste must wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. In the event of a spill, the area should be contained, and the material should be collected with an absorbent, non-combustible material and placed in a designated, sealed container for hazardous waste.

Disposal Procedures for this compound

The primary method for the disposal of this compound is through a licensed hazardous waste management company, which will typically employ incineration. However, for laboratory settings, chemical degradation can be employed as a preliminary step to render the active pharmaceutical ingredients (APIs) inactive before collection by a waste management service.

Studies on the forced degradation of Lopinavir and Ritonavir have shown their susceptibility to hydrolysis under acidic and alkaline conditions, as well as to oxidation.[3][4] Ritonavir, in particular, has been shown to degrade when treated with 0.1N hydrochloric acid (HCl) or 0.1N sodium hydroxide (B78521) (NaOH).[5] It has been noted that Lopinavir's primary degradation occurs in acidic environments, while Ritonavir degrades more readily in alkaline conditions.[3]

Laboratory-Scale Chemical Degradation Protocol

This protocol is intended for the degradation of small quantities of this compound typically encountered in a research laboratory setting.

Materials:

  • This compound waste

  • 1N Sodium Hydroxide (NaOH)

  • 1N Hydrochloric Acid (HCl)

  • Appropriate sealed waste container

  • pH indicator strips or a pH meter

Procedure:

  • Segregate Waste: Isolate the this compound waste from other chemical waste streams.

  • Alkaline Hydrolysis: In a designated and well-ventilated chemical fume hood, cautiously add 1N NaOH to the aqueous solution containing this compound waste. The goal is to raise the pH to a level that facilitates the degradation of Ritonavir.

  • Neutralization and Acidic Hydrolysis: After a suitable reaction time (e.g., 24 hours), neutralize the solution by carefully adding 1N HCl. Continue to add 1N HCl to create an acidic environment to promote the degradation of Lopinavir.

  • Final Neutralization: Before collection, neutralize the solution to a pH between 6.0 and 8.0 by adding the appropriate acid or base.

  • Collection: Transfer the treated solution to a clearly labeled hazardous waste container for collection by a certified waste disposal service.

Quantitative Data on Degradation Conditions

CompoundStress ConditionReagentTemperatureTimeDegradation
Ritonavir Acid Hydrolysis0.1N HCl60°C1 hourYes
Ritonavir Alkaline Hydrolysis0.1N NaOH60°C1 hourYes
Ritonavir Thermal-60°C24 hoursYes

This table summarizes conditions under which Ritonavir has been shown to degrade, based on forced degradation studies.[5]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Other Waste Streams ppe->segregate small_quant Small Laboratory Quantity? segregate->small_quant degrade Chemical Degradation (Hydrolysis) small_quant->degrade Yes collect Store in Labeled Hazardous Waste Container small_quant->collect No neutralize Neutralize to pH 6-8 degrade->neutralize neutralize->collect disposal_co Arrange for Pickup by Licensed Waste Disposal Company collect->disposal_co end Disposal Complete disposal_co->end

Figure 1. This compound Disposal Workflow

By adhering to these guidelines, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Protocols for Handling Lopinavir/Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Personal Protective Equipment, and Disposal of Lopinavir/Ritonavir.

This compound is a combination antiretroviral medication used in the treatment of HIV/AIDS. As with all potent pharmaceutical compounds, meticulous handling and adherence to safety protocols are paramount in a laboratory setting to protect personnel from potential exposure and to ensure the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and compliant research environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize dermal, ocular, and respiratory exposure to this compound. The selection of appropriate PPE is contingent on the specific laboratory activity being performed.

ActivityRecommended GlovesEye ProtectionRespiratory ProtectionProtective Clothing
Weighing and preparing solutions of solid this compound Double-gloving with nitrile or butyl rubber gloves.[1]Chemical safety goggles and a face shield.[2]NIOSH-approved N95 or higher-rated respirator.[3]Disposable, solid-front lab coat with tight cuffs; consider impervious sleeves.
Handling solutions of this compound Nitrile gloves (single pair).[1]Chemical safety goggles.Not generally required if handled in a certified chemical fume hood.Standard lab coat.
Cell culture and in-vitro assays Nitrile gloves.Chemical safety goggles.Not generally required if handled in a biological safety cabinet.Standard lab coat.
Waste Disposal Double-gloving with nitrile or butyl rubber gloves.Chemical safety goggles.Not generally required if waste is properly contained.Standard lab coat.

Occupational Exposure Limits

While a specific Occupational Exposure Limit (OEL) for the this compound combination has not been established, an OEL for Ritonavir is available and should be used as a conservative benchmark for handling the combined product.

CompoundOccupational Exposure Limit (OEL)
Ritonavir 160 µg/m³ Time-Weighted Average (TWA)

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol for handling this compound is critical to minimize the risk of exposure. The following protocol is a general guideline and should be adapted to specific laboratory conditions and risk assessments.

Preparation of a Solution from Solid this compound
  • Preparation of the Work Area :

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance safety enclosure.

    • Ensure the work area is clean, uncluttered, and equipped with all necessary materials, including PPE, weighing papers, spatulas, and solvent.

    • Verify that an emergency eyewash station and safety shower are readily accessible.[4]

  • Donning Personal Protective Equipment (PPE) :

    • Put on a disposable, solid-front lab coat with tight cuffs.

    • Don two pairs of nitrile or butyl rubber gloves.[1]

    • Wear chemical safety goggles and a face shield.[2]

    • Fit-test and wear a NIOSH-approved N95 or higher-rated respirator.[3]

  • Weighing the Compound :

    • Perform all weighing operations within the chemical fume hood.

    • Use anti-static weighing paper or a disposable weigh boat to prevent dispersal of the powder.

    • Carefully transfer the desired amount of this compound powder using a dedicated spatula.

    • Close the primary container securely immediately after weighing.

  • Solution Preparation :

    • Slowly add the solvent to the solid this compound to avoid splashing.

    • Ensure the container is securely capped before mixing or vortexing.

  • Post-Handling Procedures :

    • Decontaminate all work surfaces with an appropriate cleaning agent, such as 70% ethanol.

    • Clean all reusable equipment thoroughly.

    • Carefully doff PPE, avoiding self-contamination. Dispose of all single-use PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plans

A clear and well-defined plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is essential for safety and regulatory compliance.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal Receipt Receive Shipment Storage Store in a cool, dry, well-ventilated area Receipt->Storage PPE Don Appropriate PPE Storage->PPE Weighing Weigh Solid Compound in Fume Hood PPE->Weighing SolutionPrep Prepare Solution Weighing->SolutionPrep Experiment Conduct Experiment SolutionPrep->Experiment Segregation Segregate Waste Experiment->Segregation Labeling Label as Hazardous Waste Segregation->Labeling Collection Collect in Designated Containers Labeling->Collection Disposal Dispose via Licensed Hazardous Waste Vendor Collection->Disposal

References

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